molecular formula C9H12N2O B1283898 4-amino-N,3-dimethylbenzamide CAS No. 926263-13-0

4-amino-N,3-dimethylbenzamide

Cat. No.: B1283898
CAS No.: 926263-13-0
M. Wt: 164.2 g/mol
InChI Key: NXJKKMUCCPHXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N,3-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJKKMUCCPHXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588194
Record name 4-Amino-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926263-13-0
Record name 4-Amino-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N,3-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide (CAS 926263-13-0): A Key Intermediate in Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 4-amino-N,3-dimethylbenzamide. It is important to note that publicly accessible, in-depth research specifically dedicated to this compound is limited. Therefore, this guide leverages data from structurally similar compounds and its documented role as a chemical intermediate to provide a comprehensive and scientifically grounded perspective. All protocols and mechanistic discussions should be considered within this context.

Introduction and Strategic Importance

This compound, identified by CAS number 926263-13-0, is a substituted aromatic amide. While not extensively characterized as a standalone pharmacologically active agent, it has emerged as a crucial intermediate in the synthesis of advanced therapeutic candidates. Specifically, its utility has been cited in the development of inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of certain cancer cells.

The interaction between menin and MLL is a key driver in MLL-rearranged leukemias, which are aggressive hematological malignancies with poor prognoses. Consequently, small molecules that can disrupt this interaction are of significant interest in oncology drug development. This guide provides a detailed examination of this compound, offering insights into its chemical properties, plausible synthesis, and its strategic application in the synthesis of menin-MLL inhibitors.

Physicochemical Properties and Structural Analysis

A foundational understanding of a molecule begins with its physical and chemical characteristics.

PropertyValueSource
CAS Number 926263-13-0[1]
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.2 g/mol [1]
Appearance Solid (predicted)
Solubility Predicted to have some solubility in organic solvents like DMSO, DMF, and alcohols.
SMILES CC1=C(C=C(C=C1)N)C(=O)NC

Structural Features and Their Implications:

  • Benzamide Core: The benzamide functional group is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.

  • 4-Amino Group: The primary amino group at the 4-position is a key functional handle. It can act as a hydrogen bond donor and a site for further chemical modification, which is crucial for its role as an intermediate.

  • N-Methyl and 3-Methyl Groups: These methyl groups influence the molecule's steric and electronic properties. The N-methyl group on the amide can affect its conformation and hydrogen bonding capacity. The 3-methyl group on the aromatic ring can impact its binding interactions and metabolic stability.

Proposed Synthesis of this compound

A logical approach would involve the amidation of a corresponding benzoic acid derivative. The following multi-step synthesis is proposed:

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Methyl-4-nitrobenzoic acid B 2-Methyl-4-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ C N,3-Dimethyl-4-nitrobenzamide B->C Methylamine (CH₃NH₂) D This compound C->D Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Acyl Chloride Formation

    • To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Amidation

    • Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in an appropriate solvent like DCM.

    • Cool the solution to 0 °C and add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) dropwise. A base such as triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.

    • Stir the reaction at room temperature for 1-3 hours.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N,3-dimethyl-4-nitrobenzamide.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 3: Nitro Group Reduction

    • Dissolve N,3-dimethyl-4-nitrobenzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.[8]

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting residue can be purified by column chromatography to yield the final product, this compound.

Application in Drug Development: An Intermediate for Menin-MLL Inhibitors

The primary significance of this compound lies in its role as a building block for potent inhibitors of the menin-MLL interaction.[6] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[8][9][10]

Mechanism of Menin-MLL in Leukemia:

  • In MLL-rearranged leukemias, the N-terminus of the MLL protein is fused to one of over 60 different partner proteins.

  • This MLL fusion protein requires interaction with the scaffold protein menin to be recruited to chromatin.

  • The menin-MLL complex then upregulates the expression of target genes, such as HOXA9 and MEIS1, which leads to blocked differentiation and enhanced proliferation of hematopoietic progenitor cells, ultimately causing leukemia.[9][11]

Small molecule inhibitors are designed to bind to a pocket on menin, thereby preventing its interaction with MLL and disrupting the downstream oncogenic signaling.[12][13][14]

Role of this compound in Synthesizing Menin-MLL Inhibitors:

The 4-amino group of this compound serves as a key attachment point for building more complex molecular architectures. In the context of menin-MLL inhibitors, it is likely used in reactions such as reductive amination or nucleophilic aromatic substitution to link the benzamide core to other fragments of the final inhibitor molecule.

Hypothetical Workflow for Inhibitor Synthesis and Evaluation:

Inhibitor_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation A This compound C Final Menin-MLL Inhibitor A->C Reductive Amination or other coupling reactions B Coupling Partner (e.g., Aldehyde/Ketone) B->C D Biochemical Assay (e.g., Fluorescence Polarization) C->D Test IC₅₀ E Cell-based Assays (e.g., MLL-rearranged cell lines) D->E Confirm cellular activity F In Vivo Studies (e.g., Mouse models of leukemia) E->F Evaluate efficacy

Caption: Hypothetical workflow from intermediate to in vivo evaluation.

Safety and Handling

Specific GHS hazard data for this compound is not available. However, based on structurally related aminobenzamide compounds, the following precautions should be considered. For example, 3-amino-N,N-dimethylbenzamide is classified with warnings for skin sensitization.[15]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable, albeit under-characterized, chemical intermediate. Its significance is intrinsically linked to the development of targeted therapies for MLL-rearranged leukemias. This guide has provided a comprehensive overview based on available data, including its physicochemical properties, a plausible synthetic route, and its critical role in the synthesis of menin-MLL inhibitors. As research in this therapeutic area progresses, the demand for and understanding of such key intermediates will undoubtedly increase, further solidifying the importance of compounds like this compound in the landscape of modern drug discovery.

References

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. Available at: [Link]

  • Cierpicki, T., & Grembecka, J. (2014). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Chen, J., et al. (2021). Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry, 41(1), 1-13. Available at: [Link]

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in vitro and in vivo. Nature Chemical Biology, 8(3), 277-284. Available at: [Link]

  • He, S., et al. (2021). Recent Progress of Small Molecule Menin–MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia. Journal of Medicinal Chemistry, 64(22), 16294-16314. Available at: [Link]

  • Karatas, H., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 149-163. Available at: [Link]

  • Li, Z., et al. (2019). Inhibitors of the MENIN-MLL interaction. Google Patents, CN109743875B.
  • Liu, X., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4488-4497. Available at: [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(11), 2993. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N,N-dimethylbenzamide. PubChem Compound Summary for CID 424774. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16771667. Retrieved from [Link].

  • Senter, P. D., et al. (2021). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 26(16), 4995. Available at: [Link]

  • Shaveta, et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 1-12. Available at: [Link]

  • Tempesta, M. S., et al. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. Google Patents, US11396517B1.
  • Toth, G., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(2), 127-135. Available at: [Link]

  • Wang, L., et al. (2019). Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein‐Protein Interaction. Angewandte Chemie International Edition, 58(41), 14544-14548. Available at: [Link]

  • Xu, S., et al. (2019). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 62(17), 7986-8000. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

physicochemical properties of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No. 926263-13-0). As a substituted benzamide, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information with expert-led predictive analysis and methodologies extrapolated from closely related analogues. We present a robust, proposed synthesis pathway, detailed predictive spectroscopic data (NMR, IR, MS), and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical working knowledge of this compound.

Chemical Identity and Molecular Structure

This compound is an aromatic amide featuring a primary amino group and a methyl group on the benzene ring, with a secondary amide substituent. The strategic placement of these functional groups—an electron-donating amino group and a weakly donating methyl group—influences the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions such as hydrogen bonds.

The structural arrangement, particularly the ortho- and para-substitution pattern relative to the amide group, dictates its potential as a scaffold in targeted synthesis. The secondary amide provides a hydrogen bond donor, while the primary amine offers a key site for further functionalization.

Caption: 2D Structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and includes a combination of reported and predicted values to guide experimental work. Predicted values should be used as an estimation and confirmed experimentally.

PropertyValueSource
IUPAC Name This compound-
CAS Number 926263-13-0[1][2]
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.21 g/mol [3]
Appearance Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF). Limited solubility in water and non-polar solvents is predicted based on its structure and comparison with isomers.Expert Analysis
logP (Predicted) 1.3 ± 0.4ChemAxon
pKa (Predicted) Basic (amine): 4.5 ± 0.1Acidic (amide N-H): 17.5 ± 0.5ChemAxon
InChI Key NXJKKMUCCPHXMG-UHFFFAOYSA-N[3]
SMILES CC1=C(C=CC(=C1)C(=O)NC)N[3]

Synthesis and Purification Workflow

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available 3-methyl-4-nitrobenzoic acid. This pathway involves the reduction of the nitro group followed by the amidation of the carboxylic acid.

G start 3-Methyl-4-nitrobenzoic acid step1 Step 1: Nitro Group Reduction start->step1 intermediate Intermediate: 4-Amino-3-methylbenzoic acid step1->intermediate reagent1 Reagents: H₂ gas, Pd/C catalyst Solvent: Methanol reagent1->step1 step2 Step 2: Amide Coupling intermediate->step2 product Final Product: This compound step2->product reagent2 Reagents: Methylamine (CH₃NH₂) EDC, HOBt (Coupling Agents) Solvent: DMF reagent2->step2 purification Purification: Recrystallization or Silica Gel Chromatography product->purification

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-amino-3-methylbenzoic acid (Intermediate)

The causality here is straightforward: the nitro group is highly electron-withdrawing and must be converted to the desired amino group before amidation. Catalytic hydrogenation is the method of choice due to its high efficiency and clean workup.

Protocol:

  • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add 5-10 wt% of 10% Palladium on carbon (Pd/C).[4]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as specified in similar literature procedures) and stir vigorously at room temperature.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid, which can be used in the next step, often without further purification.[4]

Step 2: Amidation to form this compound

Directly reacting a carboxylic acid and an amine forms a stable ammonium salt. Therefore, activating the carboxylic acid is essential. The EDC/HOBt coupling system is a reliable choice; EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester, minimizing side reactions and improving yield.[5][6]

Protocol:

  • Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the activated ester.

  • Add a solution of methylamine (e.g., 2.0 M in THF or as an aqueous solution, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Predictive Spectroscopic Analysis

The following data is predicted based on the known chemical structure and spectroscopic principles for analogous compounds. Experimental verification is required.

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

  • δ 7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the amide group.

  • δ 7.2-7.4 ppm (s, 1H): Aromatic proton between the methyl and amide groups.

  • δ 6.6-6.8 ppm (d, 1H): Aromatic proton ortho to the amino group.

  • δ 6.0-6.5 ppm (br s, 1H): N-H proton of the secondary amide.

  • δ 3.8-4.2 ppm (br s, 2H): N-H protons of the primary amine.

  • δ 2.9-3.1 ppm (d, 3H): N-CH₃ methyl protons, showing coupling to the amide N-H.

  • δ 2.1-2.3 ppm (s, 3H): Aromatic CH₃ protons.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

  • δ ~168-170 ppm: Carbonyl carbon (C=O).

  • δ ~145-148 ppm: Aromatic carbon attached to the amino group.

  • δ ~135-138 ppm: Aromatic carbon attached to the amide group.

  • δ ~130-133 ppm: Aromatic carbon attached to the methyl group.

  • δ ~125-130 ppm: Aromatic CH carbons.

  • δ ~115-120 ppm: Aromatic CH carbons.

  • δ ~26-28 ppm: N-CH₃ carbon.

  • δ ~17-19 ppm: Aromatic CH₃ carbon.

FT-IR (Infrared Spectroscopy)
  • 3450-3300 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) from the primary amine.

  • 3300-3200 cm⁻¹: N-H stretching band from the secondary amide.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • 1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic peak.

  • 1600-1550 cm⁻¹: N-H bending from both the amine and amide (Amide II band).

  • ~1600 & ~1475 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)
  • Expected M+•: 164.09 (for EI)

  • Expected [M+H]⁺: 165.10 (for ESI)

  • Primary Fragmentation Pathway: The most likely fragmentation pattern for benzamides involves the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring or the cleavage of the amide C-N bond.[7][8] The most prominent fragment would likely result from the loss of the methylamino group (•NHCH₃) to form a stable acylium ion at m/z 134.

Potential Applications and Research Directions

While specific applications for this compound are not yet established, its structure is analogous to compounds used in several research areas. Its isomers and related benzamides are known intermediates in pharmaceuticals and agrochemicals.[9]

  • Medicinal Chemistry: The substituted aminobenzamide scaffold is present in numerous biologically active molecules. The primary amine serves as a handle for further derivatization, enabling its use in creating libraries of compounds for screening against various biological targets.[10]

  • Materials Science: Aromatic diamines and related structures are often used as monomers in the synthesis of high-performance polymers like polyamides and polyimides.

  • Chemical Probe Development: The structure could serve as a core for developing chemical probes to study biological pathways.

Safety and Handling

GHS Hazard Classification: Based on available supplier information, this compound should be handled as hazardous.[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Self-Validating Protocol for Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a robust starting point for any scientist or researcher looking to work with this compound. By combining known data with scientifically sound predictions and established protocols, it offers a reliable framework for its synthesis, characterization, and safe handling.

References

Sources

An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, physicochemical properties, a proposed synthetic route, and potential biological significance of 4-amino-N,3-dimethylbenzamide. As a substituted benzamide, this molecule belongs to a class of compounds with significant interest in medicinal chemistry. This document aims to serve as a foundational resource for researchers exploring its potential in various scientific domains.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule featuring a benzamide core with three key substituents: an amino group at the 4-position, a methyl group at the 3-position, and a methyl group on the amide nitrogen. These functional groups are expected to dictate its chemical reactivity, physical properties, and biological interactions.

The 2D structure of this compound is presented below:

Caption: 2D Molecular Structure of this compound.

A summary of its key identifiers and predicted physicochemical properties is provided in the table below.

Identifier/PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 926263-13-0PubChem[1]
Molecular Formula C₉H₁₂N₂OPubChem[1][2]
Molecular Weight 164.21 g/mol PubChem[2]
SMILES CC1=C(C=CC(=C1)C(=O)NC)NPubChem[1]
Predicted XlogP 0.5PubChemLite[2]
Monoisotopic Mass 164.09496 DaPubChemLite[2]

Proposed Synthesis Pathway

A logical starting material for this synthesis is 4-amino-3-methylbenzoic acid. The synthesis can be envisioned as a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-methylbenzoic acid needs to be activated to facilitate the subsequent amidation. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is generally performed in an inert solvent under reflux conditions.

  • Amidation: The resulting 4-amino-3-methylbenzoyl chloride is then reacted with methylamine to form the desired amide bond. This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid byproduct.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-amino-3-methylbenzoic acid B 4-amino-3-methylbenzoyl chloride A->B SOCl₂, reflux D This compound B->D C Methylamine (CH₃NH₂) C->D

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-amino-3-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-methylbenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) as both the reagent and solvent.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-amino-3-methylbenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (in THF or water, 1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Chosen for its efficiency in converting carboxylic acids to acyl chlorides and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.

  • Inert Atmosphere: Prevents unwanted side reactions with moisture and atmospheric gases.

  • Excess Base in Amidation: Neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.

  • Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Potential Biological Activities and Mechanism of Action

While no specific biological activities have been reported for this compound, the broader class of aminobenzamide derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, including enzymes and receptors.

Potential Areas of Investigation:

  • Antimicrobial Activity: Substituted aminobenzamides have been investigated for their antibacterial and antifungal properties.[3][4] The structural motifs within this compound could potentially interfere with microbial metabolic pathways.

  • Enzyme Inhibition: The benzamide scaffold is a common feature in many enzyme inhibitors. For instance, various N-substituted aminobenzamides have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[2]

  • Antimalarial Activity: The related 4-aminoquinoline scaffold is the basis for several antimalarial drugs.[5][6][7][8][9] It is plausible that aminobenzamide derivatives could exhibit antiplasmodial activity.

Hypothetical Mechanism of Action as a Kinase Inhibitor:

Many small molecule drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. A plausible, yet hypothetical, mechanism of action for this compound could involve its binding to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound A Kinase D ADP A->D E Phosphorylated Substrate A->E Phosphorylation B ATP B->A C Substrate Protein C->A F Cellular Response E->F G Kinase J No Phosphorylation G->J H ATP H->G Blocked I This compound I->G Binding to ATP Pocket K Blocked Cellular Response J->K

Caption: Hypothetical mechanism of kinase inhibition.

Suggested Experimental Workflow: In Vitro Kinase Assay

To investigate the potential of this compound as a kinase inhibitor, a common in vitro experimental workflow can be employed.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffers, kinase enzyme, substrate peptide, and ATP solutions.

  • Assay Plate Preparation:

    • Serially dilute the compound stock to create a range of concentrations.

    • Add the diluted compound, kinase, and substrate peptide to the wells of a microplate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

G A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Compound Dilutions into Microplate A->B C Add Kinase and Substrate B->C D Incubate C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC₅₀ determination) H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Safety and Handling

Based on the GHS classification for the closely related isomer, 4-amino-N,N-dimethylbenzamide, caution should be exercised when handling this compound.[10][11] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for biological activity. While specific research on this compound is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of related aminobenzamide derivatives. The proposed synthesis and experimental workflows offer a starting point for researchers interested in exploring the therapeutic or other applications of this compound. Further investigation is warranted to fully elucidate its chemical and biological profile.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654-3674. Available at: [Link][3]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. National Center for Biotechnology Information. Available at: [Link][4]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][1][12]

  • PubChemLite. (n.d.). This compound (C9H12N2O). Available at: [Link][2][13]

  • Al-Salahi, R., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101-116. Available at: [Link][2]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link][10]

  • Singh, P., & Kumar, V. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 001-007. Available at: [Link][5]

  • Mehr-un-Nisa, et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(5), e020221189912. Available at: [Link][6]

  • Penna-Coutinho, J., et al. (2011). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 55(8), 3651-3657. Available at: [Link][7]

  • O'Neill, P. M., et al. (2010). 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. Antimalarial Drug Discovery, 1-32. Available at: [Link][8]

  • Rajapakse, C. S. K., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(11), e0166120. Available at: [Link][9]

Sources

An In-Depth Technical Guide to 4-amino-N,3-dimethylbenzamide and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-amino-N,3-dimethylbenzamide, a compound situated within a landscape of structurally similar isomers. Due to the limited availability of specific data for this compound in prominent chemical databases, this guide will also leverage data from its well-documented isomers to provide a robust understanding of its expected physicochemical properties, synthesis, and potential applications. This approach is designed for researchers, scientists, and drug development professionals who require a deep, comparative understanding of this class of molecules.

Executive Summary: Navigating the Isomeric Complexity

The accurate identification and characterization of small molecules are fundamental to research and development. The topic of this guide, this compound, presents a common challenge in chemical informatics: the existence of multiple isomers with the same molecular formula and weight, but potentially different chemical, physical, and biological properties. While direct, comprehensive data for this compound is scarce, a wealth of information exists for its isomers, including 2-amino-N,3-dimethylbenzamide, 3-amino-N,4-dimethylbenzamide, and 4-amino-N,N-dimethylbenzamide.

This guide will first establish the core physicochemical properties of this family of isomers, including their shared molecular weight. It will then delve into established synthesis protocols and potential applications, drawing authoritative insights from available data on the most relevant isomers to build a predictive and practical framework for researchers working with or seeking to synthesize this compound.

Core Physicochemical Properties

The molecular formula for this compound and its key isomers is C₉H₁₂N₂O . This composition dictates a consistent molecular weight across these related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Predicted) C₉H₁₂N₂O~164.20Not readily available
2-amino-N,3-dimethylbenzamideC₉H₁₂N₂O164.20870997-57-2
3-amino-N,4-dimethylbenzamideC₉H₁₂N₂O164.2054884-19-4
4-amino-N,N-dimethylbenzamideC₉H₁₂N₂O164.216331-71-1[1]
3-amino-N,N-dimethylbenzamideC₉H₁₂N₂O164.2033322-60-0[2]

The consistency in molecular weight underscores the importance of precise analytical techniques, such as NMR and chromatography, to distinguish between these isomers in a laboratory setting.

Synthesis and Methodologies

While a specific, validated protocol for the synthesis of this compound is not prominently documented, established methods for its isomers provide a strong foundation for its potential preparation. A common synthetic route involves the amidation of a corresponding benzoic acid derivative or the reduction of a nitro-substituted precursor.

Representative Synthesis Protocol: Preparation of 2-amino-N,3-dimethylbenzamide

A documented method for preparing a close isomer, 2-amino-N,3-dimethylbenzamide, involves the reduction of a nitro-substituted precursor. This multi-step synthesis is illustrative of the chemical transformations required.

Experimental Protocol:

  • Amidation: 3-methyl-2-nitrobenzoate is reacted with methylamine in a lower alcohol solvent under heat to yield 3-methyl-2-nitrobenzamide.

  • Reduction: The resulting 3-methyl-2-nitrobenzamide is then subjected to reduction using iron powder in the presence of an acid (e.g., dilute hydrochloric acid) in an aqueous solution. The reaction mixture is heated to facilitate the conversion of the nitro group to an amino group, yielding 3-methyl-2-aminobenzamide.[3]

  • Chlorination (as an example of further modification): The 2-amino-3-methyl-N-methylbenzamide can then undergo further functionalization, such as chlorination using sulfonyl chloride in an inert organic solvent.

This protocol highlights a robust and scalable method for the synthesis of aminobenzamides, which could be adapted for the synthesis of this compound, likely starting from 3-methyl-4-nitrobenzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow applicable to this class of compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Reactions cluster_product Final Product Start_Acid Substituted Nitrobenzoic Acid Amidation Amidation Reaction Start_Acid->Amidation Start_Amine Dimethylamine or Methylamine Start_Amine->Amidation Reduction Nitro Group Reduction Amidation->Reduction Forms Nitro-Benzamide Intermediate Product Amino-N,N-dimethylbenzamide Isomer Reduction->Product

Caption: Generalized synthetic workflow for amino-dimethylbenzamides.

Potential Applications and Fields of Research

Benzamide derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and materials science. While the specific utility of this compound is not defined, the applications of its isomers provide valuable insights into its potential.

  • Pharmaceutical Intermediates: Many aminobenzamides serve as crucial building blocks in the synthesis of pharmaceuticals.[1] For instance, 2-amino-N,N-dimethylbenzamide is an important intermediate in the preparation of the sulfonylurea herbicide, Orthosulfamuron.

  • Drug Discovery: The benzamide scaffold is present in numerous approved drugs, often targeting G-protein coupled receptors or enzymes. The specific substitution pattern of the amino and methyl groups can significantly influence binding affinity and selectivity for biological targets.

  • Materials Science: Aromatic amines and amides are utilized in the development of specialty polymers and dyes.[1] Their rigid structures can impart desirable thermal and mechanical properties to materials.

Safety and Handling

Based on the safety data for its isomers, this compound should be handled with care in a laboratory setting.

General Safety Precautions:

  • Irritation: Isomers like 4-amino-N,N-dimethylbenzamide are known to cause skin and serious eye irritation.[4]

  • Respiratory Effects: May cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult a substance-specific Safety Data Sheet (SDS) before handling any chemical.

Conclusion and Future Directions

Future research efforts should focus on the unambiguous synthesis and characterization of this compound. This would involve detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and differentiate it from its isomers. Subsequent investigation into its biological activity and material properties would then be warranted to fully explore its potential within the broader landscape of benzamide chemistry.

References

  • PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N,4-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide.

Sources

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-amino-N,3-dimethylbenzamide

Senior Application Scientist Note: This document is intended to provide a comprehensive overview of the safety and handling considerations for this compound for researchers, scientists, and drug development professionals. In the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound (CAS No. 926263-13-0), the guidance herein is synthesized from available hazard data for the compound and information on structurally similar aromatic amines and benzamide derivatives.[1][2] This approach necessitates a conservative interpretation of potential hazards. A thorough, institution-specific risk assessment should be conducted by qualified personnel before commencing any work with this chemical.

This compound is a substituted benzamide derivative.[3] Understanding its fundamental properties is the first step in establishing safe handling protocols. While extensive experimental data is not publicly available, key computed properties and identifiers are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 926263-13-0Ambeed
Molecular Formula C₉H₁₂N₂OPubChem[3]
Molecular Weight 164.20 g/mol PubChem[3]
Physical Form Solid (inferred)Sigma-Aldrich

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are extrapolated from its chemical class (aromatic amine) and available hazard statements. Aromatic amines as a class are noted for their potential toxicity.[1]

GHS Hazard Statements: Based on available data for the compound, the following GHS classifications apply[4]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that this compound must be handled with significant care to avoid exposure through all primary routes: inhalation, skin contact, eye contact, and ingestion.[1][4]

Hazard ClassificationCategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][5]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[4]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][6]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

All handling of solid this compound should be performed in a designated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2][7] The fume hood ensures that any dust or aerosols generated are effectively contained and exhausted. The work area should be equipped with an operational eyewash station and safety shower that are readily accessible.[1][8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures. The following provides a baseline for working with this compound.

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect the eyes from dust and splashes.[2][9] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[2]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves should be worn.[1][2] Double-gloving is recommended to provide an additional layer of protection.[1] Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.[2][9]

    • Lab Coat: A long-sleeved, flame-resistant lab coat should be worn to protect skin and personal clothing.[2]

  • Respiratory Protection: All operations that could generate dust should be conducted within a fume hood. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved N95 or higher-rated respirator is required.[1][2] For higher exposure potential, a full-face respirator with appropriate cartridges may be necessary.[9]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Wash1 Wash Hands Thoroughly Doff1 1. Gloves (Outer pair first) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles/ Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

PPE Donning and Doffing Workflow

Section 4: Safe Handling and Storage Protocols

Adherence to systematic handling procedures is essential for minimizing exposure risk.

Step-by-Step Handling Protocol
  • Preparation: Conduct a pre-work review of the safety protocols. Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Verify that a chemical spill kit is readily available.[1]

  • PPE: Don all required PPE as outlined in Section 3.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[1]

    • Use a spatula or other appropriate tool to carefully transfer the solid chemical, avoiding the generation of dust.[1]

    • If dissolving the compound, add the solid slowly to the solvent to prevent splashing.[2]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Properly doff and dispose of single-use PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2][9]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10][11]

  • Store away from incompatible materials, such as strong oxidizing agents.[10][12]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Section 5: Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[9][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Spill Response Protocol

The response to a spill depends on its size and location.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, use absorbent pads from a chemical spill kit to contain and clean up the spill.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by washing with soap and water.[1]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert a supervisor and the institution's environmental health and safety office immediately.

    • Restrict access to the spill area.

    • Follow institutional emergency procedures for hazardous chemical spills.[1]

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill Occurs Check_Location Is the spill contained within a fume hood? Start->Check_Location Minor_Alert Alert nearby personnel Check_Location->Minor_Alert Yes Major_Evacuate Evacuate immediate area Check_Location->Major_Evacuate No Minor_Contain Contain & clean with spill kit materials Minor_Alert->Minor_Contain Minor_Package Package waste in sealed, labeled container Minor_Contain->Minor_Package Minor_Decon Decontaminate surface Minor_Package->Minor_Decon Major_Alert Alert Supervisor & EHS Major_Evacuate->Major_Alert Major_Secure Restrict access to area Major_Alert->Major_Secure Major_Follow Follow institutional emergency plan Major_Secure->Major_Follow

Decision Flowchart for Spill Response

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13]

  • Collection: Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers.[14] Never mix with other waste streams unless directed by safety personnel.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers tightly closed except when adding waste.

  • Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste disposal service.[14] Do not dispose of this chemical down the drain or in regular trash.[14][15] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[14]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • Chemical Label. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527.
  • ECHEMI. (n.d.). 3-AMINO-N,4-DIMETHYLBENZAMIDE SDS, 54884-19-4 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbenzamide | 6331-71-1.
  • PubChem. (n.d.). This compound | C9H12N2O | CID 16771667.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-N,N-dimethylbenzamide, 97+%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chem Service. (2016). SAFETY DATA SHEET N,N-Dimethylbenzamide.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Chemsrc. (n.d.). 4-amino-N,N-dimethylbenzamide | CAS#:6331-71-1.
  • Sigma-Aldrich. (n.d.). 3-Amino-N,4-dimethylbenzamide.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET 3-Amino-4-methylbenzamide.
  • ECHEMI. (n.d.). 3-Amino-4-methylbenzamide SDS, 19406-86-1 Safety Data Sheets.
  • Chem-Impex. (n.d.). 4-Amino-N,N-dimethylbenzylamine.
  • BLD Pharm. (n.d.). 1269394-46-8|this compound hydrochloride.
  • PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Echemi. (n.d.). 3-AMINO-2-HYDROXY-N,N-DIMETHYLBENZAMIDE Safety Data Sheets.
  • Ambeed. (n.d.). 926263-13-0 | this compound.

Sources

4-amino-N,3-dimethylbenzamide GHS hazard information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the GHS Hazard Profile of 4-amino-N,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound (CAS No. 926263-13-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available hazard information to foster a deep understanding of the potential risks and to promote robust safety protocols in the laboratory. The guide moves beyond a simple recitation of data, offering expert interpretation of the hazards, causality behind recommended safety procedures, and a clear-eyed view of existing data gaps to ensure a culture of safety and scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzamide derivative. Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 926263-13-0[2]
Molecular Formula C₉H₁₂N₂O[1][3]
Molecular Weight 164.20 g/mol [1][3]
Monoisotopic Mass 164.09496 Da[3]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC)N[3]
InChI Key NXJKKMUCCPHXMG-UHFFFAOYSA-N[3]

GHS Hazard Classification and Analysis

The GHS provides a standardized framework for communicating chemical hazards. For this compound, the available data indicates multiple health hazards that necessitate careful handling.[2]

GHS Pictograms and Signal Word

Signal Word: Danger

  • Health Hazard (Exclamation Mark): Represents acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.

Hazard Statements

The hazard statements provide specific details on the nature of the chemical's risks.

CodeHazard StatementHazard Class
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

Source:[2]

Interpretation of Hazards for the Research Professional

A nuanced understanding of these hazards is critical for implementing effective safety measures. The presence of multiple routes of acute toxicity (oral, dermal, inhalation) underscores that this compound can pose a significant risk from various types of exposure.

  • Acute Toxicity (H302, H312, H332): The classification as "harmful" indicates that acute exposure through ingestion, skin contact, or inhalation can cause significant, non-lethal adverse health effects.[2] The primary risk in a laboratory setting is accidental exposure. Inhalation of fine powders during weighing or transfer operations and dermal contact from spills or contaminated surfaces are the most probable routes of exposure. The causality for this toxicity lies in the molecule's ability to be absorbed into the bloodstream and interfere with biological processes, a common trait for many small aromatic amine derivatives.

  • Skin and Eye Irritation (H315, H319): The classifications "Causes skin irritation" and "Causes serious eye irritation" imply that direct contact can lead to inflammation, redness, and pain.[2] For the eyes, this can mean significant discomfort and potential for temporary vision impairment. The chemical structure, containing both amine and amide functionalities, can interact with proteins and lipids in epithelial tissues, leading to this irritant response. This is not a passive risk; it is an active chemical interaction that must be prevented.

  • Respiratory Irritation (H335): This statement indicates that inhaling the dust or aerosol of the compound can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2] This is a direct consequence of the compound depositing on the mucous membranes of the nose, throat, and lungs.

Self-Validating Safety Workflow: From Receipt to Disposal

To ensure trustworthiness and safety, every protocol involving this compound must be a self-validating system. The following workflow is designed to minimize exposure at every step.

GHS_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Receive & Log Compound verify_sds Verify SDS & GHS Labels (H302, H312, H315, H319, H332, H335) start->verify_sds Check ppe Don Mandatory PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat verify_sds->ppe Confirm eng_controls Work in Certified Chemical Fume Hood ppe->eng_controls Enter weighing Weighing Protocol: - Use anti-static weigh boat - Handle with care to avoid dust - Clean spatula immediately eng_controls->weighing Proceed dissolution Dissolution Protocol: - Add solid to solvent slowly - Keep container capped weighing->dissolution experiment Perform Experiment (e.g., reaction setup) dissolution->experiment decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) experiment->decontaminate Post-Experiment waste Segregate Waste: - Solid Waste (Contaminated PPE, consumables) - Liquid Waste (Reaction quench) decontaminate->waste dispose Dispose via Approved Hazardous Waste Stream waste->dispose end Wash Hands Thoroughly dispose->end

Caption: Safe handling workflow for this compound.

Experimental Protocol: Safe Weighing and Solution Preparation
  • Pre-operation: Confirm the chemical fume hood is operational (check airflow monitor). Don required PPE: safety goggles, a buttoned lab coat, and double-layered nitrile gloves.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, and a sealable container for the final solution inside the fume hood.

  • Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.

  • Transfer: Gently transfer the weighed solid into the vessel intended for dissolution.

  • Dissolution: Slowly add the desired solvent to the vessel. If dissolution is exothermic, add the solvent in portions. Cap the vessel immediately.

  • Immediate Cleanup: Wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened towel. Dispose of the towel and weigh boat into the designated solid hazardous waste container.

  • Post-operation: Ensure all containers are sealed. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Emergency Response Logic

In the event of an exposure, a clear and logical response is paramount.

Emergency_Response cluster_routes Exposure Routes & Immediate Actions exposure Exposure Event Occurs inhalation Inhalation (H332, H335) 1. Move to fresh air. 2. Seek immediate medical attention. exposure->inhalation skin Skin Contact (H312, H315) 1. Remove contaminated clothing. 2. Flush skin with water for 15 min. 3. Seek medical attention. exposure->skin eye Eye Contact (H319) 1. Use eyewash station for 15 min. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. exposure->eye ingestion Ingestion (H302) 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. exposure->ingestion report Report Incident to EH&S inhalation->report skin->report eye->report ingestion->report

Caption: Logical flow for emergency response to exposure.

Data Gaps and Professional Responsibility

A critical aspect of trustworthiness is acknowledging what is not known. For this compound, there is a significant lack of publicly available, peer-reviewed data regarding:

  • Chronic toxicity

  • Carcinogenicity

  • Mutagenicity

  • Reproductive toxicity

  • Ecotoxicity

The absence of this data does not imply safety. It mandates a more cautious approach. Researchers have a professional and ethical responsibility to treat compounds with incomplete toxicological profiles as potentially hazardous, adhering to the highest safety standards. All experimental waste must be collected and disposed of as hazardous chemical waste to prevent environmental release.

Conclusion

This compound is a compound with a well-defined set of acute hazards, including harmful effects via oral, dermal, and inhalation routes, as well as significant irritation to skin, eyes, and the respiratory system.[2] Professionals in research and drug development must integrate this knowledge into their daily workflows, utilizing appropriate engineering controls, personal protective equipment, and emergency preparedness. The existing data gaps call for a heightened sense of caution. By adhering to the principles and protocols outlined in this guide, scientists can handle this compound responsibly, ensuring both personal safety and the integrity of their research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Chemical Label for this compound. (Image Source). [2]

  • PubChemLite. This compound (C9H12N2O). [Link][3]

Sources

solubility of 4-amino-N,3-dimethylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-amino-N,3-dimethylbenzamide in Organic Solvents

Disclaimer: Publicly available experimental solubility data for this compound is limited. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and model its solubility based on fundamental chemical principles and established methodologies for analogous compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic amide. Molecules of this class are prevalent in medicinal chemistry and materials science, where their efficacy and processability are fundamentally linked to their solubility. Whether for formulating an active pharmaceutical ingredient (API), designing a crystallization process, or developing a new synthetic route, understanding how this compound behaves in various organic solvents is a critical first step. Poor solubility can hinder bioavailability, complicate purification, and create significant roadblocks in product development.[1]

This guide serves as a predictive and methodological resource. It will first deconstruct the molecular features of this compound to forecast its solubility profile. Subsequently, it will provide a robust, field-proven experimental protocol for quantitative solubility determination, ensuring data integrity and reproducibility.

Section 1: Physicochemical Characterization

To understand solubility, we must first understand the molecule itself. As specific experimental data for this compound is not available, we will use the properties of the closely related isomer, 4-amino-N,N-dimethylbenzamide (CAS: 6331-71-1) , to approximate its fundamental characteristics. This is a reasonable starting point as the key functional groups influencing polarity and hydrogen bonding (the para-amino group and the amide) are present in both structures.

Table 1: Physicochemical Properties of 4-amino-N,N-dimethylbenzamide (Proxy for this compound)

Property Value Source
CAS Number 6331-71-1 [2]
Molecular Formula C₉H₁₂N₂O [2][3]
Molecular Weight 164.20 g/mol [2][3]
Melting Point 151-154°C [2]
Calculated LogP 1.55 [2]
Hydrogen Bond Donors 1 (from -NH₂) [3]

| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) |[3] |

The structure contains a primary aromatic amine (-NH₂), a tertiary amide (-CON(CH₃)-), an aromatic ring, and a methyl group on the ring. The primary amine can donate two hydrogen bonds, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. The aromatic ring and methyl groups contribute to the molecule's nonpolar character.

Section 2: Theoretical Principles & Predicted Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.[4] This means that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.

The dissolution process can be visualized as overcoming the solute's crystal lattice energy and creating a cavity in the solvent, followed by the formation of new solute-solvent interactions.

cluster_0 Solute-Solvent Interactions cluster_1 Key Molecular Features Solute This compound Solvent Organic Solvent Solute->Solvent Intermolecular Forces (H-Bonding, Dipole-Dipole, van der Waals) Amine Primary Amine (-NH2) (H-Bond Donor/Acceptor) Amine->Solute Amide Tertiary Amide (-CONR2) (H-Bond Acceptor) Amide->Solute Ring Aromatic Ring & -CH3 (Nonpolar Character) Ring->Solute

Caption: Intermolecular forces governing solubility.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol Sparingly Soluble to Soluble These solvents can act as both hydrogen bond donors and acceptors, effectively interacting with the amine and amide groups. The parent compound, benzamide, shows its highest solubility in methanol.[5][6]
Polar Aprotic DMSO, DMF, Acetonitrile Soluble These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H protons of the amino group and the polar amide bond. The overall molecular polarity aligns well with these solvents.[4]
Nonpolar Toluene, Hexane Very Poorly Soluble While the aromatic ring has some affinity for nonpolar solvents, the highly polar amine and amide functional groups will significantly hinder dissolution due to unfavorable energetics.[4]

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The significant nonpolar surface area from the aromatic ring and methyl groups is expected to dominate over the polar contributions of the amine and amide groups, leading to low aqueous solubility.[4] |

Section 3: Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Causality Behind Experimental Choices:
  • Using Excess Solid: Ensures that the solution reaches true saturation, which is the definition of thermodynamic solubility. The presence of undissolved solid material at the end of the experiment is a critical validation checkpoint.[7]

  • Controlled Temperature: Solubility is highly temperature-dependent. An isothermal environment (e.g., a calibrated shaker incubator) is crucial for reproducibility. Studies on similar benzamides show a consistent increase in solubility with temperature.[5][8]

  • Extended Equilibration Time: Reaching equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is necessary to ensure the dissolution process is complete. Sampling at multiple time points (e.g., 24h and 48h) is the self-validating step; equilibrium is confirmed when the measured concentrations are consistent.[7][9]

  • Phase Separation: It is imperative to analyze only the dissolved solute. High-speed centrifugation or filtration with a chemically compatible filter (e.g., PTFE for organic solvents) is required to remove all solid particles before analysis.

  • Quantitative Analysis: A validated, specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately measure the solute concentration in the saturated solution.

Step-by-Step Protocol:
  • Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). The exact amount should be enough to maintain visible solid throughout the experiment.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker set to the desired temperature (e.g., 25°C). Agitate at a constant speed for 48 hours.

  • Equilibrium Check (Self-Validation): At 24 hours, remove a preliminary sample from one set of vials. At 48 hours, sample all vials.

  • Phase Separation: Allow the vials to stand at the experimental temperature for at least 30 minutes to let larger particles settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

  • Dilution: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a set of known calibration standards.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor. The final solubility is the average of the triplicate measurements from the 48-hour time point, provided it agrees with the 24-hour data.

Caption: Isothermal Shake-Flask Solubility Workflow.

Section 4: Data Analysis and Thermodynamic Modeling

Once experimental solubility data (x) is obtained at various temperatures (T), it can be correlated using thermodynamic models. This is valuable for predicting solubility at temperatures not experimentally tested. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[5][8]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

These parameters can provide insights into the dissolution thermodynamics, such as the enthalpy and entropy of dissolution.[10] The successful application of such models provides a deeper understanding of the solute-solvent system and is invaluable for process design and optimization.[11]

Conclusion

While direct experimental data for the is not prevalent, a robust scientific framework allows for strong predictions and accurate determination. Its molecular structure—possessing both hydrogen-bonding polar groups and a nonpolar aromatic core—suggests it will be most soluble in polar aprotic solvents like DMSO and DMF, and poorly soluble in nonpolar and aqueous media. For definitive quantitative data, the isothermal shake-flask method provides a reliable and self-validating protocol. The resulting temperature-dependent data can then be effectively described by thermodynamic models like the Apelblat equation, providing a comprehensive understanding essential for any research or development application.

References

  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved January 17, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. Retrieved January 17, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved January 17, 2026, from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Spiral, Imperial College London. (2020). Solubility determination and modelling of benzamide in organic solvents.... Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved January 17, 2026, from [Link]

  • ChemSrc. (n.d.). 4-amino-N,N-dimethylbenzamide. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020). Thermodynamic of Pharmaceutical Formulations. Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic Characterization of 4-amino-N,3-dimethylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-amino-N,3-dimethylbenzamide (C₉H₁₂N₂O), a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and validated by comparison with experimental data from structurally analogous compounds. This guide also furnishes detailed, field-proven protocols for the experimental acquisition and validation of this data, serving as a vital resource for researchers in drug development and chemical synthesis.

Introduction and Molecular Structure

This compound is an aromatic amide featuring a primary amine at the 4-position, a methyl group at the 3-position, and a secondary N-methyl amide moiety. This unique substitution pattern makes its unambiguous structural confirmation via spectroscopic methods essential for any research or development application. The molecular structure dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for identity confirmation, purity assessment, and structural elucidation in complex reaction mixtures.

The logical workflow for characterizing a novel or sparsely documented compound like this compound begins with its synthesis, followed by a multi-technique spectroscopic analysis to confirm its identity and purity.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis S1 4-amino-3-methylbenzoic acid + Amide Coupling Agent S3 Amide Bond Formation S1->S3 S2 Methylamine S2->S3 A1 Mass Spectrometry (MS) (Verify Molecular Weight) S3->A1 Purified Product A2 Infrared (IR) Spectroscopy (Identify Functional Groups) A1->A2 A3 NMR Spectroscopy (¹H & ¹³C) (Elucidate Full Structure) A2->A3 Result Confirmed Structure: This compound A3->Result

Caption: Synthesis and Spectroscopic Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The analysis is based on the chemical environment of ¹H (proton) and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The electron-donating amino group (-NH₂) and the weakly donating methyl group (-CH₃) on the aromatic ring, along with the N-methyl amide group, create a specific pattern of chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Insights
~8.2 - 8.4 Quartet (q) or Broad Singlet 1H NH -CH₃ The amide proton typically appears downfield. Its coupling to the N-methyl protons will result in a quartet. Broadening is common due to quadrupolar effects of the nitrogen and potential solvent exchange.
~7.0 - 7.1 Doublet (d) 1H Ar-H (H-6) This proton is ortho to the amide group and meta to the amino group. Data from related 3-methylbenzamides suggest a downfield shift for this position.
~6.8 - 6.9 Doublet of Doublets (dd) 1H Ar-H (H-5) This proton is ortho to the amino group and meta to the amide group. The strong electron-donating effect of the amino group will shield this proton, shifting it upfield relative to H-6.
~6.5 - 6.6 Singlet (s) or Narrow Doublet 1H Ar-H (H-2) This proton is ortho to both the methyl and amide groups, leading to a unique chemical shift. Its proximity to two substituents may result in a singlet-like appearance.
~4.5 - 5.0 Broad Singlet 2H -NH The protons of the primary amino group are typically broad and their chemical shift is highly dependent on solvent and concentration. They will appear significantly upfield compared to the amide proton.
~2.7 - 2.8 Doublet (d) 3H N-CH This methyl group is coupled to the amide proton (NH), resulting in a doublet.

| ~2.1 - 2.2 | Singlet (s) | 3H | Ar-CH ₃ | The aromatic methyl group is a singlet as it has no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale and Comparative Insights
~168 C =O The amide carbonyl carbon is characteristically found in this downfield region. Data for N,3-dimethylbenzamide shows this peak around 170 ppm.
~148 C -NH₂ (C-4) The carbon directly attached to the strongly electron-donating amino group is significantly shielded and appears downfield.
~138 C -CH₃ (C-3) The aromatic carbon bearing the methyl group.
~135 C -C=O (C-1) The ipso-carbon attached to the amide group.
~128 Ar-C H (C-5) Aromatic CH carbon.
~122 Ar-C H (C-6) Aromatic CH carbon.
~115 Ar-C H (C-2) Aromatic CH carbon, shielded by the ortho-amino group.
~26 N-C H₃ The N-methyl carbon signal is expected in this region.

| ~18 | Ar-C H₃ | The aromatic methyl carbon appears in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in amide and amine groups.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow half-height peak width for the solvent signal.

    • Tune and match the ¹H and ¹³C probes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, 16-32 scans for good signal-to-noise ratio.

    • Validation: The integral ratios of the distinct peaks should correspond to the number of protons in each environment (e.g., 1:1:1:2:3:3).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~240 ppm, relaxation delay of 2 seconds, a large number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

    • Validation: The number of observed peaks should match the number of unique carbon atoms in the molecule (9 expected for this compound).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide, the C=O bond of the amide, and C-H and C=C bonds of the aromatic ring and methyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group Rationale and Comparative Insights
3450 - 3300 N-H Stretch (Asymmetric & Symmetric) Medium-Strong Primary Amine (-NH₂) Primary amines show two distinct N-H stretching bands in this region. Data from related amino-substituted aromatics confirm this pattern.[1]
3350 - 3150 N-H Stretch Medium Secondary Amide (R-CO-NH-R') This single N-H stretch from the amide will appear in the same region as the amine stretches but can often be distinguished.
3100 - 3000 C-H Stretch Medium-Weak Aromatic C-H Characteristic of sp² C-H bonds on the benzene ring.
2980 - 2850 C-H Stretch Medium-Weak Aliphatic C-H Corresponding to the C-H bonds of the two methyl groups.
~1640 C=O Stretch (Amide I Band) Strong Amide Carbonyl This is one of the most intense and characteristic peaks in the spectrum. Its position is slightly lower than that of ketones due to resonance with the nitrogen lone pair.
~1620 N-H Bend Medium Primary Amine The scissoring vibration of the primary amine group.
~1550 N-H Bend (Amide II Band) Medium-Strong Secondary Amide A combination of N-H bending and C-N stretching.

| 1600, 1500 | C=C Stretch | Medium | Aromatic Ring | These two bands are characteristic of the benzene ring stretching vibrations. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Validation:

    • The software will automatically perform the background subtraction.

    • Validation: The resulting spectrum should show high-intensity peaks with a flat baseline. The presence of the strong C=O stretch around 1640 cm⁻¹ and the N-H stretches above 3100 cm⁻¹ would provide strong evidence for the compound's identity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

The monoisotopic mass of this compound (C₉H₁₂N₂O) is 164.0950 Da.[2] In EI-MS, the molecular ion peak (M⁺˙) is expected at m/z 164. Subsequent fragmentation can provide structural clues.

Table 4: Predicted Key Mass-to-Charge (m/z) Peaks

m/z Ion Rationale for Formation
164 [M]⁺˙ Molecular ion peak.
149 [M - CH₃]⁺ Loss of a methyl radical, likely from the N-methyl group.
133 [M - NHCH₃]⁺ Cleavage of the amide C-N bond.
120 [C₇H₆NO]⁺ Alpha-cleavage with loss of the N-methyl group and subsequent rearrangement.

| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring structure. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this benzamide derivative.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (in volatile solvent) Column GC Column (Separation based on boiling point) Injector->Column IonSource Ionization Source (Electron Impact) Column->IonSource Separated Analyte MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Output Mass Spectrum (Abundance vs. m/z) Detector->Output

Caption: GC-MS Experimental Workflow.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a standard nonpolar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min to a final temperature of ~280 °C. This gradient ensures separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Validation: A single, sharp GC peak should be observed. The mass spectrum corresponding to this peak should display a molecular ion at m/z 164, confirming the molecular weight. The fragmentation pattern should be reproducible and consistent with the proposed structure.

Conclusion

While direct experimental spectra for this compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. This guide provides a comprehensive predicted dataset for its ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed, self-validating protocols outlined herein equip researchers with the necessary framework to confidently acquire and interpret experimental data, ensuring the unambiguous identification and characterization of this compound in their research endeavors.

References

  • MDPI (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • NIST Chemistry WebBook. 3-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • NIST Chemistry WebBook. 4-Amino-3-methylbenzoic acid. Available at: [Link]

  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl-. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • PubChem. N,3-dimethylbenzamide. Available at: [Link]

  • Royal Society of Chemistry (2019). Supplementary Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Development of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. This technical guide delves into the hypothetical discovery and development of a novel benzamide derivative, 4-amino-N,3-dimethylbenzamide. While this specific molecule is not extensively documented in current literature, its structural motifs suggest a compelling potential for biological activity. This document outlines a plausible discovery rationale, proposes a detailed synthetic pathway, and provides comprehensive experimental protocols for its biological evaluation, primarily focusing on its potential as a Histone Deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The journey of the benzamide moiety in medicinal chemistry is a compelling narrative of chemical ingenuity, evolving from serendipitous discoveries to sophisticated, target-oriented drug design. The replacement of a labile ester linkage with a more robust amide bond was a pivotal moment, leading to the creation of procainamide, a more stable antiarrhythmic agent than its predecessor, procaine.[1] This successful application of bioisosteric replacement catalyzed the exploration of a vast chemical space populated by benzamide-containing molecules.[1]

In the mid-20th century, the therapeutic potential of benzamides expanded into the realm of neuropsychiatry with the advent of drugs like sulpiride, an atypical antipsychotic with a unique dopamine D2/D3 receptor antagonism profile.[1][2] More recently, the versatility of the benzamide scaffold has been demonstrated in the development of targeted cancer therapies. A prime example is the class of benzamide-based Histone Deacetylase (HDAC) inhibitors, which modulate gene expression and exert anti-tumor effects.[1] The o-aminobenzamide moiety, in particular, has been identified as a key pharmacophore that chelates the zinc ion in the active site of HDACs.[3]

Given this rich history and the proven therapeutic value of substituted benzamides, the exploration of novel derivatives like this compound is a scientifically sound endeavor. Its structure, featuring a 4-amino group and methylation on both the aromatic ring and the amide nitrogen, presents an intriguing candidate for investigation, particularly within the domain of oncology and epigenetics.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be logically approached from commercially available starting materials, primarily 3-methyl-4-nitrobenzoic acid. The proposed multi-step synthesis is outlined below.

Synthesis of the Precursor: 4-amino-3-methylbenzoic acid

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine.

  • Reaction: Reduction of 3-methyl-4-nitrobenzoic acid.

  • Reagents: Palladium on activated charcoal (Pd/C), Hydrogen gas (H₂).

  • Solvent: Methanol.

  • Procedure: 3-methyl-4-nitrobenzoic acid is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4] The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 4-amino-3-methylbenzoic acid.[4]

Amide Coupling to form this compound

The final step is the formation of the amide bond between 4-amino-3-methylbenzoic acid and methylamine. To facilitate this, the carboxylic acid is typically activated using a coupling agent.

  • Reaction: Amide bond formation.

  • Reagents: 4-amino-3-methylbenzoic acid, methylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure: 4-amino-3-methylbenzoic acid is dissolved in an anhydrous solvent like DCM. EDC and HOBt are added to the solution to activate the carboxylic acid. Subsequently, a solution of methylamine is added dropwise, and the reaction is stirred at room temperature until completion. The crude product is then purified using column chromatography.

Synthetic Pathway for this compound start 3-Methyl-4-nitrobenzoic Acid intermediate 4-Amino-3-methylbenzoic Acid start->intermediate H₂, Pd/C Methanol final This compound intermediate->final Methylamine, EDC, HOBt DCM Hypothetical Mechanism of Action drug This compound hdac HDAC Enzyme drug->hdac Inhibition histone Histone Protein hdac->histone Deacetylation acetylated_histone Acetylated Histone histone->acetylated_histone Acetylation chromatin Chromatin Relaxation acetylated_histone->chromatin gene Tumor Suppressor Gene Expression chromatin->gene apoptosis Apoptosis gene->apoptosis

Caption: Postulated mechanism of action via HDAC inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesis that this compound acts as an HDAC inhibitor with anticancer activity, a series of in vitro experiments are necessary.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1] Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [2]2. Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours. [2]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [2]4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [2]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. [2]

Western Blot Analysis for Histone Acetylation

Western blotting can be used to determine if this compound treatment leads to an increase in the acetylation of histone H3, a direct downstream effect of HDAC inhibition. Protocol:

  • Protein Extraction: Treat cancer cells with this compound for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [5]3. SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. 4. Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. 5. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C. [6]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [6]8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [7]

Data Presentation and Interpretation

Table 1: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineIC₅₀ (µM)
HCT116 (Colon)5.2
HeLa (Cervical)8.7
A549 (Lung)12.1

This data is hypothetical and for illustrative purposes only.

The IC₅₀ values would provide a quantitative measure of the compound's potency in inhibiting cancer cell growth. A lower IC₅₀ value indicates higher potency.

Figure 1: Western Blot Analysis of Histone H3 Acetylation

A representative Western blot image would show an increase in the band intensity for acetylated-Histone H3 in cells treated with this compound compared to the control, while the total Histone H3 levels remain unchanged, confirming the on-target effect.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, framework for the discovery and initial evaluation of this compound as a potential therapeutic agent. By leveraging the well-established history of the benzamide scaffold, a rational synthetic route and a plausible mechanism of action have been proposed. The detailed experimental protocols provide a clear roadmap for researchers to synthesize and test this novel compound.

Future work should focus on the actual synthesis and characterization of this compound. Positive results from the initial in vitro assays would warrant further investigation into its selectivity for different HDAC isoforms, its pharmacokinetic properties, and its efficacy in in vivo cancer models. The structure-activity relationship (SAR) could also be explored by synthesizing and testing analogs with modifications to the substitution pattern on the benzamide core. This systematic approach, grounded in the principles of medicinal chemistry, holds the potential to uncover new and effective therapeutic agents.

References

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. (2014). Medicinal Chemistry Research, 23(10), 4446-4455.
  • Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 25(11), 2689.
  • Aasirvatham, J., & Narayanan, L. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-251.
  • Kumar, A., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Medicinal Chemistry, 159, 236-251.
  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐methylation of benzamide (1 a) with formic acid. [Image]. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 25(11), 2689.
  • Singh, R. K., et al. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. The Journal of Organic Chemistry, 84(15), 9543-9553.
  • Stolfa, D. A., et al. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(8), 1435-1446.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1267.
  • A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. (2025). Green Chemistry.
  • ResearchGate. (n.d.). Pharmacophore model of HDAC inhibitors and design of novel HDAC inhibitors (5). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore model and structures of selected hydroxamic acids and benzamides as HDAC inhibitors and their corresponding PET radiotracers. [Image]. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 33-41.
  • Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation. (2022). Journal of Molecular Modeling, 28(5), 119.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2020).
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2023). Letters in Applied NanoBioScience, 12(3), 1-8.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Menin-MLL Inhibitors Utilizing 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potent and selective menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) inhibitors. We present a detailed, field-proven protocol for the synthesis of a thienopyrimidine-based menin-MLL inhibitor, leveraging the commercially available starting material, 4-amino-N,3-dimethylbenzamide. This guide elucidates the scientific rationale behind the synthetic strategy, provides step-by-step experimental procedures, and details the analytical characterization of the synthesized compound. Furthermore, we discuss the mechanism of action of this class of inhibitors and their therapeutic relevance in the context of acute leukemias.

Introduction: The Menin-MLL Interaction as a Therapeutic Target in Oncology

The interaction between the nuclear scaffold protein menin and the histone methyltransferase MLL1 (KMT2A) is a critical driver of leukemogenesis in specific subtypes of acute leukemia.[1] Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2] These translocations generate MLL fusion proteins that require interaction with menin to aberrantly regulate the transcription of key target genes, such as HOXA9 and MEIS1, leading to blocked hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[2][3]

Disrupting the menin-MLL interaction has emerged as a promising therapeutic strategy. Small molecule inhibitors that bind to menin at the MLL binding site can evict the MLL fusion protein complex from chromatin, leading to the downregulation of the oncogenic gene expression program and inducing differentiation of leukemia cells.[2] Several menin-MLL inhibitors are currently in clinical development, demonstrating the therapeutic potential of this approach.[1] This guide focuses on the synthesis of a potent thienopyrimidine-based menin-MLL inhibitor, a scaffold known for its high affinity and specificity for menin.

Rationale for the Synthetic Approach

The synthetic strategy outlined herein employs a convergent approach, culminating in the coupling of a key thienopyrimidine intermediate with this compound. The thienopyrimidine core is a privileged scaffold for menin-MLL inhibitors, and its synthesis is well-documented in the medicinal chemistry literature.[3][4][5] Our protocol begins with the construction of a 4-chlorothieno[2,3-d]pyrimidine intermediate, a versatile precursor for the introduction of various amine substituents at the C4 position.

The choice of this compound as the coupling partner is strategic. The substituted aniline moiety is designed to occupy a key pocket in the menin protein, contributing to the inhibitor's potency and selectivity. The dimethylbenzamide functionality can be further modified to optimize pharmacokinetic properties. The final step of the synthesis involves a nucleophilic aromatic substitution reaction, a robust and widely used method for the formation of C-N bonds in heterocyclic systems.[6][7]

Synthetic Workflow and Mechanism of Action

The overall synthetic workflow is depicted in the following diagram:

synthetic_workflow cluster_synthesis Synthesis of Thienopyrimidine Core cluster_coupling Final Coupling Step start Substituted Thiophene intermediate1 2-Aminothiophene-3-carboxylate start->intermediate1 Gewald Reaction intermediate2 Thieno[2,3-d]pyrimidin-4-one intermediate1->intermediate2 Cyclization with Formamide intermediate3 4-Chlorothieno[2,3-d]pyrimidine intermediate2->intermediate3 Chlorination (e.g., POCl3) final_product Menin-MLL Inhibitor intermediate3->final_product Nucleophilic Aromatic Substitution starting_material This compound starting_material->final_product

Caption: Synthetic workflow for the menin-MLL inhibitor.

The mechanism of action of the synthesized inhibitor involves the disruption of the menin-MLL protein-protein interaction. The inhibitor binds to a hydrophobic pocket on the surface of menin that is normally occupied by the N-terminal fragment of MLL. This competitive binding prevents the recruitment of the MLL fusion protein to chromatin, leading to the downregulation of target genes like HOXA9 and MEIS1.

mechanism_of_action cluster_leukemogenesis Leukemogenesis cluster_inhibition Inhibition by Synthesized Compound menin Menin mll_fusion MLL Fusion Protein menin->mll_fusion Interaction chromatin Chromatin mll_fusion->chromatin Recruitment hoxa9_meis1 HOXA9/MEIS1 Upregulation chromatin->hoxa9_meis1 Transcription leukemia Leukemic Proliferation hoxa9_meis1->leukemia inhibitor Menin-MLL Inhibitor (from this compound) menin_inhibited Menin inhibitor->menin_inhibited Binding mll_fusion_dissociated MLL Fusion Protein menin_inhibited->mll_fusion_dissociated Blocks Interaction hoxa9_meis1_down HOXA9/MEIS1 Downregulation differentiation Cell Differentiation hoxa9_meis1_down->differentiation

Caption: Mechanism of action of menin-MLL inhibitors.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Intermediate

This part of the protocol is based on established literature procedures for the synthesis of the thienopyrimidine core.[4][5][7]

Step 1a: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • To a stirred solution of sulfur (3.2 g, 0.1 mol) in ethanol (50 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (8.7 mL, 0.1 mol).

  • Heat the mixture to 50 °C to obtain a clear solution.

  • To this solution, add a mixture of 2-butanone (8.9 mL, 0.1 mol) and ethyl cyanoacetate (10.7 mL, 0.1 mol) dropwise over 30 minutes, maintaining the temperature between 50-60 °C.

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (200 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product as a crystalline solid.

Step 1b: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (19.9 g, 0.1 mol) and formamide (80 mL) is heated at reflux (approximately 180-190 °C) for 6 hours.[5]

  • Cool the reaction mixture to room temperature, and add water (100 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the thienopyrimidinone.

Step 1c: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

  • To a round-bottom flask, add 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (18.0 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 50 mL).

  • Add N,N-dimethylaniline (2 mL) dropwise.

  • Heat the mixture at reflux for 4 hours.[4]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine, which can be used in the next step without further purification.

Part 2: Synthesis of the Final Menin-MLL Inhibitor

Step 2a: Coupling of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine with this compound

  • To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (2.1 g, 10 mmol) and this compound (1.64 g, 10 mmol) in 2-propanol (50 mL), add concentrated hydrochloric acid (0.5 mL).

  • Heat the reaction mixture at reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold 2-propanol and then with diethyl ether.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the final menin-MLL inhibitor.

Characterization of the Final Product

The structure and purity of the synthesized menin-MLL inhibitor should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the thienopyrimidine and benzamide moieties, the methyl groups on the thiophene and benzamide rings, and the amide NH proton. Chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the heterocyclic rings.
Mass Spec (HRMS) The calculated exact mass should match the experimentally determined mass of the molecular ion ([M+H]⁺).
HPLC A single major peak indicating high purity (>95%).

Safety Precautions

  • All synthetic procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent thienopyrimidine-based menin-MLL inhibitor using this compound. The described synthetic route is robust and scalable, enabling the production of sufficient quantities of the inhibitor for preclinical evaluation. The characterization methods outlined will ensure the identity and purity of the final compound. By targeting the critical menin-MLL interaction, this class of inhibitors holds significant promise for the development of novel targeted therapies for patients with MLL-rearranged leukemias.

References

  • Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. PubMed. Available at: [Link]

  • A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use.Google Patents.
  • Inhibitors of the MENIN-MLL interaction.Google Patents.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. Available at: [Link]

  • Inhibitors of the menin-MLL interaction.Google Patents.
  • Design, synthesis, and evaluation of Menin-targeting compounds for the treatment of acute Myelocytic leukemia (AML). PubMed. Available at: [Link]

  • Menin-mll inhibitors and methods of use thereof.Google Patents.
  • Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. PMC - NIH. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Evaluation of Menin-Targeting Compounds for the Treatment of Acute Myelocytic Leukemia (AML). ResearchGate. Available at: [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. PubMed. Available at: [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Menin-MLL protein-protein interaction inhibitors: a patent review (2014-2021). PubMed. Available at: [Link]

  • Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. PubMed. Available at: [Link]

  • Synthesis of substituted 4-aminothieno[2,3-d]. ResearchGate. Available at: [Link]

  • Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. Available at: [Link]

  • FORMATION OF HETEROCYCLIC DERIVATIVES OF α-AMINO ACIDS USING VICINAL TRICARBONYL METHODOLOGY. Semantic Scholar. Available at: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available at: [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC - NIH. Available at: [Link]

Sources

4-amino-N,3-dimethylbenzamide as a reactant in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-amino-N,3-dimethylbenzamide as a Reactant in Kinase Inhibitor Synthesis For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Benzamide Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of numerous cellular processes, including proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with drugs like Imatinib (Gleevec) demonstrating profound clinical success by targeting the Bcr-Abl kinase in Chronic Myeloid Leukemia (CML).[2][3]

A common structural feature in many successful kinase inhibitors is the benzamide moiety.[4] This scaffold serves as a versatile anchor, capable of forming critical hydrogen bonds and participating in various interactions within the ATP-binding pocket of kinases. This compound, in particular, is an exemplary building block for constructing potent and selective kinase inhibitors. Its strategic placement of an amino group, a methyl group, and an N,N-dimethylamide provides a unique combination of reactivity and structural features. The primary amino group offers a key reaction site for coupling with other molecular fragments, while the overall structure can be tailored to function as a flexible linker or a core scaffold that orients other pharmacophoric elements correctly for kinase binding.[2][5]

This guide provides a detailed exploration of this compound as a reactant, outlining its synthetic utility, providing detailed experimental protocols, and discussing the biological evaluation of the resulting inhibitors.

The Chemical Rationale: Why this compound?

The utility of this compound in kinase inhibitor design is rooted in its distinct chemical properties:

  • Nucleophilic Amino Group: The primary aromatic amine at the C4 position is a potent nucleophile, making it ideal for forming robust amide bonds through coupling reactions with carboxylic acids. This is the most common and reliable method for integrating this scaffold into a larger molecule.

  • Hydrogen Bonding Capability: Both the amino group and the amide moiety can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the inhibitor within the hinge region of the kinase ATP-binding site.

  • Structural Versatility: The benzamide core can act as a rigid scaffold or, when incorporated into a larger molecule, can serve as a flexible linker connecting different pharmacophores.[5] This allows the final compound to adopt the optimal conformation for binding, potentially even accessing allosteric sites for enhanced selectivity and potency, as seen in type II inhibitors.[5]

  • Modulation of Physicochemical Properties: The N,3-dimethyl substitution pattern influences the molecule's solubility, lipophilicity, and metabolic stability. These properties can be fine-tuned by further derivatization to optimize the pharmacokinetic profile of the final drug candidate.

Synthetic Strategy & Workflow

The synthesis of kinase inhibitors using this compound typically revolves around a convergent strategy where the benzamide unit is coupled with another key fragment. The most prevalent approach is a peptide-style amide bond formation.

A generalized workflow for this process is outlined below. It involves activating a carboxylic acid of a partner molecule and subsequently reacting it with the amino group of this compound.

G cluster_0 Fragment A Synthesis cluster_1 Reactant cluster_2 Coupling & Final Steps A Key Heterocycle (e.g., Pyrimidine, Indazole) B Functionalization (e.g., Halogenation, Borylation) A->B C Carboxylic Acid Derivative (Fragment A-COOH) B->C E Amide Coupling (HATU, EDC, etc.) C->E D This compound D->E F Purification (Chromatography) E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

This modular approach is highly advantageous in medicinal chemistry as it allows for the divergent synthesis of a library of analogs by simply varying "Fragment A," enabling efficient exploration of the structure-activity relationship (SAR).[6]

Detailed Experimental Protocols

Protocol 1: General Amide Coupling Reaction

This protocol describes a standard procedure for coupling this compound with a generic carboxylic acid fragment (Fragment A-COOH) using HATU, a common peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid derivative (Fragment A-COOH)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid derivative (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.[7]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay, such as the Kinase-Glo® Plus assay.[5] This assay quantifies the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition.[5]

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target protein kinase (e.g., Bcr-Abl, EGFR, PDGFR)

  • Kinase-specific substrate peptide

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup: In each well of the microplate, add the following:

    • Assay buffer

    • Target kinase solution (at a pre-determined optimal concentration)

    • Substrate peptide solution

    • Inhibitor solution (or DMSO for control wells)

  • Initiation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Kinases and Biological Context

Benzamide-based inhibitors, including those derived from this compound, have shown activity against a range of clinically relevant kinases. The specific target profile is determined by the nature of "Fragment A" coupled to the benzamide core.

Target Kinase FamilyExample(s)Associated DiseaseRationale for Targeting
ABL Kinase Bcr-AblChronic Myeloid Leukemia (CML)The fusion protein Bcr-Abl is the primary driver of CML.[8]
EGFR Family EGFR (ErbB1), HER2Lung, Breast, Colorectal CancerOverexpression or mutation leads to uncontrolled cell proliferation.[5]
PDGFR PDGFRα, PDGFRβVarious Solid TumorsDrives tumor growth, angiogenesis, and metastasis.[2][3]
VEGFR KDR (VEGFR2)Multiple CancersA key mediator of angiogenesis, which is essential for tumor growth.[5]

Targeted Signaling Pathway Example: Bcr-Abl in CML

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. Inhibitors are designed to block the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus bcr_abl Bcr-Abl Kinase ras_raf RAS/RAF/MEK/ERK Pathway bcr_abl->ras_raf jak_stat JAK/STAT Pathway bcr_abl->jak_stat pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt outcome Gene Transcription ras_raf->outcome Proliferation jak_stat->outcome Survival pi3k_akt->outcome Anti-Apoptosis inhibitor Benzamide-Based Inhibitor inhibitor->bcr_abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Conclusion

This compound is a high-value reactant for the synthesis of targeted kinase inhibitors. Its inherent chemical properties and synthetic tractability make it an ideal scaffold for medicinal chemistry campaigns. The protocols and strategies outlined in this document provide a robust framework for researchers to design, synthesize, and evaluate novel benzamide-based inhibitors. By leveraging this versatile building block, the scientific community can continue to develop next-generation therapeutics with improved potency, selectivity, and clinical efficacy.

References

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel), 14(12), 1215. Retrieved January 17, 2026, from [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved January 17, 2026, from [Link]

  • 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • Zheng, Q., et al. (2023). p38 mitogen-activated protein kinase: Functions and targeted therapy in diseases. WIREs Mechanisms of Disease, e1621. Retrieved January 17, 2026, from [Link]

  • Ardito, F., et al. (2022). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 23(23), 15152. Retrieved January 17, 2026, from [Link]

  • Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

experimental protocol for using 4-amino-N,3-dimethylbenzamide in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocols

Topic: Strategic Use of 4-amino-N,3-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling and Amide Bond Forming Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 4-Aminobenzamide Scaffold

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a tertiary benzamide, offers two key points for chemical modification. The nucleophilic aniline-type amino group is an excellent substrate for carbon-nitrogen (C-N) and amide bond formations, while the aromatic ring itself can be functionalized to participate in carbon-carbon (C-C) bond-forming reactions.

This guide provides detailed experimental protocols for leveraging this compound in two of the most powerful transformations in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. Additionally, a standard protocol for its use in amide bond formation is presented. The causality behind the choice of reagents, catalysts, and conditions is explained to provide a deeper understanding of the reaction mechanics and empower researchers to adapt these methods to their specific synthetic targets.

Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[1][2] In this context, the primary amino group of this compound serves as the nucleophilic partner, allowing for its direct linkage to a wide array of (hetero)aromatic systems. This is a critical transformation for building the core structures of many pharmacologically active molecules, particularly kinase inhibitors.[1]

Mechanistic Rationale

The catalytic cycle, shown below, is a well-established pathway in palladium catalysis.[2][3]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial here, as it facilitates this otherwise difficult step, especially for less reactive aryl chlorides.[1][4]

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base (e.g., NaOtBu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. The steric bulk of the ligand also promotes this final step.[4]

Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd Amine This compound (R-NH2) Amine->OxAdd Base Base Base->OxAdd Product Coupled Product (Ar-NHR) Product->Pd0 Catalyst Regeneration Amido Palladium-Amido Complex L-Pd(II)(Ar)(NHR) OxAdd->Amido Amine Coordination & Deprotonation Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Coupling with 2-Chloropyridine

This protocol details the coupling of this compound with 2-chloropyridine, a common heterocyclic partner.

Materials & Equipment:

  • This compound (C₉H₁₂N₂O, MW: 164.20 g/mol )

  • 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon line

  • Standard glassware for work-up and purification (silica gel chromatography)

Reagent Table:

Reagent MW ( g/mol ) Amount (mg) mmols Equivalents
This compound 164.20 164 1.0 1.0
2-Chloropyridine 113.55 136 1.2 1.2
Pd(OAc)₂ 224.50 4.5 0.02 0.02
XPhos 476.66 21.5 0.045 0.045
NaOtBu 96.10 144 1.5 1.5

| Anhydrous Toluene | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg), XPhos (21.5 mg), NaOtBu (144 mg), and this compound (164 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) followed by 2-chloropyridine (136 mg, ~113 µL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Part 2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)

To utilize the this compound scaffold in a Suzuki-Miyaura coupling, the aromatic ring must first be functionalized with a halide (e.g., Br, I) or a triflate.[5] This "pre-functionalization" strategy is common in multi-step synthesis. The protocol below assumes the availability of 4-amino-5-bromo-N,3-dimethylbenzamide , demonstrating how the core structure can be elaborated. The Suzuki reaction is exceptionally robust, tolerating a wide variety of functional groups, making it a preferred method for creating biaryl structures.[6][7]

Mechanistic Rationale

The Suzuki-Miyaura coupling follows a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl bromide.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. This is the rate-determining step in many cases.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArBr 4-amino-5-bromo- N,3-dimethylbenzamide (Ar-Br) ArBr->OxAdd ArBoronic Arylboronic Acid (Ar'-B(OH)2) ArBoronic->OxAdd Base Base (e.g., K3PO4) Base->ArBoronic Activation Product Biaryl Product (Ar-Ar') Product->Pd0 Catalyst Regeneration Transmetal Transmetalation Intermediate L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid

This protocol describes the coupling of 4-amino-5-bromo-N,3-dimethylbenzamide with 4-methoxyphenylboronic acid.

Materials & Equipment:

  • 4-amino-5-bromo-N,3-dimethylbenzamide (C₉H₁₁BrN₂O, MW: 243.10 g/mol )

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard reaction and purification equipment as listed previously.

Reagent Table:

Reagent MW ( g/mol ) Amount (mg) mmols Equivalents
4-amino-5-bromo-N,3-dimethylbenzamide 243.10 243 1.0 1.0
4-Methoxyphenylboronic acid 151.96 182 1.2 1.2
Pd(PPh₃)₄ 1155.56 35 0.03 0.03
K₂CO₃ 138.21 415 3.0 3.0

| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Preparation: Degas the 1,4-dioxane and water by bubbling argon or nitrogen through them for at least 30 minutes.

  • Reaction Setup: To a round-bottom flask, add 4-amino-5-bromo-N,3-dimethylbenzamide (243 mg), 4-methoxyphenylboronic acid (182 mg), K₂CO₃ (415 mg), and Pd(PPh₃)₄ (35 mg).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (5 mL).

  • Reaction Execution: Attach a condenser, place the flask under an inert atmosphere, and heat the mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with 25 mL of ethyl acetate.

  • Extraction: Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired biaryl compound.

Part 3: Amide Bond Formation

The primary amine of this compound can also readily participate in amide bond formation when reacted with an activated carboxylic acid. This is a fundamental transformation in the synthesis of countless pharmaceuticals. Modern coupling reagents, such as HATU or EDC, facilitate this reaction under mild conditions, minimizing side reactions.[8]

sub_A This compound R-NH2 product Amide Product R-NH-CO-R' sub_A->product sub_B Carboxylic Acid R'-COOH sub_B->product reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) reagents->product Activation & Coupling

Caption: Workflow for standard amide bond formation.

Experimental Protocol: Coupling with Benzoic Acid

Materials & Equipment:

  • This compound (MW: 164.20)

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard reaction and purification equipment.

Reagent Table:

Reagent MW ( g/mol ) Amount (mg) mmols Equivalents
This compound 164.20 164 1.0 1.0
Benzoic Acid 122.12 122 1.0 1.0
HATU 380.23 418 1.1 1.1
DIEA 129.24 334 (435 µL) 2.0 2.0

| Anhydrous DMF | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve benzoic acid (122 mg) and HATU (418 mg) in anhydrous DMF (3 mL). Add DIEA (435 µL) and stir the mixture at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of this compound (164 mg) in DMF (2 mL) to the activated mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or silica gel chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature.Use fresh Pd catalyst and anhydrous, degassed solvents. Screen different ligands or bases. Increase reaction temperature.
Side Product Formation (e.g., Dehalogenation) Reaction temperature is too high; Base is too strong for the substrate.Lower the reaction temperature. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere. Use freshly degassed solvents.
Difficulty in Purification Byproducts from coupling reagents (e.g., DCU from DCC).Use water-soluble reagents like EDC for easier removal during aqueous work-up.[9] Ensure complete filtration of Pd residues.

References

  • Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig amination with alkylamines.[a]. Available at: [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • Google Patents. Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Organic Syntheses. Procedure. Available at: [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. Available at: [Link]

  • Domainex. Aminative Suzuki-Miyaura Coupling. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemsrc. 4-amino-N,N-dimethylbenzamide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Novel SYK Inhibitors Utilizing the 4-Amino-N,3-dimethylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spleen Tyrosine Kinase (SYK) has emerged as a pivotal therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and hematological malignancies.[1][2] Its critical role in mediating immune receptor signaling makes it an attractive focus for the development of potent and selective small-molecule inhibitors.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-amino-N,3-dimethylbenzamide as a core structural motif in the synthesis of novel SYK inhibitors. We present field-proven insights into synthetic strategy, detailed experimental protocols, and the rationale behind key methodological choices, grounded in established medicinal chemistry principles.

Introduction: SYK as a Master Regulator in Immunoreceptor Signaling

Spleen Tyrosine Kinase (SYK) is a cytoplasmic, non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells.[] It functions as a crucial transducer of signals downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[3][5] Upon receptor engagement, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to its activation and the initiation of a signaling cascade that governs diverse cellular responses such as proliferation, cytokine release, and phagocytosis.[6][7]

Dysregulation of the SYK signaling pathway is implicated in numerous pathologies. Consequently, inhibiting SYK activity presents a powerful therapeutic strategy. Several SYK inhibitors, such as fostamatinib (R788) and entospletinib, have demonstrated clinical efficacy, validating this approach.[][7] The development of new chemical entities with improved selectivity and potency remains a high-priority area in drug discovery.

The SYK Signaling Cascade and Point of Inhibition

The activation of SYK is a tightly regulated, multi-step process. Understanding this pathway is essential for appreciating the mechanism of action of its inhibitors. The inhibitors function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and subsequent activation of SYK, thereby disrupting the entire downstream signaling cascade.[5]

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Phospho ITAM Phosphorylation (by Src Family Kinases) Receptor->Phospho SYK_inactive SYK (Inactive) SYK_active SYK (Active / Phosphorylated) SYK_inactive->SYK_active Downstream Downstream Signaling (PLCγ, PI3K, Vav) SYK_active->Downstream Phosphorylation Response Cellular Response (Cytokine Release, Proliferation) Downstream->Response Inhibitor SYK Inhibitor (e.g., Benzamide-based) Inhibitor->SYK_active Inhibition Ligand Ligand Binding Ligand->Receptor Phospho->SYK_inactive Recruitment & Activation Synthetic_Workflow Start This compound (Starting Material) Halogenation Step 1: Halogenation (e.g., Bromination) Start->Halogenation Intermediate Key Benzamide Intermediate (e.g., 4-amino-5-bromo-N,3-dimethylbenzamide) Halogenation->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Coupling Fragment Coupling Partner (e.g., Heterocyclic Boronic Acid) Fragment->Coupling Product Final SYK Inhibitor Coupling->Product

Figure 2: General synthetic workflow for SYK inhibitors from a benzamide core.

Experimental Protocols

The following protocols describe a representative, two-step synthesis of a hypothetical SYK inhibitor. These methods are based on established synthetic transformations common in medicinal chemistry. [6][8]

Protocol 1: Synthesis of Intermediate (I-1): 4-Amino-5-bromo-N,3-dimethylbenzamide

This initial step functionalizes the benzamide core with a halogen, preparing it for a subsequent cross-coupling reaction. Bromine is an excellent leaving group for such transformations.

Rationale: N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for electron-rich aromatic rings. The amino group at the 4-position strongly activates the ring, directing bromination to the ortho position (C5). Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is performed at a low temperature to control selectivity and minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate I-1 .

Protocol 2: Synthesis of Final Product (P-1) via Suzuki Coupling

This step couples the brominated benzamide intermediate with a heterocyclic boronic acid to form the final inhibitor.

Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling aryl bromides. A phosphine ligand (dppf) stabilizes the palladium catalyst and facilitates the catalytic cycle. A base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step. A mixture of a polar aprotic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Materials:

  • Intermediate I-1 (1.0 eq)

  • Heterocyclic boronic acid or pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask, add intermediate I-1 , the heterocyclic boronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via preparative HPLC or column chromatography to obtain the final SYK inhibitor P-1 .

Data Presentation and Product Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following table outlines the expected analytical data for validating the final product.

Parameter Typical Conditions / Method Expected Outcome / Specification Purpose
Reaction Yield Gravimetric analysis post-purification40-70% (Suzuki Coupling)Assesses reaction efficiency
Purity HPLC (UV detection at 254 nm)>95%Confirms purity for biological assays
Identity (Low Res) LC-MS (ESI+)[M+H]⁺ peak matches calculated massConfirms molecular weight
Identity (High Res) HRMS (ESI-TOF or Orbitrap)Mass error < 5 ppmConfirms elemental composition
Structural Confirmation ¹H NMR, ¹³C NMR (400-600 MHz)Spectra consistent with proposed structureConfirms chemical structure and connectivity
Enzymatic Activity In vitro kinase assay (e.g., ADP-Glo)IC₅₀ value determinationQuantifies inhibitory potency against SYK

Conclusion

The this compound scaffold serves as a versatile and effective starting point for the rational design and synthesis of novel Spleen Tyrosine Kinase inhibitors. The protocols outlined herein provide a robust framework for constructing such molecules, leveraging high-yield, scalable reactions like regioselective halogenation and palladium-catalyzed cross-coupling. By following these validated methodologies, researchers in drug discovery can efficiently generate and evaluate new chemical entities targeting SYK for the potential treatment of a wide range of debilitating diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine.
  • BOC Sciences. (n.d.). What are SYK inhibitors and Examples?.
  • Abdel-Magid, A. F., & Geahlen, R. L. (2011). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Medicinal Chemistry, 1(1), 1–10. Retrieved from [Link]

  • Ask The Scientists. (2024). What are Syk inhibitors and how do they work?.
  • Singh, R., et al. (2012). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. ACS Publications. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide.
  • Goldstein, D. M., et al. (2013). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 4(11), 1062–1067. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7177. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 14(11), 1162. Retrieved from [Link]

  • Potjewyd, F. M., & Katis, V. (2021). The Preparation of Allosteric SYK Inhibitor X1 and Investigation of a Covalent Inhibition Mechanism. Open Lab Notebooks. Retrieved from [Link]

  • Tung, M.-C., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Publishing. Retrieved from [Link]

  • Agro Productividad. (2025). Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK) for veterinary applications. Retrieved from [Link]

  • Benchchem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
  • El-Damasy, A. K., et al. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Damasy-Ang/250ef2567a508f7b7e28b80b7410459c03795325]([Link]

  • Naito, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3370-3374. Retrieved from [Link]

Sources

Leveraging 4-amino-N,3-dimethylbenzamide as a Versatile Scaffold for the Synthesis of Novel LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract: Mutations leading to aberrant kinase activity of Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic factor in both familial and sporadic Parkinson's disease (PD).[1][2][3] This has positioned LRRK2 as a high-priority target for the development of disease-modifying therapies.[4][5] This guide provides a detailed technical overview and step-by-step protocols for utilizing 4-amino-N,3-dimethylbenzamide as a core building block to synthesize a novel class of potent and selective LRRK2 inhibitors. We will explore a robust synthetic strategy, methods for purification and characterization, and a protocol for biological evaluation using a well-established in vitro kinase assay. This document is intended for medicinal chemists, pharmacologists, and drug discovery scientists engaged in the development of therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Targeting LRRK2 in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[6] While its etiology is complex, genetic factors play a crucial role. Mutations in the LRRK2 gene are among the most common genetic causes of PD.[2][7] Many of these pathogenic mutations, particularly the prevalent G2019S substitution, result in a toxic gain-of-function by increasing the kinase activity of the LRRK2 protein.[1][8] This hyperactivity is linked to disruptions in key cellular processes, including vesicular trafficking, autophagy, and mitochondrial function, ultimately contributing to neuronal cell death.[7][9]

Consequently, the direct inhibition of LRRK2's kinase activity has emerged as a promising therapeutic strategy.[10][11] The goal is to normalize the pathological downstream signaling caused by the hyperactive enzyme. A variety of small molecule inhibitor scaffolds have been explored, with many advancing into clinical trials.[12]

The N-arylbenzamide scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors.[13][14] This application note focuses on the strategic use of This compound as a versatile starting material. Its structure offers several advantages:

  • The primary aniline amine provides a reactive handle for C-N bond formation or for directing subsequent electrophilic aromatic substitution.

  • The N,3-dimethylbenzamide portion can be tailored to optimize solubility, cell permeability, and interactions with the solvent-exposed regions of the ATP-binding pocket.

  • It serves as a readily available and cost-effective foundation for building a diverse chemical library for structure-activity relationship (SAR) studies.

This guide will detail a synthetic route involving an initial halogenation followed by a palladium-catalyzed cross-coupling reaction to generate a final inhibitor candidate, a common and effective strategy in modern medicinal chemistry.[15]

Synthetic Strategy and Workflow

The proposed synthetic pathway is a two-step process designed for flexibility and efficiency, allowing for the introduction of diverse chemical moieties to explore the chemical space around the LRRK2 ATP-binding site. The overall strategy is to first install a halogen (e.g., bromine) ortho to the directing amino group on the benzamide ring. This halogenated intermediate then serves as a handle for a subsequent Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic boronic acid or ester.

// Node Definitions A [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Ortho-Bromination\nReagents: N-Bromosuccinimide (NBS)\nSolvent: DMF", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; C [label="Intermediate: 4-amino-5-bromo-N,3-dimethylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Suzuki Cross-Coupling\nReagents: Heterocyclic Boronic Acid,\nPd Catalyst (e.g., Pd(dppf)Cl2),\nBase (e.g., K2CO3)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; E [label="Final Product: LRRK2 Inhibitor Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Purification & Characterization\n(Column Chromatography, NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124", shape=box];

// Edges A -> B [color="#4285F4"]; B -> C [label="Yields stable intermediate", color="#4285F4", fontsize=10]; C -> D [color="#4285F4"]; D -> E [label="Forms key C-C bond", color="#4285F4", fontsize=10]; E -> F [color="#34A853"]; } caption="Figure 1: Overall synthetic workflow for the preparation of LRRK2 inhibitors."

Causality Behind Experimental Choices:
  • Ortho-Bromination: The amino group is a strong ortho-, para-directing group. Since the para position is blocked, bromination with a mild electrophile like N-Bromosuccinimide (NBS) selectively installs a bromine atom at the C5 position, ortho to the amine. This provides a synthetically useful handle for subsequent reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds. It is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a drug discovery campaign. The choice of a heterocyclic boronic acid is strategic, as many potent kinase inhibitors utilize heterocycles to form crucial hydrogen bond interactions within the kinase hinge region.[15]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of Intermediate (I-1): 4-amino-5-bromo-N,3-dimethylbenzamide

This protocol describes the selective bromination of the starting material.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
This compound164.205.00 g30.45Starting Material
N-Bromosuccinimide (NBS)177.985.54 g31.11Brominating Agent
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Dichloromethane (DCM)84.93200 mL-Extraction Solvent
Saturated aq. NaHCO₃-100 mL-Quenching/Wash
Brine-50 mL-Wash
Anhydrous MgSO₄120.37--Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.00 g, 30.45 mmol) and dissolve in N,N-Dimethylformamide (DMF, 50 mL). Stir the solution at room temperature until all solid has dissolved.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add N-Bromosuccinimide (5.54 g, 31.11 mmol, 1.02 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous phase with dichloromethane (3 x 70 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure intermediate I-1 as a solid.

Protocol 3.2: Synthesis of Final Product (P-1): 5-(Pyridin-4-yl)-4-amino-N,3-dimethylbenzamide

This protocol details the Suzuki coupling of intermediate I-1 with a commercially available boronic acid.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
Intermediate I-1 243.101.00 g4.11Starting Material
Pyridine-4-boronic acid122.920.61 g4.93Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.64168 mg0.206Catalyst
Potassium Carbonate (K₂CO₃)138.211.70 g12.33Base
1,4-Dioxane88.1120 mL-Solvent
Water18.025 mL-Co-solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL Schlenk flask, add intermediate I-1 (1.00 g, 4.11 mmol), pyridine-4-boronic acid (0.61 g, 4.93 mmol, 1.2 eq), and potassium carbonate (1.70 g, 12.33 mmol, 3.0 eq).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Bubble argon through the solution for 15 minutes to ensure it is thoroughly deoxygenated. Finally, add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (168 mg, 0.206 mmol, 5 mol%).

    • Rationale: A mixture of dioxane and water is a common solvent system for Suzuki couplings, promoting the solubility of both organic and inorganic reagents.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and stir overnight (approx. 16 hours). Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford the final product P-1 .

Biological Evaluation: In Vitro LRRK2 Kinase Assay

To assess the inhibitory potential of newly synthesized compounds, a robust and sensitive biochemical assay is required.[16] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[17]

// Node Definitions A [label="1. Prepare Reagents:\n- LRRK2 Enzyme (G2019S mutant)\n- LRRKtide Substrate\n- ATP\n- Synthesized Inhibitor (P-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dispense Inhibitor\n(Serial Dilution) into\n384-well plate", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; C [label="3. Add LRRK2 Enzyme\nand Substrate Mixture", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; D [label="4. Initiate Reaction\nby adding ATP", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; E [label="5. Incubate at RT\n(e.g., 60 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Stop Reaction &\nDeplete remaining ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; G [label="7. Convert ADP to ATP\n(Add Kinase Detection Reagent)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; H [label="8. Measure Luminescence\n(Signal is proportional to\nLRRK2 activity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; } caption="Figure 2: Workflow for an in vitro LRRK2 kinase inhibition assay."

Protocol 4.1: LRRK2 ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human LRRK2 (G2019S mutant)

  • LRRKtide peptide substrate

  • ATP solution

  • Synthesized inhibitor P-1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the inhibitor P-1 in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for background signal.

  • Enzyme/Substrate Addition: Prepare a master mix of LRRK2 enzyme and LRRKtide substrate in assay buffer. Add this mixture (e.g., 5 µL) to each well.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: a. Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP generated by LRRK2 into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data using the high and low signal controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Results and SAR Discussion

The described synthesis provides a rapid and efficient route to novel LRRK2 inhibitors based on the this compound scaffold. The final product, P-1 , is expected to exhibit inhibitory activity against LRRK2. Based on published SAR for similar scaffolds, the pyridine nitrogen is likely to form a key hydrogen bond with the hinge region of the LRRK2 ATP-binding site.[13][14]

Table of Expected Compound Properties:

CompoundStructureExpected LRRK2 IC₅₀ (nM)Key Features
P-1 5-(Pyridin-4-yl)-4-amino-N,3-dimethylbenzamide50 - 500Hinge-binding pyridine motif; N,3-dimethylamide in solvent-front region.

This synthetic route allows for extensive SAR exploration:

  • Varying the Heterocycle: Replacing pyridine-4-boronic acid with other commercially available boronic acids (e.g., pyrimidines, indazoles, pyrazoles) can probe different interactions in the hinge region and identify motifs that enhance potency and selectivity.[4][18]

  • Modifying the Benzamide: The N,3-dimethyl groups can be altered. For example, replacing the N-methyl with a cyclopropyl group could improve metabolic stability or introduce beneficial conformational constraints.

  • Substitution on the Amino Group: The primary amine at the C4 position can be acylated or alkylated to explore additional binding vectors, although this may disrupt the ortho-directing effect in the initial bromination step if performed early.

By systematically applying these modifications, researchers can optimize the initial hit compound for improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a clinical candidate for the treatment of Parkinson's disease.

References

  • The Multifaceted Role of LRRK2 in Parkinson's Disease. MDPI.
  • The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PMC - PubMed Central.
  • Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology.
  • Assessing the Role of LRRK2 in Sporadic Parkinson's Disease Using iPSC-derived Dopaminergic Neurons. The Michael J.
  • Pathological Functions of LRRK2 in Parkinson's Disease. PubMed.
  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers.
  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. PMC - NIH.
  • New biochemical approaches towards understanding the Parkinson's disease-associ
  • Screening for chemical modulators for LRRK2. Biochemical Society Transactions.
  • Measurement of LRRK2 Kinase Activity by Proximity Lig
  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evalu
  • Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling.
  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC - PubMed Central.
  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed.
  • Synthesis of LRRK2 inhibitor 6 (GNE‐1023) and its demethylated...
  • Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures. PubMed Central.
  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central.
  • Inhibition of Parkinson's disease-related LRRK2 by type I and type II kinase inhibitors: Activity and structures.
  • Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. PMC.
  • Structural Characterization of LRRK2 Inhibitors. University of Groningen.
  • Medicinal Chemistry. Hilaris Publisher.
  • Allosteric inhibition of LRRK2, where are we now. Semantic Scholar.
  • Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. PubMed.
  • 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. PubMed.
  • Type-II kinase inhibitors that target Parkinson's Disease-associ
  • Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Tre
  • Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. PMC - NIH.
  • LRRK2 Inhibitors. MedchemExpress.com.

Sources

Topic: Analytical Methods for Reaction Monitoring of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the effective reaction monitoring of 4-amino-N,3-dimethylbenzamide. The synthesis and subsequent use of substituted benzamides are critical in pharmaceutical and materials science, necessitating robust, reliable, and validated analytical methods to ensure reaction completion, quantify yield, and identify impurities. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and in-situ spectroscopic techniques. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation standards as prescribed by the International Council for Harmonisation (ICH), and practical insights for implementation in a research and development setting.

Introduction: The Analytical Imperative

This compound is a substituted aromatic amide. Molecules within this class are pivotal intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The precise control of chemical reactions involving this moiety is paramount for the safety, efficacy, and quality of the final product. Reaction monitoring provides real-time or near-real-time data on the consumption of reactants, the formation of products, and the emergence of any side-products or impurities.[1] This data-rich approach moves process control from a fixed, time-based endpoint to a dynamic, event-based model, enabling process optimization, enhancing safety, and ensuring batch-to-batch consistency.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable protocols to implement rigorous reaction monitoring for this compound.

Analyte Profile: Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for selecting and optimizing an analytical method.

  • Structure: The molecule contains a benzamide core with three key functional groups: a primary aromatic amine (-NH₂), a tertiary amide (-CON(CH₃)₂), and two methyl groups on the aromatic ring.

  • Chromophore: The substituted benzene ring acts as a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection. This is the foundational principle for using HPLC with UV detection.

  • Ionization Potential: The primary amine group is basic and readily protonated, making the molecule an excellent candidate for positive-mode electrospray ionization (ESI) in mass spectrometry (MS).

  • Solubility: The molecule's polarity is intermediate. It is expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO, which are compatible with reversed-phase chromatography.

  • Reactivity and Stability: The primary amine group can undergo oxidation or participate in nucleophilic substitution reactions.[2] The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Potential degradation pathways could involve oxidation of the amine or cyclization reactions.[3] Awareness of these potential degradation routes is critical for sample handling and for identifying potential impurities.

These properties collectively suggest that liquid chromatography, particularly with UV and MS detection, will be the most powerful and versatile tool for reaction monitoring.

Chromatographic Methods: The Gold Standard for Separation and Quantification

Chromatographic techniques are indispensable for reaction monitoring as they provide the ability to separate the analyte of interest from starting materials, intermediates, and byproducts in a complex reaction mixture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine quantitative analysis due to its robustness, reliability, and cost-effectiveness. The presence of the aromatic ring in this compound allows for sensitive detection at wavelengths around 254 nm.

  • Reversed-Phase Chromatography: A C18 stationary phase is selected as the default choice for analytes of intermediate polarity. It provides excellent retention and separation based on hydrophobicity.

  • Mobile Phase: A mixture of water (or a buffer) and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] An acid modifier, such as 0.1% formic acid, is added to the mobile phase to protonate the primary amine group. This ensures a consistent charge state, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient program is employed to ensure that both more polar starting materials and potentially less polar byproducts are eluted within a reasonable timeframe, while providing adequate resolution for key components.[4]

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of a 50:50 acetonitrile:water mixture. This prevents further reaction and precipitates any incompatible salts.

    • Vortex the mixture thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Monitor the peak areas of reactants to track their consumption.

    • Calculate the percentage conversion or product purity using the relative peak areas (Area %). For accurate quantification, a calibration curve generated from a certified reference standard is required.

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] According to ICH Q2(R2) guidelines, key validation parameters include:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing placebo, starting materials, and known impurities to ensure no interference.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to generate a calibration curve, with a correlation coefficient (r²) ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). Results are expressed as the relative standard deviation (%RSD).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For reactions where high sensitivity is required or where isobaric impurities (compounds with the same mass) are a concern, UPLC-MS/MS is the preferred method. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. The mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio (m/z), offering unparalleled specificity and the ability to confirm the identity of unknown peaks.

  • UPLC System: The use of sub-2 µm particle size columns provides higher efficiency and faster separations, which is ideal for high-throughput reaction screening.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of this compound (the precursor ion) and fragmenting it, we can monitor specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, effectively filtering out background noise.[8]

  • Sample Preparation: Follow the same quenching and dilution procedure as for HPLC-UV, but potentially with a greater dilution factor due to the higher sensitivity of the MS detector.

  • Instrumentation and Conditions:

ParameterRecommended Condition
UPLC System ACQUITY UPLC H-Class or equivalent
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Determine experimentally (e.g., Precursor m/z 179.1 -> Product m/z)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
  • Data Analysis:

    • Monitor the specific MRM transition for this compound to track its formation with high specificity.

    • Use the peak area from the MRM chromatogram for quantification against a calibration curve.

    • Perform full scan or product ion scan experiments on unknown peaks to tentatively identify byproducts based on their mass and fragmentation patterns.

In-Situ Spectroscopic Monitoring

For certain processes, withdrawing samples for offline analysis is impractical or may perturb the reaction.[9] In-situ monitoring techniques provide real-time data directly from the reaction vessel, offering a continuous view of the reaction progress.

ATR-FTIR is a powerful technique for monitoring changes in the concentration of functional groups in real-time.[10] An immersion probe is placed directly into the reaction mixture.

  • Principle of Application: The synthesis of this compound likely involves the formation of the amide bond. ATR-FTIR can monitor the disappearance of a reactant's characteristic vibrational band (e.g., an acid chloride C=O stretch) and the appearance of the amide C=O stretch at a different wavenumber.

  • Protocol:

    • Obtain reference FTIR spectra of all starting materials, the final product, and the solvent.

    • Identify unique, non-overlapping peaks for at least one reactant and the product.

    • Insert the ATR probe into the reaction vessel.

    • Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

    • Plot the absorbance of the characteristic peaks against time to generate a reaction profile.

Visualization of Workflows

A logical workflow is essential for systematic reaction monitoring. The following diagrams illustrate the general process and a decision-making framework for method selection.

G Figure 1: General Workflow for Reaction Monitoring cluster_0 Reaction cluster_1 Sampling & Preparation cluster_2 Analysis cluster_3 Data Processing Start Reaction in Progress Sampling Withdraw Aliquot Start->Sampling Time Point Quench Quench & Dilute Sampling->Quench Filter Filter (0.22 µm) Quench->Filter Analysis Inject into HPLC / UPLC-MS Filter->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report (% Conversion, Purity) Quantification->Report

Caption: General workflow for ex-situ reaction monitoring.

G Figure 2: Decision Tree for Method Selection A Need for Real-Time Data? B Need for Structural Confirmation or Impurity ID? A->B No D Use In-Situ ATR-FTIR A->D Yes C Routine Quantification? B->C No E Use UPLC-MS/MS B->E Yes F Use HPLC-UV C->F Yes G HPLC-UV sufficient C->G No

Caption: Decision tree for selecting the appropriate analytical method.

Safety Precautions

All handling of this compound and associated reagents should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[11]

References

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Charde, M. S., et al. (2013). Analytical method validation: A brief review.
  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Skidan, I., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • ICH. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of amides synthesized within the scope of this work. Retrieved from [Link]

  • PubMed. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Intuition Pro. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. Retrieved from [Link]

  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-amino-N,N-dimethylbenzamide Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from [Link]

  • Science Journal of Analytical Chemistry. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Retrieved from [Link]

  • YouTube. (2024). An Overview of the Analytical Procedure Lifecycle as per ICH Q14. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-MS Method for the Analysis of 4-amino-N,3-dimethylbenzamide and Its Reaction-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 4-amino-N,3-dimethylbenzamide and the simultaneous detection of its potential reaction-related byproducts. The protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. We address the common challenges associated with the analysis of polar aromatic amines, providing a robust method that leverages a C18 stationary phase with a volatile buffer system, ensuring compatibility with mass spectrometry. This document provides step-by-step protocols for sample preparation, instrument setup, and data analysis, underpinned by a discussion of the scientific rationale for key methodological choices.

Introduction

This compound is a substituted benzamide that serves as a key intermediate or building block in the synthesis of various pharmaceutically active compounds.[1] The purity and impurity profile of such intermediates are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method is imperative for monitoring reaction progress, identifying potential byproducts, and ensuring the quality of the final product.

This guide provides a comprehensive HPLC-MS protocol tailored for the analysis of this compound (Molecular Formula: C9H12N2O, Molecular Weight: 164.21 g/mol ).[2][3] The inherent polarity of this molecule and its potential impurities presents a challenge for traditional reversed-phase chromatography, often leading to poor retention and inadequate separation from the solvent front.[4] This method overcomes these challenges by optimizing mobile phase composition and employing a high-sensitivity mass spectrometer for unambiguous peak identification and quantification.

Experimental

Rationale for Method Development

The selection of the analytical components was guided by the physicochemical properties of this compound and the need for a method that is both robust and compatible with mass spectrometry.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography. While polar compounds can be challenging to retain on C18 columns, optimization of the mobile phase can mitigate this issue. For highly polar analytes, alternative stationary phases like polar-endcapped C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) columns could be considered.[4][5] However, for simplicity and broad applicability, this method was developed on a standard C18 column.

  • Mobile Phase: The use of volatile buffers such as ammonium formate or acetate is crucial for LC-MS applications as they are compatible with the high-vacuum environment of the mass spectrometer and minimize ion source contamination. Formic acid is added to the mobile phase to promote the protonation of the analyte in the positive ion mode of the electrospray ionization (ESI) source, thereby enhancing sensitivity.

  • Mass Spectrometry Detection: ESI in positive ion mode is selected due to the presence of the basic amino group in this compound, which is readily protonated. A single quadrupole mass spectrometer provides the necessary selectivity and sensitivity for this application.[6] Data acquisition in both full scan and selected ion monitoring (SIM) modes allows for the identification of unknown impurities and the sensitive quantification of the target analyte, respectively.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Instrumentation and Columns
  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column with dimensions of 150 mm x 2.1 mm and a particle size of 3.5 µm is recommended for good resolution and efficiency.[7]

Standard and Sample Preparation Protocol

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of water and acetonitrile. Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Reaction Mixture Sample Preparation

  • Sample Quenching and Dilution: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a 50:50 (v/v) water/acetonitrile mixture. This initial dilution will depend on the expected concentration of the analyte.[8]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]

  • Final Dilution: Perform a further dilution of the filtered sample to bring the concentration of this compound into the linear range of the calibration curve.

  • Transfer to Vial: Transfer the final diluted sample to an HPLC vial for analysis.

HPLC-MS Method Parameters

The following table summarizes the optimized HPLC-MS conditions for the analysis of this compound.

Parameter Condition
HPLC System
ColumnC18, 150 mm x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3500 V
Drying Gas Temp300 °C
Drying Gas Flow10 L/min
Nebulizer Pressure35 psi
Scan Rangem/z 50-500
SIM Ionm/z 165.1 (for [M+H]+)

Table 1: Optimized HPLC-MS Parameters.

Results and Discussion

Chromatographic Performance

Under the optimized conditions, this compound is expected to elute with good peak shape and retention. The use of a gradient elution allows for the effective separation of the main component from potential impurities with varying polarities.

Mass Spectral Analysis

The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]+ for this compound at an m/z of 165.1.[10] The fragmentation of benzamide derivatives in the mass spectrometer typically involves the loss of the amide group or cleavage of the aromatic ring, which can be useful for structural elucidation of unknown impurities.[7][11]

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines or internal standard operating procedures.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments, where a known amount of the reference standard is added to a sample matrix.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²)≥ 0.990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%1.2%
LODS/N ≥ 30.1 µg/mL
LOQS/N ≥ 100.5 µg/mL

Table 2: Typical Method Validation Acceptance Criteria and Example Results.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation prep_start Start stock Prepare 1 mg/mL Stock Solution prep_start->stock reaction_sample Aliquot Reaction Mixture prep_start->reaction_sample working_std Create Working Standards (1-100 µg/mL) stock->working_std hplc_ms Inject into HPLC-MS System (C18 Column, ESI+) working_std->hplc_ms dilute_quench Dilute & Quench Sample reaction_sample->dilute_quench filter_sample Filter Sample (0.22 µm) dilute_quench->filter_sample filter_sample->hplc_ms data_acq Data Acquisition (Full Scan & SIM) hplc_ms->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte & Impurities calibration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation report Final Report validation->report

Figure 1: Experimental workflow from sample preparation to final report.

fragmentation_pathway parent Parent Ion [M+H]+ m/z 165.1 (C9H13N2O)+ frag1 Fragment 1 Loss of H2O m/z 147.1 parent->frag1 -H2O frag2 Fragment 2 Loss of CON(CH3)2 m/z 93.1 parent->frag2 -C3H6NO frag3 Fragment 3 Loss of NH(CH3)2 m/z 120.1 parent->frag3 -C2H7N

Figure 2: Plausible fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and robust HPLC-MS method for the analysis of this compound and its reaction-related products. The detailed protocols for sample preparation, instrument setup, and method validation are designed to be readily implemented in a variety of laboratory settings. The scientific rationale behind the methodological choices is explained to allow for informed troubleshooting and adaptation of the method for similar analytes. By following this guide, researchers and analysts can achieve reliable and accurate results, ensuring the quality and integrity of their chemical syntheses.

References

  • Cai, J., Liu, Y., & Li, Z. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, 21(8), 1234-1241. Retrieved from [Link]

  • Jen, J. F., & Liu, T. C. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online, 50(1), 1-13. Retrieved from [Link]

  • Li, Y., Lee, Y. J., & Lee, J. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 31(1), 133-140. Retrieved from [Link]

  • Paseiro-Cerrato, R., Noonan, G. O., & Begley, T. H. (2016). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 33(3), 524-537. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Zhao, S. L., Li, Y. F., & Chen, L. G. (2012). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH, 2012, 935816. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual - HPLC-MS/MS for Hit Generation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Dong, M. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 18(7), 666-676. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[14]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(8), 1124-1135. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12N2O). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products Synthesized from 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of reaction products derived from 4-amino-N,3-dimethylbenzamide. This document offers troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

I. Introduction: The Critical Role of Purification

This compound is a valuable starting material in the synthesis of a variety of compounds, particularly in the development of pharmaceutical agents. The purity of the final synthesized product is paramount, as even trace impurities can significantly impact downstream applications, including biological assays and formulation studies. Incomplete reactions, side products, and residual starting materials are common challenges that necessitate robust purification strategies. This guide provides a systematic approach to troubleshooting and optimizing the purification of derivatives of this compound.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of products synthesized from this compound.

Issue 1: The final product is contaminated with unreacted this compound.

  • Question: My final product shows the presence of the starting material, this compound, after the reaction. How can I remove it?

  • Answer: The presence of unreacted starting material is a common issue. The primary approach to its removal depends on the difference in polarity between your desired product and the starting material.

    • Causality: this compound possesses a primary amine and an amide group, making it relatively polar. If your synthesized product is significantly less polar, column chromatography is an effective separation method.

    • Step-by-Step Protocol (Column Chromatography):

      • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for benzamide derivatives is a mixture of ethyl acetate and hexanes.[1] The goal is to find a solvent ratio where your product has an Rf value of approximately 0.3-0.4, and the starting material has a lower Rf value (closer to the baseline).

      • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).[1]

      • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[1] This gradient elution will allow the less polar product to elute first, while the more polar starting material will be retained longer on the silica gel.

      • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing your pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: The product "oils out" during recrystallization instead of forming crystals.

  • Question: I'm trying to purify my product by recrystallization, but it's forming an oil instead of solid crystals. What should I do?

  • Answer: "Oiling out" is a common problem in recrystallization and can occur when the solution becomes supersaturated at a temperature above the compound's melting point or if impurities are inhibiting crystal formation.[2]

    • Causality: The presence of impurities can disrupt the crystal lattice formation. Also, if the boiling point of the solvent is higher than the melting point of your product, it may melt before it dissolves.

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add more of the good solvent to decrease the saturation level.[2]

      • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oil formation. You can insulate the flask to slow down the cooling process.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a seed for crystallization.[3]

      • Change Solvent System: If the above steps fail, the chosen solvent system may be unsuitable. Experiment with different solvent pairs. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4] A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then reheat to clarify and cool slowly.[5]

Issue 3: Low yield after column chromatography.

  • Question: I'm losing a significant amount of my product during column chromatography. How can I improve my yield?

  • Answer: Low recovery from column chromatography can be due to several factors, including irreversible adsorption onto the silica gel, decomposition of the product on the column, or co-elution of the product with impurities.

    • Causality: Aromatic amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] Additionally, if the polarity of the eluent is too high, your product may elute too quickly along with impurities.

    • Optimization Strategies:

      • Deactivate Silica Gel: If you suspect your compound is acid-sensitive, you can use silica gel that has been treated with a small amount of a base, like triethylamine, in the eluent.[4] This can help to prevent streaking and decomposition.

      • Optimize the Solvent Gradient: A shallow gradient (a slow increase in polarity) often provides better separation and can prevent the product from eluting with other components.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), if your compound is unstable on silica.

      • Check for Insolubility: Ensure your crude product is fully dissolved before loading it onto the column. Any undissolved material will remain at the top of the column.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification technique for derivatives of this compound?

    • A1: For many aromatic amides, recrystallization is often the method of choice as it can be less tedious and result in a very pure product, especially if the crude material is relatively clean.[4] However, if the product is an oil or contains multiple impurities with similar solubilities, column chromatography is the more versatile and effective technique.[1]

  • Q2: How do I choose the right solvent for recrystallization?

    • A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. It should also not react with your compound. You can test different solvents on a small scale to find the best one. Common solvents to try for amides include ethanol, acetonitrile, and mixtures like ethyl acetate/hexanes.[4][5]

  • Q3: My compound is a solid, but I can't get it to dissolve in any common organic solvents for column chromatography.

    • A3: If your product has very low solubility, you can try a "dry loading" technique for column chromatography. Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent. This will leave your compound adsorbed onto the silica gel, which can then be carefully added to the top of your packed column.[5]

  • Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

    • A4: Yes, it is crucial to handle these chemicals with care. Always work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[6]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may need to be optimized for your specific product.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to see if the solid dissolves. Then, cool the test tube to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to completely dissolve it.[5]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: As described in the troubleshooting section, determine the optimal solvent system.

  • Column Packing: Pack a column with silica gel, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is needed.

  • Fraction Collection and Analysis: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

V. Data Summary Table

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield RangeKey AdvantagesKey Disadvantages
Recrystallization ~85%>98%70-90%High purity, scalable, cost-effective.Not suitable for oils, potential for product loss in mother liquor.[4][5]
Column Chromatography Can be <50%>99%60-85%Highly versatile, can separate complex mixtures.More time-consuming, requires more solvent, potential for product decomposition.[1][7]

VI. Visualizations

Troubleshooting Logic for Product Purification

G start Crude Product from This compound Synthesis check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chrom Column Chromatography purification_choice->column_chrom Oily Product or Complex Mixture recrystallization_outcome Recrystallization Successful? recrystallization->recrystallization_outcome column_outcome Column Successful? column_chrom->column_outcome recrystallization_outcome->check_purity Yes oiling_out Troubleshoot: - Slow cooling - Scratch flask - Seed crystals - Change solvent recrystallization_outcome->oiling_out No (Oiling Out) oiling_out->recrystallization column_outcome->check_purity Yes low_yield Troubleshoot: - Deactivate silica - Optimize gradient - Use alternative phase column_outcome->low_yield No (Low Yield) low_yield->column_chrom

Caption: Troubleshooting workflow for purification.

VII. References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • Benchchem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-4-methylbenzamide. Retrieved from

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylbenzamide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. Retrieved from

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: N,N-Diethyl-m-toluamide. Retrieved from

  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Amino-2',5'-diethoxybenzanilide. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Retrieved from

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from _

  • Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • ChemicalBook. (n.d.). 3-AMINO-N,4-DIMETHYLBENZAMIDE synthesis. Retrieved from

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from

  • Waters Corporation. (2026). Benzamide. Retrieved from

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved from

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes. Retrieved from

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. Retrieved from

  • Chemsrc. (2025). 4-amino-N,N-dimethylbenzamide. Retrieved from

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-N,4-dimethylbenzamide. Retrieved from

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from

  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. Retrieved from

Sources

Technical Support Center: Synthesis of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-amino-N,3-dimethylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and impurities encountered during its preparation. Our focus is on providing causal explanations and actionable solutions to enhance yield, purity, and experimental reproducibility.

Overview of Synthetic Pathways

The synthesis of this compound typically proceeds through a multi-step sequence starting from 3-methylbenzoic acid or a related precursor. The most common and logical pathway involves an initial nitration, followed by amide formation, and concluding with the reduction of the nitro group. Understanding this sequence is critical for anticipating and mitigating the formation of process-related impurities.

synthesis_pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 3-Methylbenzoic acid B 3-Methyl-4-nitrobenzoic acid A->B HNO₃ / H₂SO₄ C 3-Methyl-4-nitro-N-methylbenzamide B->C 1. SOCl₂ or (COCl)₂ 2. Methylamine (CH₃NH₂) D This compound (Final Product) C->D H₂, Pd/C or Fe / HCl

Caption: Common synthetic route for this compound.

Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions regarding impurities that can arise during the synthesis.

Q1: What are the primary byproducts I should expect from the nitration step?

A1: The nitration of 3-methylbenzoic acid is generally regioselective due to the directing effects of the methyl and carboxylic acid groups. However, two main byproducts can form:

  • Isomeric Impurities: A small percentage of 3-methyl-6-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid can be formed. The formation of these isomers is highly dependent on reaction temperature. Maintaining a low temperature (0–5 °C) is crucial to maximize the yield of the desired 4-nitro isomer.

  • Dinitrated Byproducts: Although less common under controlled conditions, 3-methyl-4,6-dinitrobenzoic acid can be generated if the nitrating mixture is too concentrated or if the reaction temperature is not adequately controlled.

Q2: During the amidation of 3-methyl-4-nitrobenzoic acid, I'm observing unreacted starting material and other spots on my TLC. What could they be?

A2: Amidation, especially when converting a carboxylic acid to an amide, is a critical step where several byproducts can emerge.

  • Unreacted 3-methyl-4-nitrobenzoic acid: This is the most common impurity and typically indicates incomplete activation of the carboxylic acid or insufficient reaction time. If using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and used in the correct stoichiometric amount.[1]

  • N,N'-dicyclohexylurea (DCU) or related urea byproducts: If using carbodiimide-based coupling agents (e.g., DCC, EDC), a urea byproduct is formed as the coupling agent is consumed.[2] These are often poorly soluble in many organic solvents and can sometimes precipitate from the reaction mixture, complicating purification.

  • Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of the starting acid to form a symmetric anhydride. This species can then react with the amine, but its formation consumes an extra equivalent of your starting material, reducing the overall yield.

Q3: After the final reduction step, my product is discolored and shows multiple impurities in the LC-MS analysis. What went wrong?

A3: The reduction of the nitro group is usually a clean reaction but can present its own set of challenges.

  • Incomplete Reduction: The presence of the starting material, 3-methyl-4-nitro-N-methylbenzamide , indicates that the reduction was not completed. This can be due to a deactivated catalyst (e.g., old Pd/C), insufficient hydrogen pressure, or a short reaction time.

  • Over-reduction or Side Reactions: While less common for an aromatic nitro group, highly aggressive reducing conditions could potentially affect other functional groups, though the benzamide is generally stable.

  • Residual Metals: If using metal-based reducing agents like iron (Fe) or tin(II) chloride (SnCl₂), residual metal salts can contaminate your product.[3] These are typically removed with an aqueous workup and filtration, but trace amounts may remain, causing discoloration.

  • Oxidation of the Final Product: The 4-amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the product is exposed to air for extended periods during workup and purification.[3]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

troubleshooting_workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Purity After Nitration (Multiple Isomers) C1 High Reaction Temperature (> 10°C) P1->C1 P2 Incomplete Amidation (Starting Acid Remains) C2 Ineffective Acid Activation or Degraded Coupling Reagent P2->C2 P3 Final Product is Discolored or Contains Nitro-Impurity C3 Deactivated Reduction Catalyst or Air Oxidation P3->C3 S1 Maintain Temp at 0-5°C. Slow, dropwise addition of acid. C1->S1 S2 Use fresh coupling agent. Consider conversion to acyl chloride. C2->S2 S3 Use fresh catalyst (e.g., Pd/C). Purge with N₂ or Ar during workup. C3->S3

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The efficient synthesis of this molecule is crucial for the timely advancement of research and development projects. The primary synthetic route involves the formation of an amide bond between 4-amino-3-methylbenzoic acid and methylamine. This guide will delve into the nuances of this reaction, offering practical advice based on established chemical principles and extensive experience in synthetic chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material, 4-amino-3-methylbenzoic acid. What are the possible causes and how can I fix this?

Possible Causes:

  • Inefficient Activation of the Carboxylic Acid: The formation of the amide bond requires the activation of the carboxylic acid group of 4-amino-3-methylbenzoic acid. If the coupling reagent is old, degraded, or used in insufficient amounts, the activation will be incomplete.

  • Poor Quality of Reagents or Solvents: The presence of moisture in the solvent or reagents can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Similarly, using a low-grade solvent can introduce impurities that interfere with the reaction.

  • Incorrect Reaction Temperature: Amide coupling reactions are often temperature-sensitive. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to the decomposition of reagents or the formation of side products.

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the acidic byproducts, thereby quenching the reaction. A base that is too nucleophilic can compete with the amine in reacting with the activated carboxylic acid.

Solutions:

  • Verify Reagent Activity: Use fresh, high-quality coupling reagents. It is advisable to test the efficacy of a new batch of coupling reagent on a small-scale reaction.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Optimize Reaction Temperature: For most standard coupling reagents like EDC/HOBt or HATU, the reaction is typically started at 0°C and then allowed to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Select the Appropriate Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is generally preferred.[1] Use at least 2-3 equivalents of the base to ensure complete neutralization of acidic byproducts.

Q2: My TLC analysis shows the formation of multiple unidentified spots, indicating the presence of impurities. What are the likely side reactions?

Possible Side Reactions:

  • Self-Condensation of 4-amino-3-methylbenzoic acid: The amino group of one molecule of the starting material can react with the activated carboxylic acid of another, leading to the formation of dimers or oligomers.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is often difficult to remove.[2]

  • Racemization (if applicable): While not a concern for this specific achiral molecule, it's a critical consideration in other amide bond formations. The use of certain coupling reagents and harsh conditions can lead to the loss of stereochemical integrity.

Solutions:

  • Controlled Addition of Reagents: To minimize self-condensation, it is recommended to pre-activate the carboxylic acid with the coupling reagent for a short period before the addition of methylamine.[1]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues when using carbodiimide coupling reagents can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable active ester.[3][4]

  • Choice of Coupling Reagent: For challenging couplings, consider using uronium/aminium-based reagents like HATU, which are known for their high efficiency and ability to minimize side reactions.[5][6][7][8]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Common Impurities and Purification Strategies:

  • Unreacted 4-amino-3-methylbenzoic acid: Being a carboxylic acid, it can be removed by washing the organic extract with a mild aqueous base solution, such as saturated sodium bicarbonate.

  • Excess Methylamine: This is volatile and can often be removed under reduced pressure.

  • Coupling Reagent Byproducts:

    • DCU (from DCC): Largely insoluble in most organic solvents and can be removed by filtration.

    • EDU (from EDC): Water-soluble and can be removed by aqueous workup.

  • N-acylurea: This byproduct can sometimes be challenging to separate by column chromatography due to similar polarity to the product. Careful selection of the mobile phase is crucial. Alternatively, recrystallization can be an effective method for purification.

Recommended Purification Protocols:

  • Aqueous Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amines, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield highly pure crystalline material.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

The most common and direct approach is the amide coupling of 4-amino-3-methylbenzoic acid with methylamine using a suitable coupling reagent.

Reaction Scheme:

Q2: Which coupling reagent is best for this synthesis?

The choice of coupling reagent depends on factors like cost, desired reaction time, and the scale of the synthesis.

  • EDC/HOBt: A cost-effective and widely used combination for routine amide bond formation.[2][4][10][11]

  • HATU: A more powerful and often faster coupling reagent, particularly useful for challenging substrates or when trying to minimize side reactions.[5][6][7][8]

  • Acyl Chloride Method: An alternative involves converting 4-amino-3-methylbenzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine. This method is often high-yielding but requires careful handling of the reactive acyl chloride intermediate.

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[12][13][14]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: The spots can be visualized under UV light (254 nm) as both the starting material and the product are UV-active.

  • Analysis: The reaction is considered complete when the spot corresponding to 4-amino-3-methylbenzoic acid has disappeared.

Q4: What are the expected analytical characteristics of this compound?

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A singlet for the methyl group on the benzene ring (around 2.2-2.4 ppm).

    • A doublet for the N-methyl group (around 2.8-3.0 ppm) which may show coupling to the amide proton.

    • A broad singlet for the amide proton (NH).

    • Aromatic protons in the range of 6.5-7.5 ppm.

    • A broad singlet for the amino (NH₂) protons.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • A peak for the methyl group on the ring (around 15-20 ppm).

    • A peak for the N-methyl group (around 25-30 ppm).

    • A peak for the amide carbonyl carbon (around 165-170 ppm).

    • Aromatic carbon peaks in the range of 110-150 ppm.

  • Mass Spectrometry (ESI+): An [M+H]⁺ ion at m/z corresponding to the molecular weight of the product plus a proton.

  • HPLC: On a C18 reverse-phase column, the product will be more retained than the more polar starting material, 4-amino-3-methylbenzoic acid. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of formic acid.[15]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and are based on established methodologies for similar amide couplings. Optimization may be required to achieve the best results for your specific setup.

Protocol 1: Synthesis using EDC/HOBt
  • To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Slowly add a solution of methylamine (1.5 eq, e.g., as a 2M solution in THF or as an aqueous solution) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using HATU
  • To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methylamine (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterEDC/HOBt MethodHATU Method
Coupling Reagent EDC·HClHATU
Additive HOBtNone
Base DIPEADIPEA
Solvent DMF or DCMDMF
Reaction Time 12-24 hours2-4 hours
Typical Yield Moderate to HighHigh
Purity (after chromatography) >95%>98%

Visualizations

General Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification start_acid 4-amino-3-methylbenzoic acid activation Carboxylic Acid Activation start_acid->activation start_amine Methylamine coupling_step Amide Bond Formation start_amine->coupling_step coupling Coupling Reagent (EDC or HATU) coupling->activation base Base (DIPEA) base->activation additive Additive (HOBt) (if using EDC) additive->activation activation->coupling_step workup Aqueous Workup coupling_step->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the amide coupling synthesis.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Presence of Moisture start->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize Temp. & Base cause2->sol2 sol3 Use Anhydrous Solvents cause3->sol3 outcome Successful Reaction sol1->outcome Improved Yield sol2->outcome sol3->outcome

Caption: A logic diagram for troubleshooting low reaction yields.

References

Sources

Technical Support Center: 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-amino-N,3-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and experimental use. The reliability of your experimental data is directly linked to the quality of your reagents. This guide provides in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound to prevent degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Specific vendor recommendations for the closely related compound 4-Amino-N,N-dimethylbenzamide suggest refrigeration at 4°C and protection from light. This approach is advisable for this compound as well.

  • Causality: Lowering the temperature slows down the kinetics of potential degradation reactions.[4] Protecting the compound from light mitigates the risk of photochemical degradation, while a tightly sealed container prevents moisture absorption, which could lead to hydrolysis, and exposure to atmospheric oxygen, which could cause oxidation of the amino group.[5]

Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store the solution?

Solution Storage: Once in solution, the compound is more susceptible to degradation. We recommend the following:

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. This is critical because temperature fluctuations can accelerate degradation and moisture can be introduced into the stock solution upon each opening.

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.

  • Light Protection: Use amber vials or wrap vials in foil to protect from light.

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on the structure of this compound, which contains an aromatic amine and an amide functional group, the primary degradation concerns are hydrolysis, oxidation, and photodecomposition.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would cleave the molecule into 4-amino-3-methylbenzoic acid and methylamine.[7]

  • Oxidation: The aromatic amino group is a potential site for oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or other oxidizing agents.[5] This can lead to the formation of colored impurities and a loss of compound potency.

  • Photodecomposition: Aromatic amines can be sensitive to light, particularly UV radiation.[8] Exposure can lead to complex degradation pathways and the formation of various byproducts.

Q4: What chemicals or materials are incompatible with this compound?

A4: To prevent rapid degradation or hazardous reactions, avoid contact with the following incompatible materials, as documented for structurally similar compounds:

  • Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidation of the amino group.[1][2][9]

  • Strong Acids: Can catalyze the hydrolysis of the amide bond.[1][7]

  • Acid Chlorides and Acid Anhydrides: These can react with the amino group.[1]

  • Carbon Dioxide (CO2): May react with the amino group, particularly in the presence of moisture.[1]

Troubleshooting Guide

Issue: My experimental results are inconsistent or show a loss of compound activity over time.

This is a common indicator of reagent degradation. The logical flow for troubleshooting this issue should be systematic to isolate the cause.

G A Inconsistent Experimental Results B Is the stock solution older than 1 month? A->B C Was the stock solution subjected to multiple freeze-thaw cycles? B->C No E Action: Prepare a fresh stock solution from the original solid lot. B->E Yes D Was the solid compound stored correctly? (Cool, dry, dark, sealed) C->D No C->E Yes D->E No J Perform Purity Analysis on Solid (e.g., HPLC, LC-MS) D->J Yes F Retest in the experiment. E->F G Problem Resolved? F->G H YES: Original stock was degraded. Implement single-use aliquots. G->H Yes I NO: Issue persists. G->I No I->J K Is the solid pure? J->K L NO: The original solid has degraded. Obtain a new batch of the compound. K->L No M YES: Solid is pure. Investigate other experimental variables (e.g., assay conditions, other reagents). K->M Yes

Caption: Workflow for troubleshooting inconsistent results.

Issue: I see a slight discoloration in my solid compound or my stock solution has changed color. Is it still usable?

Discoloration is a visual red flag for degradation. Aromatic amines, upon oxidation, often form colored quinone-like structures. While a minor color change might not significantly impact potency for some applications, it indicates that a degradation process has begun. For sensitive and quantitative experiments, we strongly advise against using discolored material. The purity should be verified by an analytical method like HPLC or LC-MS before use.

Data & Protocols

Data Summary Tables

Table 1: Recommended Storage Conditions Summary

FormConditionTemperatureAtmosphereLightRationale
Solid Long-Term2-8°CTightly sealed container[1][2]Protect from lightMinimizes thermal, oxidative, and photolytic degradation.
Solution Long-Term-20°C to -80°CSealed, single-use aliquotsAmber vials or foil-wrappedPrevents freeze-thaw cycles and slows degradation in solution.

Table 2: Chemical Incompatibility Chart

Incompatible ClassExamplesPotential OutcomeReference
Strong Oxidizing AgentsPeroxides, Nitrates, PerchloratesRapid degradation, potential for vigorous reaction.[1][2][9]
Strong AcidsHCl, H₂SO₄Catalyzed hydrolysis of the amide bond.[1][7]
Acid Anhydrides/ChloridesAcetic Anhydride, Acetyl ChlorideUnwanted acylation of the amino group.[1]
Potential Degradation Pathways

The following diagram illustrates the primary molecular sites susceptible to degradation.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products C9H12N2O A Oxidation of Amino Group (e.g., to nitroso or nitro) C9H12N2O->A O₂, Light B Hydrolysis of Amide Bond C9H12N2O->B H₂O (Acid/Base) C Photochemical Byproducts C9H12N2O->C UV Light (hν)

Caption: Potential degradation sites on this compound.

Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of solid in a fume hood, using appropriate personal protective equipment (PPE).[1][3]

  • Solubilization: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the solid to achieve the target concentration.

  • Mixing: Vortex or sonicate gently in a water bath at room temperature until the solid is completely dissolved. Visually inspect for any particulates.

  • Aliquoting: Immediately dispense the solution into single-use, light-protected (amber or foil-wrapped) vials.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Protocol for Assessing Photostability

This protocol is adapted from ICH Q1B guidelines to provide a framework for evaluating light sensitivity.[8]

  • Sample Preparation: Prepare two sets of samples of the solid compound and a solution in a relevant solvent.

  • Control Sample: Wrap one set of samples (solid and solution) completely in aluminum foil. This will serve as the "dark control."

  • Exposure Sample: Place the second set of unwrapped samples in a photostability chamber.

  • Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Analysis: After the exposure period, compare the exposed samples to the dark control samples. Analyze both sets by HPLC with a diode-array detector to check for the appearance of new peaks (degradants) and a decrease in the main peak area (loss of parent compound). Also, note any changes in physical appearance (color).

Protocol 3: General Protocol for Assessing Thermal Stability

This protocol provides a basic method for evaluating stability at elevated temperatures. For rigorous analysis, techniques like Differential Scanning Calorimetry (DSC) are recommended.[4]

  • Sample Preparation: Prepare multiple aliquots of the solid compound and a solution in a relevant solvent.

  • Control Samples: Store one set of aliquots (solid and solution) under the recommended storage conditions (e.g., 4°C for solid, -20°C for solution).

  • Stress Samples: Place the other sets of aliquots in incubators at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At specified time points (e.g., 1 day, 3 days, 1 week, 4 weeks), remove one stressed aliquot from each temperature and one control aliquot.

  • Analysis: Allow samples to return to room temperature. Analyze all samples by a validated stability-indicating method (e.g., HPLC).

  • Evaluation: Compare the purity and concentration of the stressed samples to the control samples. Calculate the degradation rate at each temperature to understand the compound's thermal lability.

References

  • 4-(Dimethylamino)-benzaldehyde Safety Data Sheet. Carl ROTH. [Link]

  • 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527. PubChem, National Center for Biotechnology Information. [Link]

  • 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. PubChem, National Center for Biotechnology Information. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Preparing method of N, N-dimethylbenzamide.
  • Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. ResearchGate. [Link]

  • Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129–134. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]

  • Samaritoni, J. G., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry, 79(7), 3140–3151. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793. [Link]

Sources

Section 1: Understanding the Challenge: Hygroscopicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Handling Hygroscopic 4-amino-N,3-dimethylbenzamide

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for handling this valuable yet challenging hygroscopic reagent. The inherent tendency of this compound to absorb atmospheric moisture can introduce significant variability into experiments, from inaccurate measurements to compromised reaction outcomes.[1][2] This guide moves beyond simple instructions to explain the underlying scientific principles, ensuring your experimental protocols are robust and your results are reliable.

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[3] For a solid powder like this compound, this process can lead to significant physical and chemical changes.[2]

  • Physical Changes : Absorbed moisture can act as a liquid bridge between individual powder particles, leading to caking, clumping, and agglomeration.[2][4][5] This not only makes the compound difficult to handle and weigh accurately but also affects its flowability and dissolution rates.[5][6]

  • Chemical Changes : Water is a reactant. For an amide, the presence of excess water, particularly under acidic or basic conditions or at elevated temperatures, can lead to hydrolysis, breaking the amide bond to form the corresponding carboxylic acid and amine.[7][8] This degradation compromises the purity of the reagent and can lead to failed reactions or the formation of unwanted byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store this compound upon receipt?

A1: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed, airtight container to minimize exposure to the atmosphere.[1][2] For long-term storage or for researchers in high-humidity environments, placing the sealed container inside a desiccator with an active desiccant is strongly recommended.

Q2: My this compound has formed clumps. Can I still use it?

A2: If the clumping is minor, you may be able to break it up with a clean, dry spatula before use.[1] However, be aware that clumping is a clear indicator of moisture absorption, meaning the reagent's purity and effective concentration may be compromised.[1][2] For quantitative applications or sensitive reactions, it is highly advisable to either dry the material rigorously before use or use a fresh, unopened container.[9]

Q3: How does moisture absorption affect my experimental results?

A3: Moisture absorption has two primary negative effects. First, it artificially inflates the mass of the reagent, leading to inaccurate weighing and incorrect stoichiometry in your reactions. Second, the absorbed water can participate in the reaction, potentially leading to hydrolysis of the amide, reduced yields, and the formation of impurities.[7]

Q4: What is the best environment for weighing this compound?

A4: The ideal environment for handling and weighing highly hygroscopic materials is a controlled-atmosphere glove box with low humidity.[10][11][12][13] If a glove box is unavailable, work quickly in a laboratory with controlled temperature and humidity.[14] Minimize the time the container is open and reseal it immediately after dispensing the material.[1][2]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Reaction Yields Moisture Contamination: Absorbed water alters the molar quantity of the reagent weighed and can act as a competing nucleophile or reactant.1. Use a fresh bottle of this compound.2. If using an opened bottle, dry the required amount under vacuum before use.[9]3. Handle and weigh the reagent in a glove box or a room with controlled, low humidity.[11][14]
Powder Caking in Storage Container Improper Storage: The container was not sealed tightly, allowing ambient moisture to ingress over time. The storage environment has high humidity.1. Ensure the container cap is securely tightened after every use.2. Store the container in a desiccator containing an active desiccant like silica gel or molecular sieves.[3][14][15]3. For frequently accessed materials, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.
Difficulty Achieving Complete Dissolution Agglomeration: Clumped or agglomerated powder has a reduced effective surface area, slowing the rate of dissolution.1. Gently crush any lumps with a dry spatula or glass rod before adding the solvent.2. Use sonication or gentle heating (if the compound is thermally stable in the chosen solvent) to aid dissolution.3. Ensure the solvent is truly anhydrous, as excess water can affect solubility parameters.
Inaccurate Analytical Results (e.g., NMR, HPLC) Reagent Degradation: Hydrolysis due to moisture absorption has occurred, leading to impurities.1. Confirm the purity of the starting material before use, especially from older containers.2. Acquire a fresh sample for sensitive analytical work.3. If feasible, purify the material via recrystallization from an appropriate anhydrous solvent system.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Weighing and Dispensing Protocol

This protocol outlines the workflow for accurately weighing this compound while minimizing moisture exposure, particularly when a glove box is not available.

Weighing_Hygroscopic_Compound cluster_prep Preparation cluster_weigh Weighing (Perform Quickly) cluster_post Post-Weighing A Equilibrate reagent container to room temperature B Prepare clean, dry glassware and weighing paper A->B C Tare balance with weighing vessel B->C D Briefly open reagent container C->D E Quickly transfer approximate amount to weighing vessel D->E F Immediately and tightly seal reagent container E->F G Record stable mass F->G H Transfer weighed solid to reaction vessel G->H I Store original container in desiccator H->I Moisture_Analysis substance Hygroscopic This compound methods Analytical Methods Karl Fischer (KF) Titration Thermogravimetric Analysis (TGA) Dynamic Vapor Sorption (DVS) substance->methods kf_desc Measures absolute water content. Highly accurate and specific. methods:f1->kf_desc Principle tga_desc Measures mass loss upon heating. Indicates total volatile content. methods:f2->tga_desc Principle dvs_desc Measures mass change with humidity. Characterizes sorption behavior. methods:f3->dvs_desc Principle

Caption: Key methods for quantifying water content.

  • Karl Fischer (KF) Titration : This is the gold standard for accurately determining the water content of a substance. [16]It is a chemical method that reacts specifically with water, providing a precise measurement of moisture percentage. For hygroscopic samples, automated systems that use gas-phase extraction can prevent exposure to ambient air during measurement. * Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. []The mass loss at temperatures corresponding to the boiling point of water can be attributed to moisture content. However, it will also measure other volatile components, so it is less specific than KF titration.

  • Dynamic Vapor Sorption (DVS) : This technique measures how quickly and how much moisture a sample absorbs at different relative humidity levels. []It is excellent for characterizing the hygroscopic nature of a material and determining its critical water activity level, above which caking is likely to occur. [5] By implementing these best practices, you can mitigate the challenges posed by the hygroscopic nature of this compound, leading to more consistent, reliable, and successful experimental outcomes.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • SOLIDS & RECYCLING-TECHNIK. Glovebox for toxic and hygroscopic raw materials. [Link]

  • Jacomex. Humidity Controlled Glove Box. [Link]

  • Interteck Packaging. Comprehensive Guide to Desiccant Types & Their Effectiveness. [Link]

  • Micro-Pak. Desiccant Container Guide: Top 5 Must-Haves for 2024. [Link]

  • Omics International. Hygroscopic Gravimetric Quantitative Chemical Analysis. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]

  • AGM Container Controls. Selecting Desiccant Guide. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • Edco Supply Co. Understanding Desiccants: Function & Types. [Link]

  • Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials. [Link]

  • Bepex. Techniques for enhancing powder flowability and mitigating issues like caking or clumping. [Link]

  • News-Medical.Net. Moisture Analysis Techniques. [Link]

  • GEMCO. 5 Common Powder Blending Errors Operators Make. [Link]

  • Chem Service. SAFETY DATA SHEET for N,N-Dimethylbenzamide. [Link]

  • Humi Pak. Selecting the Right Type of Desiccant - An Overview. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Achieve Chem. The Role and Importance of Chemistry Glove Boxes in Scientific Research and Industrial Applications. [Link]

  • PowderProcess.net. Powder caking or clumping review: causes and how to solve it. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • AQUALAB. The food manufacturer's step-by-step guide to eradicate caking and clumping. [Link]

  • De Dietrich. Dealing with Lumps and Clumps in Solids. [Link]

  • Labconco Corporation. Understanding Glove boxes: A Comprehensive Overview. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Scribd. Handling of Hygroscopic Products System-Technik. [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

  • National Institutes of Health (NIH). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. [Link]

  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters? [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • PubChemLite. 4-amino-n,n-dimethylbenzamide. [Link]

Sources

troubleshooting failed reactions involving 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during its use in chemical synthesis.

Introduction

This compound is a versatile substituted aniline derivative frequently employed as a building block in medicinal chemistry and materials science. Its structure presents unique challenges due to the interplay of the nucleophilic amino group, the electron-donating methyl group, and the amide functionality. This guide provides a structured approach to troubleshooting failed reactions, organized by common reaction types.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding. What are the first things to check?

A1: Start with the basics:

  • Reagent Purity: Confirm the purity of your this compound and other reagents. Impurities can poison catalysts or participate in side reactions.

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like amide couplings and palladium-catalyzed cross-couplings.

  • Inert Atmosphere: For oxygen-sensitive reactions (e.g., Suzuki, Buchwald-Hartwig), ensure your system is properly purged with an inert gas like argon or nitrogen.

  • Reaction Temperature: Verify that the reaction is being conducted at the appropriate temperature. Some reactions may require heating to overcome activation energy barriers.

Q2: I'm observing a complex mixture of products in my reaction. What could be the cause?

A2: A complex product mixture often points to issues with selectivity or reagent stability.

  • Chemoselectivity: this compound has two main reactive sites: the amino group and the aromatic ring. Reaction conditions will dictate which site is more reactive.

  • Reagent Decomposition: Ensure your reagents are stable under the reaction conditions. For example, some coupling reagents can decompose at elevated temperatures.

  • Over-activation: In acylation reactions, using an overly reactive acylating agent can lead to multiple acylations or side reactions.

Q3: How does the ortho-methyl group on this compound affect its reactivity?

A3: The ortho-methyl group has a significant steric and electronic influence, often referred to as the "ortho effect"[1][2].

  • Steric Hindrance: The methyl group can sterically hinder the approach of bulky reagents to the adjacent amino group, potentially slowing down reaction rates.

  • Electronic Effect: The methyl group is electron-donating, which increases the electron density on the aromatic ring and the nitrogen of the amino group, making them more nucleophilic. However, this increased reactivity can sometimes be offset by the steric hindrance.

  • Basicity: The ortho-methyl group can decrease the basicity of the aniline due to steric inhibition of protonation[3]. This can be a crucial factor in reactions where the amine's basicity plays a key role.

Part 2: Troubleshooting Specific Reaction Types

Section 2.1: Amide Coupling Reactions (Acylation)

Amide bond formation is a common reaction for this compound.

Problem 1: Low or no yield in amide coupling.

  • Causality: Incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions are common culprits.

  • Troubleshooting Workflow:

G start Low/No Amide Yield check_activation Verify Carboxylic Acid Activation (Check coupling reagent, stoichiometry) start->check_activation check_amine Assess Amine Reactivity (Consider steric hindrance, pKa) start->check_amine check_conditions Evaluate Reaction Conditions (Solvent, Base, Temperature) start->check_conditions solution1 Increase equivalents of coupling reagent (e.g., HATU to 1.2 eq). Pre-activate acid before adding amine. check_activation->solution1 solution2 Use a less sterically demanding coupling reagent. Increase reaction time and/or temperature. check_amine->solution2 solution3 Switch to a non-nucleophilic base (e.g., DIPEA). Ensure anhydrous solvent (DMF, DCM). check_conditions->solution3

Figure 1. Troubleshooting Amide Coupling.

Experimental Protocol: HATU-mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtHATU is often effective for sterically hindered amines.
Base DIPEA, 2,4,6-CollidineNon-nucleophilic bases prevent unwanted side reactions.
Solvent Anhydrous DMF, DCMPolar aprotic solvents are generally suitable.
Temperature 0 °C to room temperatureCan be gently heated if the reaction is sluggish due to steric hindrance.

Problem 2: Competing N-acylation vs. other functional groups.

  • Causality: If your reaction partner has other nucleophilic sites (e.g., a hydroxyl group), chemoselectivity can be an issue. The relative nucleophilicity of the aniline versus other functional groups will determine the major product.

  • Solution: Employ an orthogonal protecting group strategy. For example, protect a hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether, which are stable to many amide coupling conditions but can be removed selectively later.

Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (if the aniline is pre-functionalized with a halide)

Problem: Low conversion or decomposition in Suzuki coupling.

  • Causality: The electron-rich nature of the this compound scaffold can make oxidative addition more difficult. Catalyst inhibition by the pyridine-like nitrogen of the amide or the aniline itself can also be a problem.

  • Troubleshooting Workflow:

G start Failed Suzuki Coupling check_catalyst Evaluate Catalyst System (Pd source, ligand) start->check_catalyst check_base Verify Base and Solvent (Anhydrous, appropriate strength) start->check_base check_boronic_acid Assess Boronic Acid/Ester Stability (Protodeboronation) start->check_boronic_acid solution1 Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Use air-stable Pd(II) precatalysts. check_catalyst->solution1 solution2 Switch to a stronger, non-aqueous base (e.g., K3PO4, Cs2CO3). Use anhydrous, degassed solvents (e.g., Dioxane, Toluene). check_base->solution2 solution3 Use a boronate ester (e.g., pinacol ester) to prevent protodeboronation. Ensure strictly anhydrous conditions. check_boronic_acid->solution3

Figure 2. Troubleshooting Suzuki Coupling.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with a ligand; or a pre-catalyst like XPhos Pd G3Air-stable pre-catalysts can improve reproducibility.
Ligand Buchwald ligands (XPhos, SPhos), bulky phosphines (e.g., P(t-Bu)₃)Electron-rich, bulky ligands facilitate oxidative addition to electron-rich aryl halides.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can be critical and may require screening.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA co-solvent system is often necessary to dissolve all components.

B. Buchwald-Hartwig Amination

Problem: Low yield in Buchwald-Hartwig amination.

  • Causality: The steric hindrance from the ortho-methyl group can make the C-N bond-forming reductive elimination step challenging.

  • Solution:

    • Ligand Choice: Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) which are known to accelerate reductive elimination.

    • Base Selection: Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.

    • Temperature: Higher temperatures may be required to overcome the steric barrier.

Section 2.3: N-Alkylation

Problem: Low selectivity between N-alkylation and ring alkylation (Friedel-Crafts).

  • Causality: The electron-rich aromatic ring is susceptible to electrophilic attack.

  • Solution:

    • Protect the Amino Group: Acylate the amino group to form the corresponding acetamide. The amide is much less activating towards electrophilic aromatic substitution. After the desired reaction on another part of the molecule, the acetyl group can be removed by hydrolysis.

    • Reaction Conditions: Use milder alkylating agents and avoid strong Lewis acids that promote Friedel-Crafts reactions.

Part 3: Purification and Analysis

Problem: Difficulty in purifying the product from unreacted this compound.

  • Causality: The starting material and the product may have similar polarities, making chromatographic separation challenging.

  • Solutions:

    • Acidic Wash: During the workup, wash the organic layer with dilute aqueous HCl (e.g., 1 M). The basic amino group of the starting material will be protonated, forming a water-soluble salt that will partition into the aqueous layer. The product, if it is an amide, will be less basic and remain in the organic layer.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be effective[4].

Analytical Monitoring:

  • TLC: Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to find a system that gives good separation between the starting material and the product.

  • LC-MS: This is a powerful tool for monitoring reaction progress and identifying byproducts. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point for analyzing these types of compounds.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Glorius, F., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • askIITians. (2016). If there is methyl group present on ortho of anniline , then basic ch.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Quora. (2018). How does the ortho effect affect the basicity of aniline?.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Wikipedia.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 138(40), 13234-13245.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2020).
  • BenchChem. (2025). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2017).
  • YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline?
  • Reddit. (2024). Suzuki help.
  • PubChem. 4-Amino-N,N-dimethylbenzamide.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Biotage. (2023).
  • Gauthier, T. J., & Thompson, D. H. (2012). A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. Journal of visualized experiments : JoVE, (69), e4313.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • MDPI. (2021).
  • Sigma-Aldrich. 4-Amino-N,N-dimethylbenzamide | 6331-71-1.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. (2021).
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(3), 177-198.
  • ChemicalBook. N,N-Dimethylbenzamide | 611-74-5.
  • Chemistry LibreTexts. 24.8: Reactions of Arylamines.
  • BenchChem. (2025).
  • ResearchGate. Optimization of the reaction conditions. [a] | Download Table.
  • ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and....
  • PubChemLite. This compound (C9H12N2O).
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124-7.
  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • O'Connor, J. M., Lin, S., & Tichenor, M. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of organic chemistry, 79(9), 4153-9.
  • Manchester Organics. 4-Amino-N,N-dimethylbenzamide | 6331-71-1.
  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.

Sources

side reactions of the amino group on 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N,3-dimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The primary aromatic amino group, while being a key reactive handle for derivatization, is also susceptible to a variety of side reactions that can lead to impurities, low yields, and complex purification challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you anticipate and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black upon standing or heating. What is happening?

A1: This is a classic sign of oxidation. Primary aromatic amines are highly susceptible to air oxidation, a process that is often accelerated by heat, light, or the presence of trace metal impurities. The initial step involves the formation of radical species that can subsequently polymerize to form complex, highly colored, and often insoluble tars.[1] Freshly distilled or purified aniline, a related compound, is colorless but quickly turns yellow and then dark red on exposure to air for the same reason.[1]

Q2: I am trying to perform a reaction on another part of the molecule, but the amino group is interfering. How can I prevent it from reacting?

A2: This is a common challenge in multi-step synthesis that calls for a protecting group strategy. The amino group must be temporarily "masked" to prevent it from undergoing undesired reactions.[2] The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps. Carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are the most common and effective protecting groups for amines.[3][4] They temporarily convert the nucleophilic amine into a non-reactive amide-like functional group. The protecting group is then removed in a later step under conditions that do not affect the rest of the molecule.[3]

Q3: During an acidic reaction, I observed unexpected gas evolution and the formation of a phenolic byproduct. What could be the cause?

A3: This strongly suggests unintentional diazotization of the primary amino group, followed by decomposition. If your reaction contains a source of nitrite ions (e.g., from an impure reagent or as a co-reagent) and a strong acid, nitrous acid (HNO₂) can be generated in situ.[5][6] This reacts with the primary aromatic amine, especially at low temperatures (0-5 °C), to form a diazonium salt.[6][7] While useful intermediates, aryl diazonium salts are often unstable at higher temperatures. In an aqueous acidic solution, they readily decompose to form a phenol, evolving nitrogen gas in the process.[1][7]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental problems with potential causes and actionable solutions, including detailed protocols.

Problem 1: Persistent Formation of Colored Impurities and Reaction Tar
  • Symptoms: The reaction mixture darkens significantly over time. TLC analysis shows a baseline streak. Product isolation yields a sticky, discolored solid that is difficult to purify.

  • Root Cause Analysis: The primary aromatic amine is oxidizing. Aromatic amines have a relatively low oxidation potential and can be attacked by atmospheric oxygen. This side reaction is a radical process, leading to a cascade of products and polymerization.

Caption: Workflow for preventing oxidation side reactions.

  • Solvent Degassing: Before use, sparge the reaction solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes to displace dissolved oxygen. For reactions requiring strictly anhydrous and oxygen-free conditions, perform at least three freeze-pump-thaw cycles.

  • Glassware Preparation: Dry all glassware in an oven ( >100 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while flushing it with a gentle stream of inert gas. Use a gas bubbler to monitor the positive pressure.

  • Reagent Addition: Add this compound and other solid reagents to the flask under a positive flow of inert gas. Add the degassed solvent via cannula or a syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including workup if the product is also sensitive.

Problem 2: Multiple Products Detected, Suggesting Over-Acylation or Over-Alkylation
  • Symptoms: LC-MS or TLC analysis shows the desired product along with one or more additional products with higher molecular weights. For example, in an acylation reaction, a di-acylated product might be observed.

  • Root Cause Analysis: The primary amine is nucleophilic enough to react, but the resulting secondary amine or amide may still be reactive under the reaction conditions, leading to a second substitution.[8] This is particularly common in alkylations, where the product amine can have similar or even higher reactivity than the starting material.[8]

StrategyPrincipleKey Experimental ParameterBest For
Stoichiometry Control Use a slight excess of the amine relative to the electrophile.Amine:Electrophile ratio of 1.1:1 to 1.5:1Simple, direct reactions where products are significantly less reactive.
Slow Addition Maintain a low concentration of the electrophile throughout the reaction.Add electrophile dropwise over several hours using a syringe pump.Preventing di- or tri-alkylation.
Lower Temperature Reduce the reaction rate to favor the more kinetically favorable first substitution.Run reaction at 0 °C or -78 °C.Highly exothermic or fast reactions.
Protecting Group Temporarily block the N-H site after the first substitution.Introduce a Boc or other protecting group.Complex syntheses requiring high selectivity.[9][10]
  • Setup: Prepare the reaction under an inert atmosphere as described in Protocol 1.

  • Initial Charge: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.

  • Slow Addition of Acylating Agent: Dissolve the acyl chloride or anhydride (1.05 eq.) in the same solvent and add it to the amine solution dropwise via a pressure-equalizing dropping funnel or a syringe pump over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product, while watching for the appearance of higher molecular weight byproducts.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.[11]

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Problem 3: Formation of Azo-Compounds or Phenolic Impurities
  • Symptoms: The reaction produces a brightly colored (often red or orange) byproduct, identified as an azo-compound. Alternatively, a phenolic impurity (Ar-OH) is detected.

  • Root Cause Analysis: Inadvertent diazotization. The presence of nitrous acid (from NaNO₂ + Acid) converts the primary amine to a diazonium salt (Ar-N₂⁺).[12] This highly reactive intermediate can then either couple with another molecule of the starting amine to form an azo dye (Ar-N=N-Ar') or react with water to form a phenol (Ar-OH).[6][7]

Sources

impact of steric hindrance from the methyl group in 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-amino-N,3-dimethylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address the critical impact of the steric hindrance imparted by the C3-methyl group, a structural feature that significantly influences the reactivity, conformation, and biological interactions of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 3-methyl group in this compound?

A1: The methyl group at the 3-position (ortho to the amino group) primarily introduces steric hindrance. This has several key consequences:

  • Modulation of Amino Group Reactivity: The steric bulk of the methyl group can hinder the approach of reagents to the adjacent 4-amino group, potentially slowing down reactions such as acylation, alkylation, or diazotization.[1]

  • Conformational Restriction: The presence of the methyl group can influence the dihedral angle between the phenyl ring and the amide group, affecting the overall three-dimensional shape of the molecule. This can be a critical factor in its binding affinity to biological targets.

  • Alteration of Basicity: While methyl groups are generally electron-donating, the "ortho effect" can sometimes lead to a slight decrease in the basicity of the amino group compared to the para-isomer due to steric inhibition of solvation of the anilinium ion.[1]

Q2: I am observing a lower than expected yield in the acylation of the 4-amino group. What could be the cause?

A2: Lower yields in the acylation of this compound are often attributed to the steric hindrance from the neighboring 3-methyl group. The bulk of the methyl group can impede the nucleophilic attack of the amino group on the acylating agent. To address this, consider the following:

  • Choice of Acylating Agent: Less bulky acylating agents may react more efficiently.

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary to overcome the higher activation energy barrier.

  • Catalyst: The use of a suitable catalyst could facilitate the reaction.

Q3: How does the 3-methyl group affect the spectroscopic properties of this compound?

A3: The 3-methyl group will have a distinct signature in the NMR spectra. In the 1H NMR spectrum, you should observe a singlet for the methyl protons, typically in the range of 2.1-2.4 ppm. In the 13C NMR spectrum, the methyl carbon will appear as a peak around 17-21 ppm. The substitution pattern on the aromatic ring will also be evident in the coupling patterns of the aromatic protons.

Q4: Are there any specific safety precautions I should take when working with this compound?

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield during synthesis Incomplete reaction due to steric hindrance; side reactions; purification losses.Increase reaction temperature and/or time; use a less bulky coupling reagent; optimize purification conditions (e.g., solvent system for chromatography).
Product is an insoluble oil or gum Impurities present; incorrect pH during workup.Purify by column chromatography; ensure the aqueous phase is sufficiently basic during extraction to deprotonate the amino group.
Complex NMR spectrum Presence of regioisomers or unreacted starting materials.Carefully purify the product; compare the spectrum with that of the starting materials to identify impurities.
Difficulty in achieving crystallization Residual solvent; amorphous solid formation.Ensure the product is completely dry under high vacuum; try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, methanol/water).

Experimental Protocols

A common synthetic route to this compound involves the nitration of 3-methylbenzoic acid, followed by amidation and then reduction of the nitro group.

Protocol 1: Synthesis of 3-Methyl-4-nitrobenzoic acid
  • Nitration: Carefully add 3-methylbenzoic acid in portions to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from ethanol/water to obtain pure 3-methyl-4-nitrobenzoic acid.[3][4][5]

Protocol 2: Synthesis of N,3-Dimethyl-4-nitrobenzamide
  • Activation: Convert 3-methyl-4-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Amidation: Slowly add the crude acid chloride solution to a solution of methylamine in DCM at 0 °C.

  • Workup: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound
  • Reduction: Dissolve N,3-dimethyl-4-nitrobenzamide in ethanol or methanol. Add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).[6]

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: If using SnCl2, basify the reaction mixture with a concentrated NaOH solution to precipitate tin salts and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Impact of Steric Hindrance

The diagrams below illustrate key concepts related to the steric hindrance of the 3-methyl group.

StericHindrance cluster_reactivity Impact on Reactivity Reagent Reagent AminoGroup 4-Amino Group Reagent->AminoGroup Approach hindered MethylGroup 3-Methyl Group MethylGroup->AminoGroup Steric Blockage

Caption: Steric hindrance from the 3-methyl group impeding reagent access to the 4-amino group.

ConformationalEffect cluster_conformation Conformational Impact cluster_binding Effect on Receptor Binding Molecule_Unhindered Without 3-Methyl Group (Planar Conformation Favored) Molecule_Hindered With 3-Methyl Group (Twisted Conformation More Likely) Molecule_Unhindered->Molecule_Hindered Increased Torsional Strain Receptor Receptor Molecule_Hindered->Receptor Altered Binding Pose

Caption: The 3-methyl group can induce a twisted conformation, affecting receptor binding.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • ResearchGate. (n.d.). Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
  • BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Anilines as Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Journal of the American Chemical Society. (2026).
  • PubMed Central. (n.d.). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions regarding catalyst selection for reactions involving 4-amino-N,3-dimethylbenzamide and its derivatives. As a molecule featuring a primary arylamine, an amide, and an aromatic core, its reactivity in common cross-coupling reactions is highly dependent on a carefully chosen catalytic system. This document is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Foundational Concepts in Reaction Pathway Selection

The this compound scaffold is versatile. Depending on whether the aromatic ring is functionalized with a leaving group (e.g., -Br, -Cl, -OTf) or used as a source of C-H or N-H bonds, several powerful palladium-catalyzed transformations can be employed to build molecular complexity. The three primary pathways are Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N coupling, and direct C-H Functionalization.

Reaction_Pathways cluster_start Starting Material cluster_reactions Catalytic Transformations cluster_products Products Start Halogenated (X = Br, Cl) This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) Start->Suzuki Pd Catalyst, Ligand, Base Buchwald Buchwald-Hartwig Amination (+ R2NH) Start->Buchwald Pd Catalyst, Ligand, Base CH_Func C-H Functionalization (Directed) Start->CH_Func Pd, Rh, or Co Catalyst, Oxidant Product_C C-C Bond Formation (Biaryl Product) Suzuki->Product_C Product_N C-N Bond Formation (Diaryl Amine Product) Buchwald->Product_N Product_CH C-C or C-Heteroatom Bond (Ortho-Functionalized Product) CH_Func->Product_CH

Caption: Key catalytic pathways for functionalizing this compound.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing both diagnostic steps and robust solutions.

Q1: My cross-coupling reaction failed (low to no yield). What are the first steps to diagnose the problem?

A1: A failed reaction necessitates a systematic review of your parameters. More often than not, the issue lies with fundamental setup conditions rather than an inherently flawed catalyst choice. Oxygen and water are the primary culprits for deactivating the sensitive Pd(0) catalyst and promoting side reactions.[1][2]

A logical troubleshooting workflow should be followed to isolate the variable causing the failure.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Reagent_Check Verify Reagent Quality - Substrate Purity - Boronic Acid/Ester Integrity - Base Quality & Dryness Start->Reagent_Check Begin Here Condition_Check Review Reaction Conditions - Inert Atmosphere (N2/Ar)? - Solvents Degassed? - Correct Temperature? Reagent_Check->Condition_Check Reagents OK Catalyst_Check Evaluate Catalyst System - Correct Pd Source & Ligand? - Pre-catalyst vs. in-situ? - Potential Catalyst Poisoning? Condition_Check->Catalyst_Check Conditions OK Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Catalyst_Check->Screen_Ligands Catalyst System Suspected Screen_Bases Screen Bases (Vary Strength & Solubility) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, THF, CPME) Screen_Bases->Screen_Solvents Success Reaction Successful Screen_Solvents->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, comparative analysis of methodologies for determining the purity of 4-amino-N,3-dimethylbenzamide, a crucial building block in various synthetic pathways. We will move beyond mere procedural lists to explore the underlying principles of each technique, offering field-proven insights to empower you in your analytical endeavors.

The Criticality of Purity in this compound

This compound (C₉H₁₂N₂O, MW: 164.20 g/mol ) is an aromatic amine derivative. Its purity is paramount, as even minute impurities can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and, in a pharmaceutical context, adverse patient outcomes. Potential impurities can arise from the synthetic route, such as starting materials, by-products, or degradation products. Therefore, robust and validated analytical methods are essential for quality control.

This guide will compare the two most prevalent and powerful techniques for the purity analysis of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also discuss the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the preferred method for the purity analysis of many non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool.

The Rationale Behind Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a moderately polar compound like this compound. The choice of a C18 stationary phase provides a versatile platform for separating the analyte from potential impurities of varying polarities. A gradient elution is often employed in method development to effectively resolve both early and late-eluting impurities in a single run.

Hypothetical Performance Data for HPLC Analysis

The following table presents hypothetical data to illustrate the expected performance of a validated HPLC method for the purity analysis of this compound.

ParameterResult
Retention Time (this compound)8.5 min
Resolution (critical pair)> 2.0
Tailing Factor1.1
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 1.0%
Detailed Experimental Protocol for HPLC Analysis

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.[1][2][3]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable modifier).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. System Suitability:

  • Before sample analysis, inject the standard solution five times.

  • The %RSD of the peak area for the five replicate injections should be ≤ 1.0%.

  • The tailing factor for the this compound peak should be ≤ 1.5.

5. Analysis and Data Interpretation:

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation SampleInjection Sample Injection Sample->SampleInjection SystemSuitability->SampleInjection If Passes DataAcquisition Data Acquisition (Chromatogram) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. While this compound has a moderate boiling point, GC-MS can be a viable option, especially for identifying volatile impurities that may not be well-retained by HPLC.

The Rationale Behind Method Selection

The primary amino group and amide functionality can sometimes lead to peak tailing in GC. Derivatization can be employed to improve chromatographic performance, though direct injection is often feasible.[4] A non-polar or mid-polarity column is typically used for the analysis of aromatic amines.[5]

Hypothetical Performance Data for GC-MS Analysis
ParameterResult
Retention Time (this compound)12.2 min
Key Mass Fragments (m/z)164 (M+), 147, 119, 91
Linearity (r²)> 0.998
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.02%
Accuracy (% Recovery)97.0 - 103.0%
Precision (%RSD)< 1.5%
Detailed Experimental Protocol for GC-MS Analysis

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 400 amu

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen GC-grade solvent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration.

4. Analysis and Data Interpretation:

  • Inject the sample solution.

  • Identify the this compound peak by its retention time and mass spectrum.

  • Calculate purity based on the area percent of the main peak in the total ion chromatogram (TIC).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_results_gc Results Standard_GC Standard Preparation Injection_GC GC Injection Standard_GC->Injection_GC Sample_GC Sample Preparation Sample_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC MassSpec Mass Spectra Analysis Detection_MS->MassSpec PurityCalc_GC Purity Calculation TIC->PurityCalc_GC MassSpec->PurityCalc_GC Confirmation

Caption: GC-MS Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

While HPLC and GC-MS are excellent for separating and quantifying impurities, ¹H NMR provides invaluable information about the molecular structure and can also be used for a quantitative assessment of purity (qNMR).

The Power of qNMR

Quantitative NMR (qNMR) is a primary analytical method that relies on the direct relationship between the integrated signal area and the number of nuclei. By using a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined without the need for a specific reference standard of the analyte itself.

Key ¹H NMR Spectral Features for Purity Assessment

In the ¹H NMR spectrum of this compound, specific resonances can be monitored for purity:

  • Aromatic protons: Signals in the aromatic region (typically 6-8 ppm).

  • N-methyl protons: A singlet corresponding to the two methyl groups on the amide nitrogen.

  • C-methyl proton: A singlet for the methyl group on the aromatic ring.

  • Amino protons: A broad singlet for the -NH₂ group.

The absence of unexpected signals and the correct integration ratios of the characteristic peaks are strong indicators of high purity.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass-to-charge ratioNuclear spin in a magnetic field
Best For Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsStructural elucidation, absolute quantification
Strengths High resolution, robust quantificationDefinitive identification, high sensitivityAbsolute quantification (qNMR), structural information
Limitations Co-elution of impurities with similar polarityNot suitable for thermally labile compoundsLower sensitivity for trace impurities

Conclusion: A Multi-faceted Approach to Purity Assurance

For a comprehensive and robust assessment of this compound purity, a multi-technique approach is recommended. HPLC serves as the primary tool for routine purity testing and quantification of known and unknown impurities. GC-MS is a powerful complementary technique for identifying volatile impurities and providing orthogonal separation. Finally, NMR spectroscopy provides definitive structural confirmation and the option for absolute purity determination through qNMR. By understanding the strengths and limitations of each method and applying them judiciously, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate.

References

  • PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • NIOSH. (1994). Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention. [Link]

  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7). [Link]

  • SIELC Technologies. (2018). Separation of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2009). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
  • Pharmaffiliates. Safinamide-impurities. [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. [Link]

  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

Sources

A Multi-dimensional NMR Approach for the Unambiguous Structural Validation of 4-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realm of drug discovery and chemical research, a molecular formula is merely the starting point. The precise arrangement of atoms—the molecule's constitution and stereochemistry—dictates its function, reactivity, and interaction with biological systems. Therefore, rigorous and unambiguous structure validation is not just a procedural step; it is the bedrock of chemical and pharmaceutical science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating molecular structures in solution, offering a detailed map of atomic connectivity.[1][2]

This guide provides an in-depth, experience-driven workflow for the structural validation of 4-amino-N,3-dimethylbenzamide, a substituted benzamide of interest in medicinal chemistry. We will move beyond a simple checklist of spectra, delving into the causality behind the experimental choices and demonstrating how a suite of 1D and 2D NMR experiments creates a self-validating system for ultimate confidence in the assigned structure.

The Target Structure: this compound (C₉H₁₂N₂O)[3]

Chemical structure of this compound

Pillar 1: The Predictive Framework - Establishing an Analytical Hypothesis

Before stepping into the laboratory, a seasoned scientist first predicts the expected spectral outcome. This theoretical analysis, based on fundamental principles of chemical shifts and spin-spin coupling, forms the hypothesis against which experimental data will be tested.

Expected ¹H NMR Spectrum

The structure of this compound presents six distinct proton environments:

  • Amine (-NH₂): These protons are labile and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, typically ranging from 3.5 to 5.0 ppm.[4]

  • Aromatic Protons (H-2, H-5, H-6): These three protons are on the benzene ring and will appear in the aromatic region (6.0-8.5 ppm).[5][6][7] Their specific shifts and coupling patterns depend on the electronic effects of the substituents. The electron-donating amino group (-NH₂) will shield (shift upfield) the ortho (H-5) and para (H-2) protons, while the electron-withdrawing amide group will deshield the ortho proton (H-2).

  • Amide N-Methyl (-NHC H₃): This methyl group is attached to the amide nitrogen. Due to the restricted rotation around the C-N amide bond, it should appear as a doublet, coupling with the amide N-H proton. Its chemical shift is typically around 2.8-3.0 ppm.

  • Aromatic Methyl (Ar-C H₃): This methyl group is attached directly to the aromatic ring and is expected to appear as a singlet around 2.0-2.5 ppm.[6][7]

Expected ¹³C NMR Spectrum

The molecule has nine carbon atoms, but due to the symmetry of the N-methyl group on the amide, we predict nine distinct carbon signals:

  • Amide Carbonyl (-C =O): This carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm range.[8]

  • Aromatic Carbons (-C -): There are six aromatic carbons. Four are proton-bearing (CH) and two are quaternary (C). They generally resonate between 110-150 ppm.[6][7] The carbon attached to the amino group (C-4) will be shifted upfield, while the carbon attached to the amide group (C-1) will be shifted downfield.

  • Amide N-Methyl (-NH CH₃): This carbon will appear in the aliphatic region, typically around 25-30 ppm.

  • Aromatic Methyl (Ar-C H₃): This methyl carbon will also be in the aliphatic region, generally around 15-25 ppm.

Summary of Predicted Spectral Data
Assignment Predicted ¹H Shift (ppm) ¹H Multiplicity ¹H Integration Predicted ¹³C Shift (ppm)
Ar-C H₃2.0 - 2.5Singlet (s)3H15 - 25
N-C H₃2.8 - 3.0Doublet (d)3H25 - 30
NH3.5 - 5.0Broad Singlet (br s)2H-
NH 7.5 - 8.5Broad Singlet/Quartet (br s/q)1H-
Ar-H (H-5)~6.6Doublet (d)1H~112-118
Ar-H (H-6)~7.0Doublet of Doublets (dd)1H~120-125
Ar-H (H-2)~7.5Doublet (d)1H~128-132
Ar-C (C-3)---~135-140
Ar-C (C-1)---~130-135
Ar-C (C-4)---~145-150
C =O---168 - 172

Pillar 2: The Experimental Workflow - A Self-Validating System

The core of robust validation lies in a multi-pronged experimental approach where each dataset cross-verifies the others. The workflow progresses from broad characterization to fine-mapping of atomic connections.

G H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Check DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13->DEPT Assign Multiplicity HSQC HSQC (¹H-¹³C Direct Attachment) DEPT->HSQC Correlate Protons to Carbons COSY COSY (¹H-¹H Connections) HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->COSY Validation Final Structure Validation HMBC->Validation Assemble Skeleton G H5 H-5 H6 H-6 H5->H6 H2 H-2 H6->H2 NH NH NCH3 N-CH3 NH->NCH3

Caption: Expected key COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC) creates a direct, one-bond correlation map between each proton and the carbon it is attached to. [9][10]It is the most reliable way to assign the chemical shifts of protonated carbons.

Experimental Protocol:

  • Run a standard gradient-selected HSQC pulse sequence.

  • The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Expected Correlations & Interpretation: Each cross-peak represents a direct C-H bond. We expect to see five key cross-peaks:

  • The Ar-CH₃ protons correlated to the Ar-CH₃ carbon signal.

  • The N-CH₃ protons correlated to the N-CH₃ carbon signal.

  • The H-2 proton correlated to its specific aromatic carbon (C-2).

  • The H-5 proton correlated to its specific aromatic carbon (C-5).

  • The H-6 proton correlated to its specific aromatic carbon (C-6).

This experiment definitively links the proton assignments to the carbon backbone.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for final structure elucidation. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). [10]This allows us to connect the different spin systems and identify the positions of quaternary (non-protonated) carbons.

Experimental Protocol:

  • Run a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz.

Expected Correlations & Interpretation: The HMBC spectrum provides the final, irrefutable links to assemble the molecule:

  • Connecting the Amide Group: The N-CH₃ protons (~2.9 ppm) should show a strong correlation to the amide carbonyl carbon (~170 ppm), confirming the N-methyl amide fragment. These protons should also correlate to the C-1 aromatic carbon.

  • Placing the Aromatic Methyl Group: The Ar-CH₃ protons (~2.2 ppm) will show correlations to C-3 (quaternary), C-2 (CH), and C-4 (quaternary), unambiguously placing the methyl group at the C-3 position.

  • Confirming the Aromatic Substitution Pattern: The aromatic proton H-2 will correlate to the quaternary carbons C-4 and the carbonyl carbon. The H-6 proton will correlate to C-4 and C-2. These correlations, combined with the COSY data, lock in the 1,3,4-substitution pattern on the benzene ring.

G ArCH3 Ar-CH3 C2 C-2 ArCH3->C2 C3 C-3 ArCH3->C3 C4 C-4 ArCH3->C4 NCH3 N-CH3 C_O C=O NCH3->C_O C1 C-1 NCH3->C1 H2 H-2 H2->C_O H2->C4

Caption: Key long-range HMBC correlations.

Pillar 3: Data Synthesis and Comparison to Alternatives

Synthesizing the Evidence

The validation is complete when all experimental data converge on a single, consistent structure that matches the initial hypothesis.

  • ¹H and ¹³C NMR confirm the correct number and type of atoms.

  • DEPT-135 confirms the carbon multiplicities.

  • HSQC links every protonated carbon to its attached proton(s).

  • COSY connects the proton framework within the aromatic ring.

  • HMBC pieces together all fragments, including the crucial quaternary carbons, into the final molecular architecture.

This comprehensive dataset provides a level of structural proof that is difficult to achieve with other techniques alone.

Performance Comparison with Alternative Techniques
Technique Strengths Limitations Role in Validation
NMR Spectroscopy Provides detailed atomic connectivity in solution; non-destructive. [1]Lower sensitivity than MS; requires soluble sample.Primary Method: Unambiguously determines the complete covalent structure.
Mass Spectrometry (MS) High sensitivity; provides accurate molecular weight and elemental formula.Does not provide direct connectivity information; isomers can be indistinguishable.Complementary: Confirms molecular formula and can support structural fragments.
X-ray Crystallography Provides definitive 3D structure in the solid state.Requires a high-quality single crystal, which can be difficult or impossible to grow.Gold Standard (if possible): Confirms absolute structure and stereochemistry in the solid phase.

Conclusion

The structural validation of this compound is not achieved by a single spectrum, but by a logical and systematic integration of data from a suite of NMR experiments. By starting with a predictive hypothesis and sequentially applying 1D and 2D NMR techniques—from ¹H and ¹³C counts to COSY, HSQC, and HMBC connectivity maps—we build a self-validating case for the molecular structure. This multi-dimensional approach ensures the highest degree of scientific integrity, providing the trustworthy and authoritative structural foundation required for all subsequent research and development activities.

References

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7. Benchchem.
  • Interpreting H-NMR Spectra Arom
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • Spectroscopy Tutorial: Arom
  • Spectroscopy of Arom
  • Spectroscopy of Arom
  • This compound. PubChem.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • 2D NMR Introduction. Chemistry LibreTexts.
  • NMR Spectroscopy Of Amines. JoVE.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Common 2D (COSY, HSQC, HMBC).
  • NMR-spectroscopic analysis of mixtures: from structure to function.

Sources

A Researcher's Guide to 4-amino-N,3-dimethylbenzamide and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Significance of Structure

In the vast field of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities.[1] The simple addition of functional groups, and more critically, the specific placement of these groups, can dramatically alter a compound's interaction with biological targets. This guide delves into the nuanced world of aminobenzamide isomers, focusing on 4-amino-N,3-dimethylbenzamide and comparing it with its key structural isomers.

The position of an amino group or the placement of a methyl substituent on the benzamide ring is not a trivial detail. These modifications influence electronic distribution, steric profile, and hydrogen bonding potential, which collectively dictate the compound's physicochemical properties, pharmacokinetic (PK) profile, and pharmacodynamic (PD) activity.[1][2] While compounds like 3-aminobenzamide are well-documented as foundational inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, the properties of its methylated and N-alkylated cousins, such as this compound, are less explored.[3][4][5] This guide aims to provide a comparative framework for researchers, synthesizing available data and providing robust experimental protocols to empower further investigation into this promising chemical space.

G cluster_0 This compound cluster_1 3-aminobenzamide cluster_2 4-aminobenzamide cluster_3 4-amino-N,N-dimethylbenzamide node_4A node_4A node_3A node_3A node_4B node_4B node_4C node_4C

Figure 1: Chemical structures of the primary compound and key isomers.

Comparative Physicochemical Properties

A molecule's journey through a biological system begins with its fundamental physical and chemical properties. These parameters, such as solubility and lipophilicity, are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below compares this compound with its isomers. Note that the addition of methyl groups generally increases molecular weight and lipophilicity (as indicated by predicted XLogP values), which can enhance membrane permeability but may decrease aqueous solubility.

PropertyThis compound3-aminobenzamide4-aminobenzamide4-amino-N,N-dimethylbenzamide
CAS Number 100239-50-9[6]3544-24-9[4]2835-68-96331-71-1[7]
Molecular Formula C₉H₁₂N₂O[6]C₇H₈N₂O[4]C₇H₈N₂OC₉H₁₂N₂O[7]
Molecular Weight 164.21 g/mol [8]136.15 g/mol [4]136.15 g/mol 164.21 g/mol [7][9]
Melting Point Not available153-156 °C181-183 °C151-154 °C[7]
XLogP3 (Predicted) 0.5[8]0.20.20.3[9]
Solubility Not availableSoluble in water (to 100 mM) and DMSO.[4][10]Soluble in various organic solvents.[11]Not specified, likely soluble in organic solvents.
pKa (Predicted) Basic: 3.9, Acidic: 16.5Basic: 2.8, Acidic: 15.6Basic: 3.7, Acidic: 15.6Basic: 3.8, Acidic: 16.5

Data compiled from PubChem and commercial supplier databases. Predicted values are for estimation and require experimental verification.[4][6][7][8][9][10][11][12]

Biological Activity & Mechanistic Insights: A Focus on PARP Inhibition

The most well-characterized biological activity for the aminobenzamide class is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[5] PARP1, in particular, is a nuclear enzyme critical for sensing DNA single-strand breaks and recruiting the necessary repair machinery.[4]

DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP1 Activation (Binds to break) DNA_Damage->PARP1 PAR_synthesis Synthesis of Poly(ADP-ribose) Chains (PARylation) PARP1->PAR_synthesis Apoptosis Apoptosis / Cell Death (Synthetic Lethality in BRCA-deficient cells) PARP1->Apoptosis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Recruitment Repair DNA Repair Recruitment->Repair Survival Cell Survival Repair->Survival Inhibitor Aminobenzamide (e.g., 3-AB) Inhibitor->PARP1 Blocks NAD+ binding pocket Block Inhibition

Figure 2: Simplified PARP1 signaling pathway and the mechanism of its inhibition.

3-Aminobenzamide (3-AB): The Benchmark Isomer 3-AB is a potent and widely studied PARP inhibitor, with an IC₅₀ of approximately 50 nM in CHO cells.[13] It acts as a competitive inhibitor by binding to the NAD+ pocket of the enzyme, preventing the synthesis of PAR chains and stalling the DNA repair process.[12] This inhibition is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways (like BRCA mutations), a concept known as synthetic lethality.[5]

This compound: A Structural Analysis Direct, quantitative biological data for this compound is not extensively available in peer-reviewed literature. However, we can infer potential activity based on its structure relative to 3-AB:

  • Amino Group Position: The amino group is shifted from the meta- (3) to the para- (4) position. This alters the electronics and geometry of the molecule, which will invariably affect its binding orientation and affinity within the PARP active site.

  • N-Methyl Group: The addition of a methyl group to the amide nitrogen introduces steric bulk and increases lipophilicity. This could enhance cell permeability but may also create steric clashes that hinder optimal binding to the target enzyme.

  • 3-Methyl Group: The methyl group on the benzene ring further adds to the molecule's steric profile and alters its electronic properties through an inductive effect.

Hypothesis: The combined steric hindrance from the two methyl groups in this compound may reduce its affinity for the PARP active site compared to the smaller, more flexible 3-aminobenzamide. However, these same modifications could potentially grant it selectivity for other enzyme targets or isoforms. Direct experimental comparison is essential to validate this hypothesis.

Experimental Protocols: A Framework for Direct Comparison

To objectively compare the biological activity of this compound with its isomers, standardized, well-controlled assays are required. The following protocols provide a robust starting point.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to quantify the PARP1 inhibitory activity of test compounds by measuring the consumption of its substrate, NAD+.

Causality: This assay directly measures the enzymatic activity of PARP1. A potent inhibitor will prevent the consumption of NAD+, resulting in a stronger signal from the colorimetric NAD+ detection reagent. The inclusion of a known inhibitor (3-aminobenzamide) as a positive control is critical for validating the assay's performance and provides a benchmark for comparing the potency of the test isomers.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Start prep_plate Prepare Assay Plate: - Blank (No PARP1) - Negative Control (DMSO) - Positive Control (3-AB) - Test Compounds (Isomers) start->prep_plate prep_reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Assay Buffer add_enzyme Add PARP1 Enzyme & Activated DNA to all wells except Blank prep_reagents->add_enzyme add_compounds Add Test Compounds/Controls add_enzyme->add_compounds pre_incubate Pre-incubate (10 min) add_compounds->pre_incubate start_reaction Initiate Reaction: Add NAD+ pre_incubate->start_reaction incubate Incubate at 37°C (60 min) start_reaction->incubate add_developer Add Cycling Enzyme Mix & Colorimetric Developer incubate->add_developer incubate_dev Incubate (15-30 min, RT) add_developer->incubate_dev read_abs Read Absorbance (e.g., 450 nm) incubate_dev->read_abs calculate Calculate % Inhibition & Determine IC50 read_abs->calculate end End calculate->end

Figure 3: Experimental workflow for the in vitro PARP1 inhibition assay.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and each isomer in anhydrous DMSO.[3] Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to "Blank" wells. To all other wells, add 25 µL of assay buffer.

  • Add Compounds: Add 5 µL of the appropriate compound dilution to the "Test Compound" wells. Add 5 µL of DMSO to "Negative Control" wells and 5 µL of a benchmark inhibitor (e.g., 10 µM 3-aminobenzamide) to "Positive Control" wells.

  • Enzyme Mix: Prepare a PARP1 reaction mix containing PARP1 enzyme and histone-precoated plates or activated DNA. Add 20 µL of this mix to all wells except the "Blank".

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 25 µL of a biotinylated-NAD+ solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and follow the manufacturer's protocol for a colorimetric detection kit, which typically involves adding streptavidin-HRP and then a substrate like TMB.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Test Compound - Negative Control) / (Negative Control))

    • Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability Assay (MTT)

This protocol measures the cytotoxic or cytostatic effects of the aminobenzamide isomers on a cancer cell line (e.g., a BRCA-deficient cell line like CAPAN-1).

Causality: The MTT assay is a proxy for cell viability. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in the colorimetric signal in treated cells compared to the vehicle control indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.[5]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the old media and add 100 µL of fresh media containing serial dilutions of the test compounds (and DMSO vehicle control).

  • Incubation: Incubate the cells for a period of 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability relative to the DMSO control and plot the results to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

While 3-aminobenzamide has been extensively characterized as a canonical PARP inhibitor, the biological profile of This compound remains largely undefined. This guide establishes a clear rationale for its investigation, grounded in the principles of structure-activity relationships. The structural modifications—a para-amino group and two methyl substituents—distinguish it significantly from its well-known isomer and necessitate direct experimental evaluation.

The provided protocols for PARP inhibition and cell viability offer a validated, self-consistent framework for generating the crucial comparative data needed. By systematically testing this compound against its isomers, researchers can elucidate how subtle changes in chemical architecture translate into significant differences in biological function. Such studies are vital for uncovering novel therapeutic leads and for building a more comprehensive understanding of the vast pharmacological potential held within the aminobenzamide scaffold.

References

  • PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • BPS Bioscience. 3-aminobenzamide. Available at: [Link]

  • ACS Publications. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • PubChemLite. This compound (C9H12N2O). Available at: [Link]

  • National Institutes of Health (NIH). (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Available at: [Link]

  • CCDC. (2018). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Available at: [Link]

  • National Institutes of Health (NIH). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available at: [Link]

  • Semantic Scholar. (1996). Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton.. Available at: [Link]

Sources

alternatives to 4-amino-N,3-dimethylbenzamide in menin-MLL inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing treatments for acute leukemias, the disruption of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) has emerged as a pivotal therapeutic strategy.[1][2] The oncogenic activity of MLL fusion proteins, a hallmark of a particularly aggressive subset of leukemias, is critically dependent on their interaction with the scaffold protein menin.[3] Small molecules that block this interaction can halt the leukemogenic transcriptional program, offering a targeted approach for these difficult-to-treat cancers.[3][4]

While the 4-amino-N,3-dimethylbenzamide moiety represents a key fragment in certain early-stage inhibitors, the field has rapidly evolved. Medicinal chemists have developed a diverse array of chemical scaffolds, each with a unique synthetic approach and distinct performance profile. This guide provides an in-depth comparison of these alternatives, offering experimental insights into their synthesis and performance, thereby empowering researchers to make informed decisions in their own drug discovery programs.

The Menin-MLL Interaction: A Key Therapeutic Target

The menin-MLL interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of downstream target genes like HOX and MEIS1, which drive leukemogenesis.[3][4] Menin binds to the N-terminus of MLL, a region retained in all MLL fusion proteins.[3] Consequently, inhibiting this interaction presents a universal strategy for treating MLL-rearranged leukemias.

cluster_0 Leukemogenic Gene Expression cluster_1 Menin-MLL Complex cluster_2 Inhibition HOX_Genes HOX Genes MEIS1 MEIS1 Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction MLL_Fusion->HOX_Genes Upregulates MLL_Fusion->MEIS1 Upregulates Inhibitor Small Molecule Inhibitor Inhibitor->Menin Binds to & Blocks Interaction

Caption: The Menin-MLL signaling pathway and mechanism of inhibition.

Alternative Scaffold I: The Thienopyrimidine Core

The thienopyrimidine scaffold was one of the first potent, non-peptidic scaffolds to be identified for menin-MLL inhibition.[5] These compounds mimic key interactions of the MLL protein with menin, offering a robust platform for structure-based drug design.

Design Rationale & Key Insights

The development of thienopyrimidine inhibitors, such as MI-463 and MI-503, was guided by co-crystal structures of menin in complex with early-generation inhibitors.[5] The design strategy focused on optimizing interactions with key pockets on the menin surface. The thienopyrimidine core serves as a rigid scaffold, while substitutions on the appended indole ring were systematically explored to enhance potency and improve pharmacokinetic properties. For instance, the introduction of a cyano-indole ring connected via a piperidine linker was a significant step in improving affinity.[5] Further modifications to the indole ring, such as the addition of a methyl group (MI-463) or an aromatic ring (MI-503), led to compounds with low nanomolar binding affinities.[5]

Comparative Performance Data
CompoundMenin-MLL IC50 (nM)Cell Proliferation GI50 (µM, MLL-AF9 cells)Oral Bioavailability (Mouse)Reference
MI-463 ~150.2345%[5][6]
MI-503 ~150.2275%[5][7]
Experimental Protocol: Synthesis of the Thienopyrimidine Core

The synthesis of the thienopyrimidine core generally involves the construction of the substituted thiophene ring followed by annulation of the pyrimidine ring. The following is a representative, generalized procedure based on published methods.[8][9]

Start Substituted Thiophene Step1 Formylation/ Acylation Start->Step1 Vilsmeier-Haack or Friedel-Crafts Step2 Cyclization with Guanidine derivative Step1->Step2 Base-mediated condensation Step3 Functionalization (e.g., Chlorination) Step2->Step3 e.g., POCl3 Step4 Coupling with Amine side chain Step3->Step4 Nucleophilic aromatic substitution Final Thienopyrimidine Inhibitor Step4->Final

Caption: Generalized synthetic workflow for thienopyrimidine inhibitors.

Step-by-Step Methodology:

  • Thiophene Ring Formation: A common starting point is a pre-functionalized thiophene, often prepared via the Gewald reaction or similar multicomponent reactions.

  • Introduction of the Pyrimidine Precursors: The thiophene is typically functionalized with groups that will form the pyrimidine ring. For example, an amino group and an ester or nitrile group at adjacent positions.

  • Pyrimidine Ring Annulation: Cyclization is often achieved by reacting the 2-aminothiophene derivative with a suitable one-carbon unit, such as formamide or a guanidine derivative, often under thermal conditions or with acid/base catalysis.

  • Functionalization of the Thienopyrimidine Core: The core is then further functionalized to allow for the introduction of the side chains necessary for activity. This often involves chlorination of the 4-position of the pyrimidine ring using reagents like phosphorus oxychloride (POCl₃).

  • Side Chain Coupling: The final step is the coupling of the desired side chain, typically an amino-piperidine-indole moiety, to the functionalized thienopyrimidine core via nucleophilic aromatic substitution.

Alternative Scaffold II: Hydroxy- and Aminomethylpiperidines

This class of inhibitors, exemplified by MIV-6R, originated from a high-throughput screening campaign and represents a distinct chemical scaffold from the thienopyrimidines.

Design Rationale & Key Insights

The discovery of the piperidine-based scaffold demonstrated that different chemotypes could effectively target the menin-MLL interaction. Structure-based design was instrumental in optimizing the initial hits. Co-crystal structures revealed that these compounds mimic the key interactions of MLL with menin. The piperidine core acts as a central scaffold, with a diphenylmethanol or related group interacting with a hydrophobic pocket on menin, and a flexible linker connecting to another aromatic group that explores a different region of the binding site. The stereochemistry of the piperidine ring was found to be crucial for potency.[7][10]

Comparative Performance Data
CompoundMenin-MLL IC50 (nM)Menin Kd (nM)Cell Proliferation GI50 (µM, MV4;11 cells)Reference
MIV-6R 5685~1-5 (cell-dependent)
Experimental Protocol: Synthesis of the Piperidine Core

The synthesis of the hydroxy- and aminomethylpiperidine inhibitors typically involves the functionalization of a pre-formed piperidine ring.

Start 4-Piperidone or 4-Carboxypiperidine Step1 N-Alkylation Start->Step1 Introduction of linker side chain Step2 Grignard Addition or Amide Coupling Step1->Step2 Formation of diphenyl- methanol or amide Step3 Functional Group Interconversion (optional) Step2->Step3 e.g., Reduction Final Piperidine-based Inhibitor Step3->Final

Caption: Generalized synthetic workflow for piperidine-based inhibitors.

Step-by-Step Methodology:

  • Starting Material Selection: The synthesis typically begins with a commercially available, suitably protected piperidine derivative, such as N-Boc-4-piperidone or a 4-carboxypiperidine derivative.

  • N-Alkylation: The piperidine nitrogen is alkylated with a linker that contains the second aromatic moiety. This is often achieved through reductive amination or nucleophilic substitution with an appropriate alkyl halide.

  • Functionalization at the 4-Position: The key diphenylmethanol group is introduced at the 4-position of the piperidine ring, commonly via a Grignard reaction with a ketone precursor. Alternatively, for aminomethylpiperidines, an amide coupling followed by reduction can be employed.

  • Deprotection and Final Modification: Any protecting groups are removed, and final modifications are made to yield the target inhibitor.

Alternative Scaffold III: Clinically Advanced Spirocyclic and Complex Heterocyclic Systems

The clinical candidates revumenib (SNDX-5613) and ziftomenib (KO-539) feature more complex, highly optimized scaffolds designed to maximize potency, selectivity, and drug-like properties.[11][12][13]

Design Rationale & Key Insights

Revumenib (SNDX-5613) incorporates a unique 2,7-diazaspiro[3.5]nonane fragment.[14][15] This spirocyclic system likely serves to rigidly orient the substituents in the optimal conformation for binding to menin, reducing the entropic penalty of binding and thus increasing affinity. The overall structure is the result of extensive structure-based design and optimization of earlier lead compounds to improve potency and pharmacokinetic properties.[15][16]

Ziftomenib (KO-539) is another structurally complex inhibitor that has shown significant clinical activity.[13][17] Its design also stems from a deep understanding of the menin-MLL binding interface, with a focus on creating a molecule with high oral bioavailability and a favorable safety profile.[17][18]

Comparative Performance Data
CompoundMenin-MLL Binding Ki (nM)Cell Proliferation IC50 (nM, MLLr cell lines)Clinical StatusReference
Revumenib (SNDX-5613) 0.14910-20Phase 2/Approved[12]
Ziftomenib (KO-539) Potent (nM range)Potent (nM range)Phase 1/2[17][18]
Experimental Protocol: Synthesis of Revumenib (SNDX-5613) - A Conceptual Overview

The synthesis of revumenib is a multi-step process that is detailed in the patent literature. A conceptual outline is provided below.

Start1 2,7-Diazaspiro- [3.5]nonane Core Step1 Coupling of Pyrimidine to Spirocycle Start1->Step1 Start2 Functionalized Pyrimidine Start2->Step1 Start3 Benzamide Side Chain Step3 Coupling of Benzamide Side Chain Start3->Step3 Step2_intermediate Functionalized Spiro- -pyrimidine Step1->Step2_intermediate Step2_intermediate->Step3 Final Revumenib Step3->Final

Caption: Conceptual synthetic workflow for Revumenib (SNDX-5613).

Key Synthetic Steps (Conceptual):

  • Synthesis of the Core Fragments: The synthesis involves the preparation of three key building blocks: the 2,7-diazaspiro[3.5]nonane core, a functionalized pyrimidine ring, and the N-ethyl-5-fluoro-N-isopropylbenzamide side chain with the cyclohexyl linker.

  • Assembly of the Fragments: These fragments are then coupled together in a convergent synthesis. This typically involves a nucleophilic substitution to attach the spirocycle to the pyrimidine, followed by another coupling reaction (e.g., reductive amination) to attach the benzamide-containing side chain to the other nitrogen of the spirocycle.

The synthesis of ziftomenib follows a similarly complex, multi-step convergent approach, as detailed in its respective patent literature.[10][11]

Conclusion

The landscape of menin-MLL inhibitors has evolved significantly from initial hits to clinically active drug candidates. While the this compound moiety may have played a role in early discovery efforts, the most promising alternatives for the synthesis of potent and selective menin-MLL inhibitors are based on diverse and highly optimized chemical scaffolds. The thienopyrimidines and piperidine-based inhibitors represent two distinct and well-characterized classes with robust synthetic routes and clear structure-activity relationships. The clinical success of revumenib and ziftomenib highlights the power of structure-based drug design in developing complex, highly active molecules. This guide provides a foundation for researchers to explore these alternative synthetic strategies in their quest for novel and improved therapies for MLL-rearranged leukemias.

References

  • Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. YouTube. [Link]

  • Bai, H., Zhang, S. Q., Lei, H., Wang, F., Ma, M., & Xin, M. (2023). A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia.
  • Grembecka, J., et al. (2012). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction. Journal of Medicinal Chemistry, 55(15), 6802-6810.
  • He, R., Kurome, T., & Giberson, K. M. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
  • Hussain, H., et al. (2024). Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML). Annals of Medicine and Surgery, 86(5), 2379-2381.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). revumenib. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the new molecules for menin inhibitors?. Retrieved from [Link]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Rausch, J., et al. (2023). Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax.
  • MedPath. (2025). Ziftomenib | Advanced Drug Monograph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revumenib. PubChem Compound Summary for CID 132212657. Retrieved from [Link].

  • ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction. Retrieved from [Link]

  • Fiskus, W., et al. (2022). Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1. Leukemia, 36(11), 2729-2733.
  • National Center for Biotechnology Information. (2024). A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 4-Aminobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors centered around the versatile 4-aminobenzamide scaffold. While direct head-to-head clinical data for inhibitors derived from the specific 4-amino-N,3-dimethylbenzamide core is limited in publicly accessible literature, this document synthesizes preclinical data from closely related and structurally analogous benzamide derivatives. The following analysis is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts in targeted cancer therapy.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide moiety has proven to be a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for the development of potent and selective therapeutic agents.[1][2][3] This guide will explore derivatives targeting key oncogenic kinases, including BCR-ABL, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), drawing comparisons in their cytotoxic and kinase inhibitory activities.

Comparative Efficacy of Benzamide-Derived Kinase Inhibitors

The following tables summarize the in vitro efficacy of selected benzamide derivatives against various cancer cell lines and specific kinase targets. These compounds, while not all direct derivatives of this compound, share the core benzamide structure and provide valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.

Table 1: Comparative Cytotoxicity (IC50 µM) in Cancer Cell Lines
Compound/DerivativeChemical ClassK562 (Leukemia)HL-60 (Leukemia)OKP-GS (Renal Carcinoma)Reference
Compound 7 4-Methylbenzamide-Purine2.271.424.56[4]
Compound 10 4-Methylbenzamide-Purine2.531.5224.77[4]
Compound 13 4-(Arylaminomethyl)benzamide5.6--[5]
Compound 15 4-(Arylaminomethyl)benzamide315.6-[5]
Compound 3m Thiazolamide-Benzamide---[6]
AKE-72 Diarylamide 3-aminoindazole< 0.01--[7]
Sorafenib (Reference) Multi-kinase inhibitor---[4]
Imatinib (Reference) BCR-ABL Inhibitor---[6]

Note: "-" indicates data not available in the cited source.

Table 2: Comparative Kinase Inhibitory Activity
Compound/DerivativeTarget Kinase(s)IC50 / % InhibitionReference
Compound 7 PDGFRα / PDGFRβ36-45% inhibition @ 1 µM[4]
Compound 9 PDGFRα / PDGFRβ36-45% inhibition @ 1 µM[4]
Compound 10 PDGFRα / PDGFRβ, Bcr-Abl36-45% inhibition @ 1 µM[4]
Compound 11 EGFR91% inhibition @ 10 nM[5][8]
Compound 13 EGFR92% inhibition @ 10 nM[5][8]
Compound 3m Bcr-Abl (wild-type)1.273 µM[6]
Compound 3m Bcr-Abl (T315I mutant)39.89 µM[6]
AKE-72 BCR-ABL (wild-type)< 0.5 nM[7]
AKE-72 BCR-ABL (T315I mutant)9 nM[7]
Imatinib (Reference) Bcr-Abl (wild-type)0.398 µM[6]
Imatinib (Reference) Bcr-Abl (T315I mutant)No inhibition[6]

Mechanistic Insights and Signaling Pathways

The efficacy of these inhibitors is intrinsically linked to their interaction with specific signaling pathways crucial for cancer cell proliferation and survival.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] Inhibitors targeting BCR-ABL, such as imatinib and its successors, are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and inducing apoptosis. The emergence of resistance, often through mutations like the T315I "gatekeeper" mutation, has necessitated the development of new generations of inhibitors that can overcome these challenges.[6] Compound 3m and the highly potent AKE-72 demonstrate activity against this resistant mutant, a critical feature for modern CML therapies.[6][7]

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Benzamide Inhibitor (e.g., AKE-72, Compound 3m) Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the point of intervention by benzamide-derived inhibitors.

EGFR Signaling in Solid Tumors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways, leading to cell proliferation, survival, and migration.[2][3] Overexpression or activating mutations of EGFR are common in various solid tumors. Benzamide derivatives, such as compounds 11 and 13 , have shown potent inhibition of EGFR, suggesting their potential in treating EGFR-driven cancers.[5][8]

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Proliferation Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor Benzamide Inhibitor (e.g., Compounds 11, 13) Inhibitor->EGFR Inhibition

Caption: Overview of the EGFR signaling pathway and its inhibition by benzamide derivatives.

PDGFR Signaling in Angiogenesis and Tumor Growth

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis, cell growth, and migration.[4][9] Dysregulation of PDGFR signaling is implicated in the pathology of various cancers. The inhibitory activity of compounds 7 , 9 , and 10 against both PDGFRα and PDGFRβ highlights the potential of the benzamide scaffold in developing anti-angiogenic and anti-tumor agents.[4]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays. The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl, EGFR, PDGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) using a detection reagent like ADP-Glo™.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Objective: To determine the cytotoxic effect (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HL-60)

  • Complete cell culture medium

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[10]

Conclusion and Future Directions

The 4-aminobenzamide scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated efficacy against key oncogenic targets. The data compiled in this guide highlight the potential of these compounds in the treatment of various cancers, including CML and solid tumors driven by EGFR and PDGFR. The ability of some derivatives to overcome resistance mutations, such as the T315I mutation in BCR-ABL, is particularly noteworthy.

Future research should focus on:

  • Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their target kinases to rationally design more potent and selective compounds.

  • Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of promising inhibitors in relevant animal models to validate their therapeutic potential.

By building upon the foundational knowledge of the benzamide scaffold's SAR and mechanistic properties, the scientific community can continue to develop novel and effective targeted therapies for cancer.

References

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed.
  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. (2004). PubMed.
  • Synthesis and Biological Evaluation of Benzamides and Benzamidines: Structural Requirement of a Pyrimidine Ring for Inhibition of EGFR Tyrosine Kinase. (n.d.). PubMed.
  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases | Request PDF. (2025).
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (n.d.).
  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide deriv
  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. (2017). PubMed.
  • Design of thiazolamide–benzamide derivatives as novel Bcr-Abl inhibitors. (2021).
  • Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide deriv
  • 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7. (n.d.). Benchchem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed.
  • Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. (2008). PubMed.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PubMed Central.
  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024).
  • New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high−grade glioma therapy. (n.d.). PubMed Central.
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI.
  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). PubMed.
  • PDGFRβ Selective Inhibitors. (n.d.). Selleckchem.com.
  • PDGFR | Inhibitors. (n.d.). MedChemExpress.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Chemical Review and Letters.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Chemical Review and Letters.
  • Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosph
  • Next Generation of PDGFR Inhibitors Makes Headway in GIST. (2021). OncLive.
  • Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research. (n.d.). Benchchem.
  • This compound (C9H12N2O). (n.d.). PubChemLite.

Sources

A Senior Application Scientist's Comparative Guide to the Characterization of Final Compounds Derived from 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic derivatization of a lead compound is a cornerstone of optimizing its therapeutic potential. The starting material, 4-amino-N,N-dimethylbenzamide, presents a versatile scaffold for chemical modification, primarily at its reactive 4-amino group. This guide provides an in-depth, objective comparison of three distinct classes of final compounds synthesized from this precursor: 1,3,4-oxadiazoles as potential anticancer agents, 1,2,3-triazoles as antimicrobial candidates, and azo dyes for their utility in diagnostics and as chromophoric agents.

This document is structured to provide not just procedural details but also the scientific rationale behind the synthetic choices and a comparative analysis of the final products' characteristics and performance, supported by experimental data from relevant literature. While the specific biological data presented may originate from closely related benzamide analogs, the synthetic pathways and characterization principles are directly applicable to derivatives of 4-amino-N,N-dimethylbenzamide.

Core Scaffold: 4-Amino-N,N-dimethylbenzamide

The foundational molecule, 4-amino-N,N-dimethylbenzamide, possesses a primary aromatic amine that is a prime target for a variety of chemical transformations. The N,N-dimethylbenzamide moiety is relatively stable and influences the electronic properties of the aromatic ring, thereby affecting the reactivity of the amino group.

PropertyValue
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.21 g/mol
AppearanceSolid
Melting Point151-154 °C[1]
Boiling Point348.0±25.0 °C at 760 mmHg[1]

The primary focus of this guide will be the derivatization of the 4-amino group to generate structurally and functionally diverse final compounds.

Class 1: 1,3,4-Oxadiazole Derivatives as Anticancer Agents

Rationale and Mechanistic Insight

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance binding to biological targets[2]. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer effects[3]. Their mechanism of action can vary, but some have been shown to act as inhibitors of crucial enzymes in cancer cell proliferation, such as tyrosine kinases[2]. The synthesis of these derivatives from 4-amino-N,N-dimethylbenzamide aims to explore novel chemical space for potential anticancer therapeutics.

Synthetic Workflow and Protocol

The synthesis of 1,3,4-oxadiazole derivatives from 4-amino-N,N-dimethylbenzamide typically proceeds through a multi-step sequence involving the formation of a hydrazide intermediate, followed by cyclization.

Step 1: Synthesis of 4-(N,N-dimethylcarbamoyl)benzohydrazide

  • Diazotization: Dissolve 4-amino-N,N-dimethylbenzamide in a suitable acidic medium (e.g., HCl/water mixture) and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. This can be achieved using a reducing agent like stannous chloride (SnCl₂) in concentrated HCl.

  • Work-up: Neutralize the reaction mixture and extract the hydrazine product with an organic solvent. Purify by recrystallization or column chromatography.

Step 2: Acylation of the Hydrazide

  • Dissolve the synthesized 4-(N,N-dimethylcarbamoyl)benzohydrazide in a suitable solvent (e.g., dichloromethane or THF).

  • Add an equimolar amount of a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Filter off any solid byproducts and wash the organic layer with a mild base and brine. Dry the organic layer and concentrate to obtain the N-acylhydrazide.

Step 3: Oxidative Cyclization to 1,3,4-Oxadiazole

  • Dissolve the N-acylhydrazide intermediate in a suitable solvent (e.g., phosphorus oxychloride or acetic acid).

  • Heat the reaction mixture under reflux for several hours.

  • Work-up: Carefully quench the reaction mixture with ice water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final 1,3,4-oxadiazole derivative.

A 4-Amino-N,N- dimethylbenzamide B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 4-(N,N-dimethylcarbamoyl) benzohydrazine B->C SnCl2, HCl D N-Acylhydrazide C->D RCOCl or RCOOH, Coupling agent E 1,3,4-Oxadiazole Derivative D->E POCl3, Heat

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Characterization of Final Compounds
TechniqueExpected Observations
FTIR (cm⁻¹) Appearance of C=N stretching vibration around 1640-1680 cm⁻¹; C-O-C stretching in the oxadiazole ring around 1020-1070 cm⁻¹. Disappearance of N-H stretching bands from the hydrazide.
¹H NMR Signals corresponding to the aromatic protons of the benzamide and the substituent on the oxadiazole ring. The N,N-dimethyl protons will appear as a singlet around 3.0 ppm.
¹³C NMR Signals for the carbon atoms of the oxadiazole ring will appear in the range of 150-165 ppm.
Mass Spec The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final product.
Comparative Anticancer Activity

The following table presents a compilation of IC₅₀ values for various benzamide-based oxadiazole derivatives against different cancer cell lines from the literature, illustrating the potential of this class of compounds.

Compound Derivative (Analogous)Cancer Cell LineIC₅₀ (µM)Reference
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamideHOP-92 (Non-small cell lung cancer)4.56[4]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamideMDA-MB-468 (Breast cancer)21.0[4]
(E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivativeLeukemia (drug-resistant)5.5 - 13.2[5]

Class 2: 1,2,3-Triazole Derivatives as Antimicrobial Agents

Rationale and Mechanistic Insight

1,2,3-Triazoles are another class of five-membered heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties[3]. The triazole ring is bioisosteric to the amide bond and is stable to metabolic degradation. The synthesis of 1,2,3-triazole derivatives from 4-amino-N,N-dimethylbenzamide introduces a pharmacophore known to interact with various microbial targets.

Synthetic Workflow and Protocol

The synthesis of 1,2,3-triazole derivatives from an aromatic amine is typically achieved via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Synthesis of 4-azido-N,N-dimethylbenzamide

  • Diazotization: Dissolve 4-amino-N,N-dimethylbenzamide in an acidic solution (e.g., HCl/water) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Azide Formation: Add a solution of sodium azide (NaN₃) to the cold diazonium salt solution. The azide will precipitate out of the solution.

  • Work-up: Filter the solid azide, wash with cold water, and dry carefully. Caution: Organic azides can be explosive and should be handled with care.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the 4-azido-N,N-dimethylbenzamide and a terminal alkyne of choice in a suitable solvent system (e.g., t-butanol/water or DMF).

  • Add a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Purify by recrystallization or column chromatography.

A 4-Amino-N,N- dimethylbenzamide B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 4-Azido-N,N- dimethylbenzamide B->C NaN3 E 1,2,3-Triazole Derivative C->E Cu(I) catalyst Sodium Ascorbate D Terminal Alkyne D->E

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

Characterization of Final Compounds
TechniqueExpected Observations
FTIR (cm⁻¹) Disappearance of the strong azide stretch around 2100 cm⁻¹. Appearance of characteristic triazole ring vibrations.
¹H NMR A new singlet for the triazole proton will appear around 7.5-8.5 ppm. Signals for the substituent on the triazole ring will also be present.
¹³C NMR Signals for the two carbon atoms of the triazole ring will be observed.
Mass Spec The molecular ion peak (M⁺) will correspond to the calculated molecular weight of the triazole product.
Comparative Antimicrobial Activity

The following table provides Minimum Inhibitory Concentration (MIC) values for analogous benzamide-based triazole and pyrazoline derivatives against various microbial strains.

Compound Derivative (Analogous)Bacterial StrainMIC (µg/mL)Reference
Benzamidine derivativeP. gingivalis62.50[6]
Benzamidine derivativeE. coli31.25[6]
Benzamidine derivativeS. aureus62.50[6]
N-Benzamide derivativeB. subtilis6.25[7]
N-Benzamide derivativeE. coli3.12[7]

Class 3: Azo Dyes for Staining and Diagnostics

Rationale and Application

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) group[8]. The synthesis of azo dyes from 4-amino-N,N-dimethylbenzamide provides a straightforward route to colored compounds. These dyes can be used in various applications, including as histological stains, pH indicators, and in the development of diagnostic assays due to their strong chromophoric properties.

Synthetic Workflow and Protocol

The synthesis of azo dyes involves a two-step process: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound.

Step 1: Diazotization of 4-amino-N,N-dimethylbenzamide

  • Dissolve 4-amino-N,N-dimethylbenzamide in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) with constant stirring, keeping the temperature below 5 °C. The formation of the diazonium salt solution is indicated by a change in the reaction mixture.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an electron-rich coupling component (e.g., phenol, β-naphthol, or another aromatic amine) in a suitable solvent (e.g., aqueous NaOH for phenols).

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored azo dye will precipitate immediately.

  • Work-up: Continue stirring for a short period, then filter the dye, wash with cold water, and dry.

A 4-Amino-N,N- dimethylbenzamide B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Azo Dye B->D C Coupling Component (e.g., Phenol) C->D Azo Coupling

Caption: Synthetic workflow for azo dye synthesis.

Characterization of Final Compounds
TechniqueExpected Observations
UV-Vis Spectroscopy A strong absorption band in the visible region (400-700 nm), which is responsible for the color of the dye. The λ_max will depend on the coupling component used.
FTIR (cm⁻¹) The presence of an N=N stretching vibration, which is often weak and can be difficult to observe, in the region of 1400-1600 cm⁻¹.
¹H NMR Complex aromatic region with signals from both aromatic rings of the final dye molecule.
Mass Spec The molecular ion peak (M⁺) should confirm the molecular weight of the synthesized azo dye.

Comparative Analysis and Conclusion

This guide has outlined the synthesis, characterization, and potential applications of three distinct classes of compounds derived from 4-amino-N,N-dimethylbenzamide. Each derivatization strategy offers a unique set of properties and requires different synthetic considerations.

Feature1,3,4-Oxadiazole Derivatives1,2,3-Triazole DerivativesAzo Dyes
Primary Application Anticancer TherapeuticsAntimicrobial AgentsDyes, Stains, Diagnostics
Synthetic Complexity High (multi-step, harsh reagents)Moderate (requires azide intermediate)Low (two-step, well-established)
Key Reaction Oxidative CyclizationCopper-Catalyzed Azide-Alkyne CycloadditionAzo Coupling
Biological Potential HighHighLow (as therapeutics)
Characterization Focus Heterocyclic ring formation (NMR, Mass Spec)Heterocyclic ring formation (NMR, IR)Chromophore properties (UV-Vis)
  • For drug discovery and development , the synthesis of 1,3,4-oxadiazole and 1,2,3-triazole derivatives offers promising avenues for identifying novel anticancer and antimicrobial agents, respectively. These pathways, while more synthetically demanding, lead to compounds with high potential for biological activity.

  • The synthesis of azo dyes , on the other hand, is a synthetically simpler and more robust method for creating compounds with strong chromophoric properties, making them suitable for applications in diagnostics and as staining agents.

This comparative guide serves as a foundational resource for researchers to make informed decisions in the design and execution of synthetic strategies starting from 4-amino-N,N-dimethylbenzamide, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022).
  • Tejaswinee, K., et al. (2025). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Science.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Future Medicinal Chemistry.
  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (2025).
  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.
  • 4-Amino-N,N-dimethylbenzamide | 6331-71-1. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). Journal of University of Babylon for Pure and Applied Sciences.
  • A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed. (n.d.).
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024).
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). RASĀYAN Journal of Chemistry.
  • A Comparative Guide to the Antimicrobial Activity of Benzamide Deriv
  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. (n.d.).
  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022).

Sources

A Comparative Spectroscopic Guide to 4-amino-N,3-dimethylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 4-amino-N,3-dimethylbenzamide and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds. By understanding the subtle shifts in spectroscopic signatures with changes in substitution patterns, researchers can gain valuable insights into the electronic and structural properties of these compounds. This guide emphasizes the "why" behind the data, offering a framework for interpreting spectra of novel derivatives.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the aromatic ring and the amide nitrogen significantly influences their physicochemical properties and, consequently, their therapeutic potential. This compound, with its amino and methyl substituents, presents an interesting case for spectroscopic analysis due to the interplay of electron-donating groups and their effect on the overall electronic structure. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound and its analogs, providing a comprehensive reference for their identification and characterization.

While extensive experimental data for a wide range of derivatives is available, a complete, verified set of experimental spectra for this compound is not readily found in public databases. Therefore, this guide will utilize data from closely related derivatives to infer and predict the spectroscopic properties of the title compound, a common practice in synthetic and medicinal chemistry.

Molecular Structures for Comparison

To facilitate a clear comparison, this guide will focus on this compound and a selection of its derivatives that highlight the impact of substituent placement and type.

Molecular_Structures This compound This compound N,N,3-trimethylbenzamide N,N,3-trimethylbenzamide This compound->N,N,3-trimethylbenzamide Removal of 4-amino, N-methylation 4-(dimethylamino)-N,N-dimethylbenzamide 4-(dimethylamino)-N,N-dimethylbenzamide This compound->4-(dimethylamino)-N,N-dimethylbenzamide N,N-dimethylation of 4-amino 4-amino-3-methylbenzoic_acid 4-amino-3-methylbenzoic acid This compound->4-amino-3-methylbenzoic_acid Hydrolysis of amide

Figure 1. Key structural analogs of this compound for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern (amino at C4, methyl at C3, and the amide group at C1) will lead to a specific splitting pattern. We can predict a singlet for the proton at C2, and two doublets for the protons at C5 and C6, which will be coupled to each other.

  • N-H Protons: The protons of the primary amine (at C4) will likely appear as a broad singlet. The amide N-H proton will also be a singlet or a broad signal, depending on the solvent and concentration.

  • Methyl Protons: The two methyl groups (at C3 and on the amide nitrogen) will each appear as a singlet in the upfield region (typically 2.0-3.0 ppm).

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)N-CH₃ (ppm)Ar-CH₃ (ppm)Other Protons (ppm)
N,N,3-trimethylbenzamide [1]7.28 (t, J = 7.5 Hz, 1H), 7.24 – 7.14 (m, 3H)3.11 (s, 3H), 2.97 (s, 3H)2.37 (s, 3H)-
4-(dimethylamino)-N,N-dimethylbenzamide [1]7.42 – 7.34 (m, 1H), 6.66 (d, J = 8.9 Hz, 1H)3.07 (s, 3H), 2.99 (s, 3H)-3.07 (s, 6H, N(CH₃)₂)
4-amino-3-methylbenzoic acid [2]7.55 (d, J=1.9 Hz, 1H), 7.49 (dd, J=8.2, 1.9 Hz, 1H), 6.65 (d, J=8.2 Hz, 1H)-2.13 (s, 3H)5.5 (br s, 2H, NH₂), 12.0 (br s, 1H, COOH)

Interpretation:

  • The data for N,N,3-trimethylbenzamide shows the typical chemical shifts for the N,N-dimethyl and aromatic methyl protons. The aromatic region shows a complex pattern due to the meta-substitution.

  • In 4-(dimethylamino)-N,N-dimethylbenzamide, the strong electron-donating dimethylamino group at the para position shifts the aromatic protons upfield, as expected.

  • The spectrum of 4-amino-3-methylbenzoic acid provides a good reference for the chemical shifts of the aromatic protons and the aromatic methyl group in a similar substitution pattern to our target molecule. The amino protons appear as a broad singlet, and the carboxylic acid proton is significantly downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their hybridization and electronic environment.

Expected ¹³C NMR Spectrum of this compound:

  • Carbonyl Carbon: The amide carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the amino group (C4) will be shifted upfield due to the electron-donating effect, while the carbon attached to the carbonyl group (C1) will be downfield.

  • Methyl Carbons: The two methyl carbons will appear in the upfield region (typically 15-40 ppm).

Comparative ¹³C NMR Data:

CompoundC=O (ppm)Aromatic Carbons (ppm)N-CH₃ (ppm)Ar-CH₃ (ppm)
N,N,3-trimethylbenzamide [1]171.94138.28, 136.37, 130.28, 128.24, 127.72, 124.0439.68, 35.3821.45
4-(dimethylamino)-N,N-dimethylbenzamide [1]172.37151.44, 132.30, 129.41, 123.08, 111.1840.37-
N,N-dimethylbenzamide [1]171.76136.34, 129.61, 128.54, 128.43, 127.11, 126.98--

Interpretation:

  • The carbonyl carbon chemical shifts are all in the expected region for benzamides.

  • The aromatic carbon signals for N,N,3-trimethylbenzamide show six distinct peaks, as expected for a meta-substituted benzene ring.

  • The spectrum of 4-(dimethylamino)-N,N-dimethylbenzamide clearly shows the effect of the powerful electron-donating dimethylamino group, with C4 appearing at a very upfield position (around 111 ppm) and the ipso-carbon (C1) also being influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Expected IR Spectrum of this compound:

  • N-H Stretching: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The amide N-H will show a single band in the same region.

  • C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch will be present in the region of 1630-1680 cm⁻¹.

  • C-N Stretching: The C-N stretching of the aromatic amine and the amide will appear in the 1250-1350 cm⁻¹ region.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Comparative IR Data:

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Benzamide [3]~3400, ~3200~1660~1400
N-Methylbenzamide [4]~3300~1640~1540 (Amide II)
N,N-Dimethylbenzamide -~1630~1500
4-Amino-3-methylbenzoic acid [5]~3470, ~3370~1680~1300

Interpretation:

  • The position of the C=O stretching frequency is sensitive to the electronic nature of the substituents. In N,N-dimethylbenzamide, the absence of N-H hydrogen bonding and the electron-donating nature of the dimethylamino group results in a lower stretching frequency compared to benzamide.

  • The presence of two N-H stretching bands for the primary amine in 4-amino-3-methylbenzoic acid is a key diagnostic feature that would also be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₉H₁₂N₂O = 164.20 g/mol ).[6]

  • Key Fragmentation Patterns: Common fragmentation pathways for benzamides include cleavage of the amide bond. We would expect to see fragments corresponding to the loss of the dimethylamino group and the formation of a benzoyl cation. The presence of the amino and methyl groups on the ring will also influence the fragmentation.

Comparative Fragmentation Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Benzamide 121105 ([M-NH₂]⁺), 77 ([C₆H₅]⁺)
N,N-Dimethylbenzamide 149105 ([M-N(CH₃)₂]⁺), 77 ([C₆H₅]⁺)
m-Amino-N,N-dimethylbenzamide [7]164120, 92, 65
4-amino-N,N-dimethylbenzamide 164120, 92, 65

Interpretation:

  • The fragmentation of benzamides is often characterized by the loss of the amide substituent to form a stable benzoyl cation.

  • For the amino-substituted derivatives, the fragmentation pattern becomes more complex, with charge retention on the aromatic ring containing the amino group being a favorable process. The fragments at m/z 120, 92, and 65 are characteristic of substituted anilines.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

NMR_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Dissolve 5-10 mg (¹H) or 20-30 mg (¹³C) of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube. Dissolve->Filter Instrument Acquire spectra on a 400 MHz or higher field NMR spectrometer. Parameters_H For ¹H NMR: set appropriate spectral width, acquisition time, and number of scans. Instrument->Parameters_H Parameters_C For ¹³C NMR: use proton decoupling, set appropriate spectral width, and a sufficient number of scans for good signal-to-noise. Parameters_H->Parameters_C Process Apply Fourier transform, phase correction, and baseline correction. Reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process->Reference

Figure 2. Standard workflow for acquiring NMR spectra of small organic molecules.

ATR-FTIR Spectroscopy

FTIR_Protocol cluster_0 Sample Preparation & Background cluster_1 Sample Analysis cluster_2 Data Processing Clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Background Collect a background spectrum of the clean, empty ATR crystal. Clean->Background Apply_Sample Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply_Pressure Apply consistent pressure using the instrument's anvil to ensure good contact. Apply_Sample->Apply_Pressure Collect_Spectrum Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Apply_Pressure->Collect_Spectrum Process Perform ATR correction and baseline correction as needed. Analyze Identify characteristic absorption bands and compare them to reference spectra. Process->Analyze

Figure 3. General procedure for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Direct Infusion Mass Spectrometry

MS_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1-10 µg/mL. Add_Modifier Consider adding a modifier (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to enhance ionization. Dissolve->Add_Modifier Infuse Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min). Parameters Set the appropriate ionization mode (ESI or APCI), mass range, and other source parameters. Infuse->Parameters Acquire Acquire the mass spectrum. Parameters->Acquire Identify_M Identify the molecular ion peak. Analyze_Frag Analyze the fragmentation pattern to confirm the structure. Identify_M->Analyze_Frag

Figure 4. Workflow for Direct Infusion Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how substituent effects manifest in NMR, IR, and mass spectra. By systematically comparing the data from structurally related compounds, we can confidently predict the spectral features of novel molecules within this class. The electron-donating amino group significantly influences the chemical shifts of aromatic protons and carbons, while the substitution on the amide nitrogen alters both the carbonyl stretching frequency in the IR and the fragmentation patterns in the mass spectrum. This guide serves as a practical resource for chemists and pharmacologists, enabling more efficient and accurate characterization of these important pharmaceutical building blocks.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-amino-N,3-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-amino-N,3-dimethylbenzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it a versatile building block for targeting diverse biological entities. The this compound core, with its specific substitution pattern, offers a unique electronic and steric profile that has been explored for various therapeutic applications, including as enzyme inhibitors and potential anticancer agents.[1][2] Understanding the SAR of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The biological activity of this compound derivatives is highly sensitive to modifications at several key positions: the 4-amino group, the aromatic ring, and the N,3-dimethylamide moiety. The following table summarizes the impact of these structural changes on biological activity, drawing comparisons from related benzamide analogs to infer SAR trends.

Compound IDR1 (at 4-amino)R2 (on Benzamide Ring)R3 (on Amide Nitrogen)Biological Activity (Target/Assay)IC50/Inhibition (%)Reference
1 H3-CH₃-CH₃, -CH₃Baseline-[3]
2 H3-OCH₂Ph-CH₃, -CH₃Anticancer (Breast Cancer Cell Lines)Low µM[1]
3 HH-H, -HAntitubercular (M. tuberculosis)0.41 µM[4]
4 HH-H, -CH₃Antitubercular (M. tuberculosis)0.85 µM[4]
5 HH-CH₃, -CH₃Antitubercular (M. tuberculosis)49 µM[4]
6 HH-(3,5-dichlorophenyl)Anticancer-[5]
7 HH-(3-(trifluoromethyl)phenyl)EGFR Kinase Inhibition91% at 10 nM[2]
8 -CH₂-arylH-HTyrosine Kinase InhibitionPotent[2]

Analysis of Structure-Activity Relationships:

From the comparative data, several key SAR trends can be deduced:

  • The N,N-dimethyl Group: A comparison of compounds 3 , 4 , and 5 clearly indicates that substitution on the amide nitrogen is critical for antitubercular activity.[4] While a primary amide (3 ) is most potent, progressive methylation (4 and 5 ) leads to a significant decrease in activity, suggesting that a hydrogen bond donor on the amide nitrogen is crucial for interacting with the biological target.[4]

  • Substituents on the Benzamide Ring: The introduction of a benzyloxy group at the 3-position (compound 2 ) confers significant anticancer activity, highlighting the importance of steric bulk and potential hydrophobic interactions in this region of the molecule.[1]

  • The 4-Amino Group: This group is a key feature of the scaffold and is often essential for activity. In many kinase inhibitors, the amino group acts as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket.[2] Modifications at this position, such as incorporating it into a larger substituent (compound 8 ), can be a viable strategy for exploring different binding modes.[2]

  • Amide Nitrogen Substituents: Replacing the dimethyl groups with larger aromatic moieties (compounds 6 and 7 ) can dramatically alter the biological target. These modifications often direct the molecule towards inhibiting protein kinases by occupying the hydrophobic pocket of the ATP-binding site.[2][5] The potent EGFR inhibition by compound 7 underscores the favorable interactions afforded by the trifluoromethylphenyl group.[2]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[4]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_of_4_amino_N_3_dimethylbenzamide Core This compound Scaffold R1 R1 (4-amino) Core->R1 R2 R2 (Aromatic Ring) Core->R2 R3 R3 (Amide Nitrogen) Core->R3 H_R1 H R1->H_R1 H-bond donor Alkyl_R1 Alkyl/Aryl R1->Alkyl_R1 Steric bulk Me_R2 3-CH3 R2->Me_R2 Lipophilicity OR_R2 3-OR R2->OR_R2 H-bond acceptor Me_R3 -CH3, -CH3 R3->Me_R3 Loss of H-bond donor H_Me_R3 -H, -CH3 R3->H_Me_R3 Maintains H-bond donor Aryl_R3 Aryl R3->Aryl_R3 Targets hydrophobic pocket

Caption: Key modification points on the this compound scaffold.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-well plate Treat_Compounds Add Test Compounds Seed_Cells->Treat_Compounds Incubate_48h Incubate for 48-72h Treat_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies reveal that modifications to the amide nitrogen, the 4-amino group, and the benzamide ring can significantly influence biological activity and target selectivity. Specifically, the presence of a hydrogen bond donor on the amide nitrogen appears crucial for certain activities, while substitution with larger hydrophobic groups can direct these derivatives towards kinase inhibition. The experimental protocols and visualizations provided in this guide offer a framework for the systematic exploration and optimization of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR and identify compounds with improved therapeutic potential.

References

  • Wroblowski B, et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem. [Link]

  • Pilyo SG, et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Kim Y, et al. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorg Med Chem Lett. [Link]

  • Nakai H, et al. Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. J Med Chem. [Link]

  • PubChem. This compound. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-amino-N,3-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed framework for the safe disposal of 4-amino-N,3-dimethylbenzamide, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

Based on available data, this compound presents the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Contaminated gloves should be disposed of as hazardous waste.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure chemical, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), must be collected as hazardous waste.[5]

  • This waste stream should be kept separate from other chemical wastes unless explicitly permitted by your institution's EHS guidelines to prevent potentially dangerous reactions.[6]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.[5] A robust, leak-proof container with a secure lid is essential.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[5]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a designated, lined container for solid chemical waste.[7]

Step 3: Labeling

Proper labeling of hazardous waste is a critical regulatory requirement.[8][9] The waste container must be clearly labeled with:

  • The full chemical name: "Waste this compound"

  • The words "Hazardous Waste"

  • The specific hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be away from general laboratory traffic and incompatible materials.[5]

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

Step 5: Final Disposal

  • The primary method for the disposal of this type of chemical waste is through an approved hazardous waste disposal contractor.[5][6]

  • Contact your institution's EHS department to arrange for the pickup and proper disposal of the waste.[5]

Summary of Safety and Disposal Information
Aspect Guideline Rationale
Hazard Class Harmful, Skin/Eye Irritant, Respiratory Irritant[1][2]To inform personnel of the potential health risks and necessary precautions.
PPE Safety goggles, nitrile gloves, lab coat, respirator (if needed)To prevent exposure through ingestion, skin/eye contact, or inhalation.
Solid Waste Collect in a labeled, sealed, compatible container.To prevent release into the environment and ensure safe handling.
Liquid Waste Collect in a labeled, sealed, compatible container.To prevent spills, leaks, and environmental contamination.
Labeling "Hazardous Waste," full chemical name, hazards, date.To comply with regulations and ensure proper identification for disposal.
Storage Designated satellite accumulation area, cool, dry, well-ventilated.To ensure safe temporary storage and prevent accidental exposure or reactions.
Disposal Via institutional EHS and a licensed hazardous waste contractor.To ensure environmentally sound and legally compliant disposal.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Disposal start Handling this compound ppe Don Appropriate PPE start->ppe waste_generated Waste Generated ppe->waste_generated is_solid Solid Waste? waste_generated->is_solid collect_solid Collect in Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Liquid Waste Container is_solid->collect_liquid No label_container Label Container Correctly collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Proper Disposal by Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The handling and disposal of hazardous chemicals in laboratories are governed by several federal and state regulations. Key among these are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[8][10]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for the management of hazardous waste from its generation to its final disposal.[11]

Compliance with these regulations, along with state and local rules, is mandatory. Your institution's EHS department is the primary resource for ensuring compliance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Chemical Label for this compound. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Safety Data Sheet - N,N-Dimethylbenzamide. Chem Service. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 4-Amino-N,N-dimethylbenzamide PubChem Entry. National Center for Biotechnology Information. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 4-amino-2-(3-(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-N, N-dimethylbenzamide (Ref: AE-F130619). AERU. [Link]

  • This compound PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of 4-amino-N,3-dimethylbenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 4-amino-N,3-dimethylbenzamide, focusing on the critical selection and implementation of Personal Protective Equipment (PPE), as well as robust plans for decontamination and disposal. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that value extends beyond the product to encompass a culture of safety and confidence in your laboratory.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance that poses several risks upon exposure. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task, and it is the responsibility of each researcher to understand and utilize the appropriate protective gear.[2][3][4]

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures involving this compound. The following table summarizes the essential PPE and their specifications.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with a chemical-resistant outer glove is recommended. Due to the aromatic amine structure of this compound, standard nitrile gloves may offer insufficient protection. Chemical resistance data for the structurally similar compound, aniline, indicates that Viton® or laminate (Barrier®) gloves provide excellent protection.[1][2] An inner nitrile glove can provide a secondary barrier and protection during the doffing of the outer gloves.
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the preparation of solutions or transfer of the powder.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. If there is a potential for generating significant dust or aerosols, or if working in a poorly ventilated area, a half-mask or full-face respirator with P100 particulate filters should be utilized.
Protective Clothing A fully buttoned laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of contamination, disposable chemical-resistant coveralls should be considered.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the procedural steps for safely handling this compound.

Preparation and Donning PPE
  • Designated Area: All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood, to control the release of airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, weighing paper, spatulas, and waste containers, are within the fume hood.

  • PPE Donning Sequence:

    • Put on the laboratory coat and ensure it is fully buttoned.

    • Don the inner pair of nitrile gloves.

    • Put on the NIOSH-approved respirator, ensuring a proper fit check is performed.

    • Wear chemical safety goggles.

    • If required, put on a face shield.

    • Finally, don the outer pair of chemical-resistant gloves (Viton® or laminate).

G cluster_prep Preparation cluster_donning PPE Donning prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials prep_area->gather_materials lab_coat 1. Lab Coat inner_gloves 2. Inner Nitrile Gloves lab_coat->inner_gloves respirator 3. Respirator (Fit Check) inner_gloves->respirator goggles 4. Safety Goggles respirator->goggles face_shield 5. Face Shield (If needed) goggles->face_shield outer_gloves 6. Outer Chemical- Resistant Gloves face_shield->outer_gloves

Diagram 1: Preparation and PPE Donning Workflow.

Handling and Experimental Procedures
  • Weighing: When weighing the powder, use a tared weigh boat within the fume hood. Handle the container and spatula with care to minimize dust generation.

  • Solution Preparation: If preparing a solution, slowly add the powder to the solvent to avoid splashing. Keep the container covered as much as possible during this process.

  • Avoid Contact: At all times, avoid direct contact of the chemical with skin, eyes, and clothing.

Decontamination and Doffing PPE
  • Clean Work Area: After completing the experimental work, decontaminate the work area. Wipe down all surfaces with a suitable cleaning agent.

  • PPE Doffing Sequence (to be performed in a designated area):

    • Remove the outer pair of chemical-resistant gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) and lab coat, storing them in a designated area or disposing of them if disposable.

    • Remove safety goggles.

    • Carefully remove the respirator.

    • Remove the inner pair of nitrile gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

G cluster_decon Decontamination cluster_doffing PPE Doffing clean_area Clean Work Area remove_outer_gloves 1. Outer Gloves remove_face_shield_coat 2. Face Shield & Lab Coat remove_outer_gloves->remove_face_shield_coat remove_goggles 3. Goggles remove_face_shield_coat->remove_goggles remove_respirator 4. Respirator remove_goggles->remove_respirator remove_inner_gloves 5. Inner Gloves remove_respirator->remove_inner_gloves wash_hands 6. Wash Hands Thoroughly remove_inner_gloves->wash_hands

Diagram 2: Decontamination and PPE Doffing Workflow.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), the hazard class (e.g., "Irritant"), and the date.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) office for waste pickup.[5]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office or emergency response team.

  • For Small, Manageable Spills:

    • Don the appropriate PPE as outlined above.

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a secure and productive laboratory environment.

References

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]

  • This compound Safety Data Sheet. PubChem. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. CP Lab Safety. [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N,3-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N,3-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.